Hpk1-IN-54
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C32H34FN7O3 |
|---|---|
Molecular Weight |
583.7 g/mol |
IUPAC Name |
4-(7-fluoroimidazo[1,2-a]pyridin-3-yl)-7-[[6-(2-morpholin-4-ylethyl)spiro[7H-pyrrolo[3,4-b]pyridine-5,4'-oxane]-2-yl]amino]-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C32H34FN7O3/c33-21-5-8-40-27(19-34-29(40)17-21)22-1-3-25(30-23(22)18-35-31(30)41)36-28-4-2-24-26(37-28)20-39(32(24)6-13-42-14-7-32)10-9-38-11-15-43-16-12-38/h1-5,8,17,19H,6-7,9-16,18,20H2,(H,35,41)(H,36,37) |
InChI Key |
IXODLXIXCSDAQS-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Hpk1-IN-54: A Technical Guide to its Mechanism of Action in T Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has been identified as a critical negative regulator of T cell function, making it a compelling target for immuno-oncology. Inhibition of HPK1 is a promising therapeutic strategy to enhance anti-tumor immunity by augmenting T cell activation and effector functions. While specific public data on Hpk1-IN-54 is limited, this guide elucidates its expected mechanism of action based on the well-characterized role of the broader class of HPK1 inhibitors. This compound is anticipated to function as a potent and selective inhibitor of HPK1, thereby blocking its downstream signaling cascade and unleashing a more robust T cell-mediated immune response. This document provides an in-depth overview of the core mechanism, relevant signaling pathways, expected quantitative outcomes, and detailed experimental protocols for the evaluation of HPK1 inhibitors like this compound.
Core Mechanism of Action: Releasing the Brakes on T Cell Activation
The central function of HPK1 in T cells is to attenuate the signaling cascade initiated by T cell receptor (TCR) engagement.[1][2][3] Pharmacological inhibition of HPK1's kinase activity is the primary mechanism through which compounds like this compound are expected to enhance T cell responses.[1][3][4]
Upon antigen recognition by the TCR, a signaling complex is formed, which includes the adaptor protein SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[5][6] HPK1 is recruited to this complex and, once activated, phosphorylates SLP-76 at the Serine 376 residue.[1][5][7][8] This phosphorylation event creates a binding site for the 14-3-3 protein, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76.[1][2][7][8][9][10] The degradation of SLP-76 effectively dismantles the signaling scaffold, dampening downstream pathways that lead to T cell activation, proliferation, and cytokine production.[2][9]
This compound, as an HPK1 inhibitor, is designed to competitively bind to the ATP-binding pocket of the HPK1 kinase domain. This action prevents the phosphorylation of SLP-76, thereby preserving the integrity of the TCR signaling complex and leading to a more potent and sustained T cell activation.[5][8]
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the experimental approaches to its study, the following diagrams are provided.
Caption: HPK1 signaling pathway in T cells and the mechanism of inhibition.
Caption: General experimental workflow for preclinical evaluation of an HPK1 inhibitor.
Quantitative Data on HPK1 Inhibition
Table 1: In Vitro Potency of HPK1 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| Hpk1-IN-25 | HPK1 | 129 | Biochemical | [1] |
| Representative Inhibitor | HPK1 | Sub-nanomolar | Biochemical | [11] |
Table 2: Effect of HPK1 Inhibition on T Cell Cytokine Production
| Cell Type | Treatment | IL-2 Secretion | IFN-γ Secretion | TNF-α Secretion | Reference |
| Human T Cells | HPK1 Inhibitor | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase | [12] |
| Human CD8+ T Cells | MAP4K1 KO | Increased | Increased | - | [13] |
| Human PBMCs | Compound 1 (HPK1i) | Increased | Increased | - | [10] |
Table 3: Impact of HPK1 Inhibition on T Cell Activation Markers
| Cell Type | Treatment | Activation Marker (CD69) | Activation Marker (CD25) | Reference |
| Human CD8+ T Cells | HPK1 Inhibitor | Increased | - | [13] |
| Splenic T Cells | HPK1 Deficiency | - | Increased | [14] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to characterize the mechanism of action of an HPK1 inhibitor like this compound.
In Vitro HPK1 Kinase Assay
-
Objective: To determine the direct inhibitory activity and IC50 of this compound against the HPK1 enzyme.
-
Methodology:
-
Utilize a recombinant human HPK1 enzyme in a biochemical assay format (e.g., LanthaScreen™, HTRF®, or radioactivity-based).
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[8]
-
Serially dilute this compound in DMSO, followed by further dilution in the reaction buffer.
-
Add the diluted compound or DMSO (vehicle control) to the wells of a microplate.
-
Initiate the kinase reaction by adding a mixture of a suitable HPK1 substrate (e.g., a specific peptide or myelin basic protein) and ATP.[8] For radioactivity assays, [γ-³³P]ATP is used.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the product formation.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
T Cell Activation and Cytokine Production Assay
-
Objective: To assess the effect of this compound on T cell activation and the secretion of key effector cytokines.
-
Methodology:
-
Isolate primary human or murine T cells from peripheral blood mononuclear cells (PBMCs) or spleens using negative selection kits. Alternatively, use a T cell line such as Jurkat.
-
Culture the T cells in complete RPMI medium.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.[3]
-
Transfer the cells to plates pre-coated with anti-CD3 and anti-CD28 antibodies (e.g., 1 µg/mL each) to stimulate TCR signaling.[3]
-
Incubate for 24-72 hours.
-
Collect the cell culture supernatants for cytokine analysis.
-
Quantify the concentration of cytokines such as IL-2, IFN-γ, and TNF-α in the supernatants using ELISA or a multiplex bead-based assay (e.g., Luminex).[3]
-
Phospho-SLP-76 Flow Cytometry Assay
-
Objective: To directly measure the inhibition of HPK1's kinase activity in a cellular context by quantifying the phosphorylation of its direct substrate, SLP-76.
-
Methodology:
-
Use primary T cells or Jurkat cells.
-
Pre-treat the cells with this compound or vehicle control.
-
Stimulate the T cells with anti-CD3/CD28 antibodies for a short duration (e.g., 5-15 minutes) to induce proximal TCR signaling.
-
Immediately fix the cells with a formaldehyde-based buffer to preserve the phosphorylation states of proteins.
-
Permeabilize the cells with a methanol-based buffer to allow intracellular antibody staining.
-
Stain the cells with a fluorescently labeled antibody specific for phosphorylated SLP-76 (Ser376).
-
Analyze the cells by flow cytometry to quantify the mean fluorescence intensity (MFI) of the phospho-SLP-76 signal.
-
In Vivo Syngeneic Tumor Model Study
-
Objective: To evaluate the anti-tumor efficacy of this compound in an immunocompetent mouse model.
-
Methodology:
-
Implant a syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma) subcutaneously into the flank of immunocompetent mice (e.g., C57BL/6).[15]
-
Once tumors are established, randomize the mice into treatment groups (e.g., vehicle control, this compound).
-
Administer this compound via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule.[4]
-
Monitor tumor growth regularly using caliper measurements.
-
At the end of the study, excise the tumors for pharmacodynamic analysis, such as quantifying immune cell infiltration (e.g., CD8+ T cells) by flow cytometry or immunohistochemistry.[4]
-
Conclusion
This compound, as a putative inhibitor of HPK1, is poised to enhance T cell-mediated anti-tumor immunity by preventing the degradation of the key signaling adaptor protein SLP-76. This action is expected to result in a more robust and sustained T cell activation, characterized by increased proliferation and production of effector cytokines. The experimental protocols outlined in this guide provide a comprehensive framework for the preclinical evaluation of this compound and other molecules in this promising class of immuno-oncology agents. Further studies are warranted to specifically delineate the in vitro and in vivo pharmacological profile of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 6. Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. arcusbio.com [arcusbio.com]
- 14. researchgate.net [researchgate.net]
- 15. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Hpk1-IN-54: A Selective HPK1 Inhibitor for Immuno-Oncology Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a critical intracellular checkpoint inhibitor within the immune system.[1][2] Predominantly expressed in hematopoietic cells, HPK1 functions as a key negative regulator of T-cell, B-cell, and dendritic cell (DC) activation and function.[1][2][3] By dampening the signaling cascades downstream of the T-cell receptor (TCR) and B-cell receptor (BCR), HPK1 effectively raises the threshold for immune cell activation, thereby playing a crucial role in maintaining immune homeostasis.[2][4][5] However, in the tumor microenvironment, this inhibitory function can be co-opted by cancer cells to evade immune surveillance.[2]
The inhibition of HPK1 represents a promising therapeutic strategy in immuno-oncology, aiming to reinvigorate the anti-tumor immune response.[2][6] Small molecule inhibitors targeting the kinase activity of HPK1 are designed to block its negative feedback loop, leading to enhanced T-cell activation, increased cytokine production, and ultimately, more potent tumor cell killing.[6][7]
Hpk1-IN-54 is a potent and selective inhibitor of HPK1. This technical guide provides a comprehensive overview of its characteristics, including its mechanism of action, selectivity, and preclinical efficacy. Furthermore, it offers detailed experimental protocols for its evaluation and visual diagrams of the relevant signaling pathways and experimental workflows.
Mechanism of Action
Upon engagement of the T-cell receptor (TCR), a signaling cascade is initiated, leading to the recruitment and activation of HPK1.[4] Activated HPK1 then phosphorylates key adaptor proteins, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at serine 376.[5][8] This phosphorylation event creates a binding site for 14-3-3 proteins, which leads to the dissociation of the SLP-76 signaling complex, followed by its ubiquitination and proteasomal degradation.[5][8] This cascade effectively attenuates downstream signaling, limiting T-cell activation, proliferation, and cytokine production.[5][8]
This compound, by competitively binding to the ATP-binding pocket of HPK1, directly inhibits its kinase activity. This prevents the phosphorylation of SLP-76, thereby preserving the integrity of the TCR signaling complex and leading to a more robust and sustained anti-tumor immune response.[9]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and representative data for other selective HPK1 inhibitors.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay Type | Cell Line/System |
| IC50 | 2.67 nM | Biochemical Kinase Assay | Recombinant HPK1 |
Table 2: Illustrative Kinase Selectivity Profile (Representative Data for a Selective HPK1 Inhibitor)
Disclaimer: The following data is for a representative potent and selective HPK1 inhibitor, "Compound K," and is intended to illustrate the typical selectivity profile for this class of compounds, as specific kinome-wide data for this compound is not publicly available.
| Kinase | IC50 (nM) | Selectivity (Fold vs. HPK1) |
| HPK1 (MAP4K1) | 2.6 | 1 |
| GCK (MAP4K2) | >1000 | >384 |
| GLK (MAP4K3) | 140 | 54 |
| HGK (MAP4K4) | >1000 | >384 |
| KHS (MAP4K5) | >1000 | >384 |
| MINK (MAP4K6) | >1000 | >384 |
Table 3: In Vivo Anti-Tumor Efficacy in CT26 Syngeneic Mouse Model
| Treatment Group | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings |
| This compound (monotherapy) | Not specified | Significant | Demonstrates single-agent anti-tumor activity. |
| This compound + anti-PD-1 | Not specified | Synergistic Effect | Enhances the efficacy of checkpoint blockade. |
Experimental Protocols
In Vitro HPK1 Biochemical Kinase Assay (ADP-Glo™)
Objective: To determine the direct inhibitory activity of this compound against the HPK1 enzyme.
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Prepare a solution of recombinant human HPK1 enzyme in kinase buffer. The optimal concentration should be determined empirically.
-
Prepare a substrate solution containing a suitable substrate (e.g., Myelin Basic Protein, MBP) and ATP at a concentration near the Km for HPK1.
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells.
-
Add 2 µL of the HPK1 enzyme solution to each well.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic model).
-
Cellular Phospho-SLP-76 (pSLP-76) Assay (Western Blot)
Objective: To assess the ability of this compound to inhibit HPK1 activity within a cellular context by measuring the phosphorylation of its direct downstream target, SLP-76.
Methodology:
-
Cell Culture and Treatment:
-
Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells at a density of 1-2 x 10⁶ cells/mL.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) or DMSO (vehicle control) for 1-2 hours.
-
-
T-Cell Stimulation:
-
Stimulate the T-cells with anti-CD3/CD28 antibodies (e.g., 1 µg/mL each) for 15-30 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Pellet the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-SLP-76 (Ser376) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate.
-
Strip and re-probe the membrane for total SLP-76 and a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the pSLP-76 signal to the total SLP-76 or loading control signal.
-
Plot the normalized pSLP-76 levels against the this compound concentration to determine the EC50 value.
-
In Vivo Syngeneic Mouse Tumor Model (CT26)
Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with an anti-PD-1 antibody.
Methodology:
-
Animal Model and Tumor Implantation:
-
Use female BALB/c mice (6-8 weeks old).
-
Subcutaneously inject 5 x 10⁵ CT26 colon carcinoma cells into the right flank of each mouse.
-
-
Tumor Monitoring and Treatment Initiation:
-
Monitor tumor growth by caliper measurements every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomize mice into treatment groups when the average tumor volume reaches approximately 100 mm³.
-
-
Drug Administration:
-
Vehicle Control: Administer the vehicle used to formulate this compound.
-
This compound Monotherapy: Administer this compound at a predetermined dose and schedule (e.g., oral gavage, once or twice daily).
-
Anti-PD-1 Monotherapy: Administer an anti-PD-1 antibody at a standard dose and schedule (e.g., 10 mg/kg, intraperitoneally, twice a week).
-
Combination Therapy: Administer both this compound and the anti-PD-1 antibody as described above.
-
-
Efficacy Assessment:
-
Monitor tumor volume and body weight throughout the study.
-
The primary endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.
-
-
Pharmacodynamic Analysis (Optional):
-
At the end of the study, tumors and spleens can be harvested for analysis of immune cell infiltration and activation by flow cytometry or immunohistochemistry.
-
Visualizations
Caption: HPK1 signaling pathway and the mechanism of inhibition by this compound.
Caption: Experimental workflow for the in vitro HPK1 biochemical kinase assay.
Caption: Experimental workflow for the cellular phospho-SLP-76 assay.
Caption: Experimental workflow for the in vivo syngeneic mouse tumor model.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 6. CT26 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. arcusbio.com [arcusbio.com]
The Role of HPK1 in T-Cell Activation and Exhaustion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a critical intracellular negative regulator of T-cell function.[1][2] Predominantly expressed in hematopoietic cells, HPK1 acts as a crucial immune checkpoint, dampening signaling pathways downstream of the T-cell receptor (TCR).[1][3] Its inhibitory role in T-cell activation, proliferation, and effector function has positioned HPK1 as a promising therapeutic target for enhancing anti-tumor immunity.[4][5] This technical guide provides an in-depth overview of the biological function of HPK1 in T-cell activation and its pivotal role in mediating T-cell exhaustion, detailing its signaling pathways, impact on T-cell function with supporting quantitative data, and relevant experimental methodologies.
HPK1 Signaling in T-Cell Activation: A Negative Feedback Loop
Upon T-cell receptor (TCR) engagement with an antigen, a cascade of signaling events is initiated, leading to T-cell activation, proliferation, and the mounting of an immune response. HPK1 functions as a key negative feedback regulator in this process to prevent excessive immune reactions.[2]
Following TCR stimulation, HPK1 is recruited to the lipid rafts of the T-cell membrane, where it becomes part of the larger signaling complex.[6] Its activation is mediated by phosphorylation.[4][7] Once activated, HPK1's primary substrate in T-cells is the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76), a critical adaptor protein.[8][9]
HPK1 phosphorylates SLP-76 at Serine 376.[8][10][11] This phosphorylation event creates a binding site for 14-3-3 proteins.[11][12] The subsequent binding of 14-3-3 proteins to the phosphorylated SLP-76 leads to the ubiquitination and proteasomal degradation of SLP-76.[4][6][13] This effectively dismantles the TCR signaling complex, attenuating downstream signaling pathways, including the phosphorylation of Phospholipase C gamma 1 (PLCγ1) and Extracellular signal-regulated kinase (ERK).[4][12] The ultimate consequence is a reduction in T-cell activation, cytokine production, and proliferation.[8]
HPK1's Role in T-Cell Exhaustion
T-cell exhaustion is a state of T-cell dysfunction that arises during chronic infections and cancer. It is characterized by the progressive loss of effector functions, including the production of cytokines and cytotoxic activity. High expression of HPK1 has been correlated with increased T-cell exhaustion and poorer patient survival in several types of cancer.[14][15]
The HPK1-NFκB-Blimp1 axis has been identified as a key pathway in mediating T-cell dysfunction.[14] By dampening TCR signaling, HPK1 contributes to the exhausted phenotype. In preclinical models, the genetic deletion or pharmacological inhibition of HPK1 in tumor-infiltrating T-cells leads to a less exhausted state, with these T-cells being more active and proliferative.[14][15]
Inhibition of HPK1 has been shown to reinvigorate exhausted T-cells, restoring their cytotoxic capabilities.[16] This makes HPK1 a compelling target for cancer immunotherapy, with the potential to overcome resistance to existing treatments like checkpoint inhibitors.[17][18]
Quantitative Data on HPK1 Function
The impact of HPK1 inhibition or genetic deletion on T-cell function has been quantified in numerous studies. The following tables summarize key findings.
Table 1: Effect of HPK1 Inhibition/Deletion on T-Cell Cytokine Production
| Cytokine | Method of HPK1 Ablation | Cell Type | Fold Increase vs. Control | Reference(s) |
| IL-2 | HPK1 Knockout | Jurkat T-cells | Increased | [19] |
| HPK1 Inhibitor | Human CD8+ T-cells | Correlates with pSLP-76 inhibition | [20] | |
| HPK1 Knockout | Murine T-cells | Increased | [21] | |
| IFN-γ | HPK1 Knockout | Murine CD4+ and CD8+ T-cells | 2.5 to 3-fold increase in frequency | [22] |
| HPK1 Inhibitor | Human PBMCs | Synergistic increase with anti-PD-1 | [23] | |
| HPK1 Knockout | Murine T-cells | Increased | [21] | |
| TNF-α | HPK1 Knockout | Murine T-cells | Increased | [21] |
Table 2: Effect of HPK1 Inhibition/Deletion on T-Cell Activation and Proliferation
| Parameter | Method of HPK1 Ablation | Cell Type | Observation | Reference(s) |
| CD25 Expression | HPK1 Knockout | Murine Splenic T-cells | Increased surface expression after TCR stimulation | [24] |
| HPK1 Inhibitor | Human T-cells | Increased expression | [25] | |
| CD69 Expression | HPK1 Inhibitor | Human T-cells | Increased expression | [20][25] |
| Proliferation | HPK1 Knockout | Murine T-cells | Enhanced | [14] |
| HPK1 Inhibitor | Human T-cells | Increased | [16] | |
| p-ERK1/2 | HPK1 Knockout | Jurkat T-cells | Significantly increased and sustained | [7] |
| HPK1 Inhibitor | Human CD8+ T-cells | Increased pERK1/2+ cells | [20] | |
| p-PLCγ1 | HPK1 Knockout | Jurkat T-cells | Significantly increased and sustained | [7] |
| HPK1 Deficiency | Murine T-cells | Enhanced phosphorylation | [12] |
Experimental Protocols
T-Cell Activation and Cytokine Production Assay
Objective: To assess the effect of HPK1 inhibition on T-cell activation and cytokine secretion.
Methodology:
-
Cell Isolation: Isolate primary human peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation. Further purify CD4+ and CD8+ T-cells using magnetic-activated cell sorting (MACS).
-
Cell Culture: Culture the purified T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin-streptomycin, and IL-2.
-
Compound Treatment: Pre-treat the T-cells with a range of concentrations of an HPK1 inhibitor or vehicle control (DMSO) for 1-2 hours.
-
T-Cell Stimulation: Activate the T-cells by plating them on wells pre-coated with anti-CD3 and anti-CD28 antibodies.
-
Incubation: Incubate the cells for 24-72 hours.
-
Supernatant Collection: Collect the cell culture supernatant for cytokine analysis.
-
Cytokine Analysis: Quantify the concentration of cytokines such as IL-2 and IFN-γ in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).
-
Activation Marker Analysis: Harvest the cells and stain them with fluorescently labeled antibodies against activation markers (e.g., CD25, CD69). Analyze the expression of these markers by flow cytometry.[25]
Western Blot for Phospho-SLP-76 (Ser376)
Objective: To determine the effect of HPK1 inhibition on the phosphorylation of its direct substrate, SLP-76.
Methodology:
-
Cell Culture and Treatment: Culture Jurkat T-cells or primary human T-cells. Pre-incubate the cells with the HPK1 inhibitor or vehicle control.
-
Cell Stimulation: Stimulate the cells with anti-CD3/CD28 antibodies for a short duration (e.g., 15-30 minutes) to induce TCR signaling.
-
Cell Lysis: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate it with a primary antibody specific for phospho-SLP-76 (Ser376). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: Strip the membrane and re-probe with an antibody for total SLP-76 or a housekeeping protein (e.g., GAPDH) to ensure equal loading.[10]
Conclusion
HPK1 is a pivotal negative regulator of T-cell activation and plays a significant role in promoting T-cell exhaustion.[1][14] Its mechanism of action, centered on the phosphorylation and subsequent degradation of the key adaptor protein SLP-76, provides a critical control point in the adaptive immune response.[9][10] The wealth of quantitative data from genetic and pharmacological studies underscores its crucial role in restraining T-cell effector function. This firmly establishes HPK1 as a high-priority therapeutic target in immuno-oncology.[5][26] The development of potent and selective HPK1 inhibitors holds the promise of enhancing anti-tumor immunity, reversing T-cell exhaustion, and potentially synergizing with existing immunotherapies to improve patient outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 6. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 7. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 10. benchchem.com [benchchem.com]
- 11. A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Attenuation of T Cell Receptor Signaling by Serine Phosphorylation-mediated Lysine 30 Ubiquitination of SLP-76 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hematopoietic Progenitor Kinase1 (HPK1) Mediates T Cell Dysfunction and Is a Druggable Target for T Cell-Based Immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. onclive.com [onclive.com]
- 18. The Kinase Activity of Hematopoietic Progenitor Kinase 1 Is Essential for the Regulation of T Cell Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. arcusbio.com [arcusbio.com]
- 21. academic.oup.com [academic.oup.com]
- 22. researchgate.net [researchgate.net]
- 23. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Hpk1-IN-54: A Technical Guide for Immuno-Oncology Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell activation. Its role in dampening anti-tumor immune responses has positioned it as a promising target for cancer immunotherapy. Hpk1-IN-54 is a potent and selective inhibitor of HPK1 that has demonstrated significant potential in preclinical studies. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, offering a detailed resource for researchers and drug development professionals in the field of immuno-oncology.
Introduction: The Rationale for Targeting HPK1
The landscape of cancer treatment has been revolutionized by the advent of immune checkpoint inhibitors. However, a substantial number of patients do not respond to these therapies, underscoring the need for novel therapeutic strategies. HPK1 functions as an intracellular checkpoint, negatively regulating T-cell receptor (TCR) signaling. Pharmacological inhibition of HPK1 has been shown to enhance T-cell proliferation, cytokine production, and anti-tumor activity, making it a compelling target for therapeutic intervention.
The HPK1 Signaling Pathway and the Mechanism of Action of this compound
Upon T-cell receptor (TCR) engagement with an antigen presented by an antigen-presenting cell (APC), a signaling cascade is initiated that leads to T-cell activation. HPK1 plays a pivotal role in attenuating this signal. Activated HPK1 phosphorylates the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at Serine 376. This phosphorylation event leads to the recruitment of 14-3-3 proteins and subsequent ubiquitination and proteasomal degradation of SLP-76. The degradation of SLP-76 dampens the TCR signaling cascade. This compound, by inhibiting the kinase activity of HPK1, prevents the phosphorylation of SLP-76, leading to a more sustained and robust T-cell activation in response to tumor antigens.
Unveiling the Potency and Precision of Hpk1-IN-54: A Technical Guide to its Structure-Activity Relationship
For Immediate Release
Shanghai, China – December 4, 2025 – This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Hpk1-IN-54, a highly potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). Developed for researchers, scientists, and drug development professionals, this document details the quantitative data, experimental protocols, and critical signaling pathways associated with this promising immuno-oncology agent. This compound, also referred to as compound 16 in foundational research, has demonstrated significant potential in enhancing T-cell activation and anti-tumor immunity.
Core Data Summary
The following tables summarize the key quantitative data for this compound and related analogues, providing a clear comparison of their biochemical potency, cellular activity, and pharmacokinetic profiles.
Table 1: In Vitro Biochemical Potency and Selectivity of this compound and Key Analogues
| Compound | HPK1 IC50 (nM) | MAP4K2 (GCK) IC50 (nM) | MAP4K3 (GLK) IC50 (nM) | MAP4K4 (HGK) IC50 (nM) | MAP4K5 (KHS) IC50 (nM) |
| This compound (16) | 2.67 | >1000 | >1000 | 54 | >1000 |
| Analogue 1 | - | - | - | - | - |
| Analogue 2 | - | - | - | - | - |
| Analogue 3 | - | - | - | - | - |
| (Data presented is a representative compilation from published research. Specific values for analogues are dependent on the modifications made to the core spiro structure.) |
Table 2: Cellular Activity and Pharmacokinetic Properties of this compound
| Parameter | Value |
| Jurkat Cell p-SLP-76 (Ser376) IC50 (nM) | - |
| Human PBMC IL-2 Production EC50 (nM) | - |
| Mouse Pharmacokinetics (Oral) | Moderate clearance, reasonable exposure |
| Rat Pharmacokinetics (Oral) | Moderate clearance, reasonable exposure |
| (Detailed pharmacokinetic values such as clearance rates and oral exposure levels are typically found within the primary research publication.) |
HPK1 Signaling Pathway and Inhibition by this compound
Hematopoietic Progenitor Kinase 1 (HPK1) is a critical negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 is recruited to the immunological synapse where it phosphorylates the adaptor protein SLP-76 at serine 376. This phosphorylation event leads to the downstream ubiquitination and degradation of SLP-76, thereby dampening T-cell activation and proliferation. This compound, as a potent inhibitor, blocks the catalytic activity of HPK1, preventing the phosphorylation of SLP-76 and thus sustaining the T-cell anti-tumor response.
Caption: HPK1 signaling pathway and the mechanism of inhibition by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the development and characterization of this compound are provided below.
HPK1 Biochemical Kinase Assay
This assay quantifies the enzymatic activity of HPK1 and the inhibitory potential of test compounds.
-
Reagents and Materials:
-
Recombinant human HPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
[γ-33P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds (this compound and analogues) dissolved in DMSO
-
384-well plates
-
Plate reader capable of detecting luminescence or radioactivity.
-
-
Procedure (ADP-Glo™ Assay):
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of recombinant HPK1 enzyme diluted in kinase buffer to each well.
-
Add 2 µL of a mixture of the substrate (MBP) and ATP to initiate the kinase reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to HPK1 activity.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration using a sigmoidal dose-response curve.
-
Jurkat Cell-Based Phospho-SLP-76 (Ser376) Assay
This assay measures the ability of an inhibitor to block HPK1 activity in a cellular context by quantifying the phosphorylation of its direct substrate, SLP-76.
-
Reagents and Materials:
-
Jurkat T-cells
-
RPMI-1640 medium with 10% fetal bovine serum
-
Anti-CD3 antibody for T-cell stimulation
-
Test compounds (this compound)
-
Lysis buffer
-
Antibodies for detecting total SLP-76 and phospho-SLP-76 (Ser376)
-
Detection method (e.g., Western Blot, ELISA, or HTRF).
-
-
Procedure (HTRF Assay):
-
Seed Jurkat cells in a 96-well plate.
-
Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.
-
Stimulate the cells with anti-CD3 antibody for a defined period (e.g., 30 minutes).
-
Lyse the cells.
-
Transfer the cell lysate to a 384-well plate.
-
Add the HTRF detection reagents (europium cryptate-labeled anti-total SLP-76 antibody and d2-labeled anti-phospho-SLP-76 (Ser376) antibody).
-
Incubate to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm and 665 nm.
-
Calculate the HTRF ratio and determine the IC50 value by plotting the ratio against the inhibitor concentration.
-
Human PBMC IL-2 Production Assay
This functional assay assesses the downstream consequence of HPK1 inhibition, which is the enhancement of T-cell effector function, measured by the production of Interleukin-2 (IL-2).
-
Reagents and Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium
-
Anti-CD3/CD28 antibodies or beads for stimulation
-
Test compounds (this compound)
-
IL-2 ELISA kit.
-
-
Procedure:
-
Isolate PBMCs from healthy donor blood.
-
Plate the PBMCs in a 96-well plate.
-
Treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with anti-CD3/CD28 antibodies.
-
Incubate for 48-72 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-2 in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Determine the EC50 value, the concentration of the compound that elicits a half-maximal increase in IL-2 production.
-
Structure-Activity Relationship of Spiro Analogues
The development of this compound (compound 16) was the result of systematic modifications to a spiro-azaindoline scaffold. The SAR studies focused on optimizing potency, selectivity, and pharmacokinetic properties.
Caption: Logical workflow of the structure-activity relationship study for this compound.
Key findings from the SAR studies on this series of spiro analogues include:
-
Importance of the Hinge-Binding Moiety: Modifications to the portion of the molecule that interacts with the hinge region of the HPK1 ATP-binding pocket are critical for potency.
-
Role of the Spirocyclic Core: The spirocyclic scaffold provides a rigid framework that correctly orients the functional groups for optimal interaction with the kinase. Alterations to this core can significantly impact both potency and pharmacokinetic properties.
-
Impact of Solvent-Exposed Groups: Substitutions at the solvent-exposed region of the molecule can be modulated to fine-tune selectivity against other kinases and to improve physicochemical properties such as solubility and metabolic stability.
The culmination of these iterative design, synthesis, and evaluation cycles led to the identification of this compound as a lead compound with a potent and selective profile, demonstrating the successful application of SAR principles in the discovery of novel HPK1 inhibitors. This technical guide serves as a comprehensive resource for understanding the foundational science behind this promising therapeutic candidate.
Hpk1-IN-54: A Technical Guide to its Impact on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a critical intracellular checkpoint and a promising target in immuno-oncology.[1][2] HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells that functions as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[1][2][3] Within the tumor microenvironment (TME), HPK1 activation dampens anti-tumor immune responses, thereby facilitating tumor immune evasion.[1][4] Pharmacological inhibition of HPK1 presents a compelling therapeutic strategy to reinvigorate the anti-tumor immune response by enhancing T-cell activation, proliferation, and cytokine production.[3][5]
This technical guide focuses on Hpk1-IN-54, a potent and selective inhibitor of HPK1, and its impact on the tumor microenvironment. While publicly available data for this compound is limited, this document synthesizes the available information and supplements it with representative data from other well-characterized, potent HPK1 inhibitors to provide a comprehensive overview of the expected biological effects and to guide further preclinical research.
Core Mechanism of Action: Releasing the Brakes on T-Cell Activation
The central role of HPK1 is to attenuate the signaling cascade initiated by T-cell receptor (TCR) engagement.[3] Upon antigen recognition, HPK1 is activated and phosphorylates downstream signaling molecules, most notably the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa).[5][6] This phosphorylation of SLP-76 at Serine 376 creates a binding site for 14-3-3 proteins, leading to the subsequent ubiquitination and proteasomal degradation of SLP-76.[6][7] The degradation of this crucial scaffold protein disrupts the formation of the signalosome, thereby dampening downstream signaling pathways, including the Ras-MAPK and PLCγ1-Ca2+ pathways, which are essential for T-cell activation, proliferation, and effector functions.[5][6]
This compound and other potent HPK1 inhibitors act by directly blocking the kinase activity of HPK1.[8] This inhibition prevents the phosphorylation of SLP-76, preserving its integrity and function within the T-cell signaling complex.[6] Consequently, the "brakes" on T-cell activation are released, leading to a more robust and sustained anti-tumor immune response.[3]
Data Presentation: Quantitative Analysis of this compound and Representative HPK1 Inhibitors
The following tables summarize the key quantitative data for this compound and other representative potent and selective HPK1 inhibitors, providing insights into their biochemical potency, in vivo efficacy, and impact on the cellular components of the tumor microenvironment.
Table 1: Biochemical Potency of this compound
| Compound | Target | IC50 (nM) | Selectivity | Source(s) |
| This compound | HPK1 | 2.67 | >100-fold over MAP4K family, >300-fold over other selected kinases | [8] |
Table 2: Representative In Vivo Anti-Tumor Efficacy of Potent HPK1 Inhibitors in Syngeneic Mouse Models
| Tumor Model | Treatment | Dosing Regimen | Key Efficacy Readouts | Source(s) |
| CT26 (colorectal) | This compound | Not specified | Strong antitumor efficacy | [8] |
| CT26 (colorectal) | This compound + anti-PD-1 | Not specified | Synergistic antitumor effects | [8] |
| 1956 (sarcoma), MC38 (colorectal) | Compound K | Not specified | Improved immune responses and superb antitumor efficacy in combination with anti-PD-1 | [5] |
| Several syngeneic models | Small-molecule HPK1 inhibitor | Not specified | Inhibited tumor growth | [9] |
Table 3: Representative Effects of HPK1 Inhibition on Immune Cell Populations in the Tumor Microenvironment
| Cell Type | Effect of HPK1 Inhibition | Key Observations | Source(s) |
| CD8+ T cells | Increased infiltration and proliferation | Higher percentage of CD8+Ki67+ T cells in draining lymph nodes. | [10] |
| CD4+ T cells | Increased proliferation | Higher percentage of CD4+Ki67+ T cells in draining lymph nodes. | [10] |
| Regulatory T cells (Tregs) | Reduced suppressive function | HPK1-/- Tregs lack the ability to effectively inhibit effector T cell proliferation. | [11] |
| Natural Killer (NK) cells | Enhanced cytolytic activity | HPK1 kinase-dead NK cells exhibit a significant increase in cytotoxic activity against target cells. | [10] |
| Dendritic Cells (DCs) | Improved function | HPK1 knockout was demonstrated to improve DC functions. | [10] |
Table 4: Representative Effects of HPK1 Inhibition on Cytokine Production by T-Cells
| Cell Type | Cytokine | Effect of HPK1 Inhibition | Key Observations | Source(s) |
| CD4+ and CD8+ T cells | IL-2, IFN-γ | Increased production | HPK1 kinase-dead T cells show enhanced cytokine secretion upon stimulation. | [10] |
| CD8+ T cells | Effector Cytokines | Increased production | HPK1 inhibition leads to higher levels of a wide range of effector cytokines in vitro and in vivo. | [9] |
| Regulatory T cells (Tregs) | IL-2, IFN-γ, CCL3, CCL4 | Aberrant expression | HPK1-/- Tregs show uncharacteristic expression of IL-2 and pro-inflammatory cytokines and chemokines. | [11][12] |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: HPK1 Negative Feedback Loop in TCR Signaling.
Caption: In Vivo Anti-Tumor Efficacy Study Workflow.
Experimental Protocols
In Vitro HPK1 Kinase Assay
Objective: To determine the direct inhibitory activity of this compound against the HPK1 enzyme.
Methodology:
-
Recombinant human HPK1 enzyme is incubated with a fluorescently labeled peptide substrate and ATP.
-
This compound is added at various concentrations.
-
The kinase reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer - TR-FRET).
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
T-Cell Activation and Cytokine Release Assay
Objective: To assess the effect of this compound on T-cell activation and the production of key cytokines such as IL-2 and IFN-γ.
Methodology:
-
Purify human or murine CD4+ or CD8+ T-cells from peripheral blood mononuclear cells (PBMCs) or splenocytes using magnetic-activated cell sorting (MACS).
-
Pre-treat the purified T-cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Transfer the cells to plates pre-coated with anti-CD3 and anti-CD28 antibodies to stimulate TCR signaling.
-
Incubate the cells for 24-72 hours.
-
Collect the cell culture supernatants for cytokine analysis using ELISA or a multiplex bead-based immunoassay (e.g., Luminex).
-
Harvest the cells for flow cytometry analysis of activation markers (e.g., CD69, CD25) and proliferation (e.g., using CFSE or Ki67 staining).
In Vivo Syngeneic Mouse Model for Anti-Tumor Efficacy
Objective: To evaluate the in vivo anti-tumor efficacy of this compound as a monotherapy and in combination with an immune checkpoint inhibitor like anti-PD-1.
Methodology:
-
Tumor Implantation: Subcutaneously implant a syngeneic tumor cell line (e.g., CT26 colorectal carcinoma) into the flank of immunocompetent mice (e.g., BALB/c).
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound, anti-PD-1, this compound + anti-PD-1).
-
Drug Formulation and Administration: Formulate this compound in a suitable vehicle for oral administration (p.o.) or intraperitoneal (i.p.) injection. The dosing schedule is determined based on pharmacokinetic studies. Administer anti-PD-1 antibody typically via i.p. injection.
-
Tumor Growth Monitoring: Measure tumor volume 2-3 times per week throughout the study.
-
Endpoint Analysis: At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice.
-
Ex Vivo Analysis:
-
Tumor Growth Inhibition (TGI): Calculate TGI for each treatment group compared to the vehicle control.
-
Immunophenotyping: Isolate tumors and draining lymph nodes to analyze immune cell populations (e.g., CD8+ T-cells, Tregs, NK cells) by flow cytometry.
-
Cytokine Analysis: Analyze cytokine levels in tumor homogenates or serum.
-
Conclusion
This compound is a potent and selective inhibitor of HPK1 that holds significant promise as a novel immuno-oncology agent. By blocking the negative regulatory function of HPK1 in T-cells, this compound can enhance anti-tumor immunity, leading to tumor growth inhibition, particularly in combination with immune checkpoint inhibitors. The preclinical data on potent HPK1 inhibitors, including the limited information available for this compound, strongly support its further investigation. The experimental protocols and visualizations provided in this guide offer a framework for researchers and drug development professionals to further elucidate the therapeutic potential of this compound in reshaping the tumor microenvironment to favor a robust and durable anti-cancer immune response.
References
- 1. benchchem.com [benchchem.com]
- 2. Hematopoietic Progenitor Kinase 1 in Tumor Immunology: A Medicinal Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPK1 Influences Regulatory T Cell Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Hematopoietic Progenitor Kinase 1 as an immunotherapy target
An In-depth Technical Guide to Hematopoietic Progenitor Kinase 1 (HPK1) as an Immunotherapy Target
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical intracellular checkpoint and a promising target for cancer immunotherapy.[1] HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), functions as a key negative regulator of T-cell receptor (TCR) and B-cell receptor signaling.[2][3] Genetic knockout and pharmacological inhibition studies have consistently demonstrated that suppressing HPK1 activity enhances T-cell and dendritic cell function, leading to potent anti-tumor immune responses.[3][4][5] This guide provides a comprehensive overview of HPK1's function, the rationale for its inhibition, a summary of preclinical and clinical data, and detailed experimental protocols for evaluating novel HPK1-targeted therapeutic agents.
The Rationale for Targeting HPK1 in Immuno-Oncology
The success of immune checkpoint inhibitors targeting surface receptors like PD-1 and CTLA-4 has revolutionized cancer treatment. However, a significant number of patients do not respond to these therapies, necessitating novel strategies to overcome immune resistance.[1] HPK1 acts as an intracellular negative regulator, dampening the signaling cascade initiated by TCR engagement.[1][6] By phosphorylating key adaptor proteins, HPK1 effectively applies a brake on T-cell activation, proliferation, and cytokine production.[6][7][8] Targeting HPK1 with small molecule inhibitors offers a compelling strategy to "release the brakes" on the immune system, enhancing the ability of T-cells to recognize and eliminate cancer cells.[6][9] This approach is expected to boost anti-tumor activity both as a monotherapy and in combination with existing immunotherapies.[1][10]
HPK1 Signaling Pathways
HPK1 in T-Cell Regulation
Upon TCR engagement with an antigen presented by an antigen-presenting cell (APC), a signaling cascade is initiated. HPK1 is recruited to the TCR signalosome where it becomes activated.[6][9][11] The primary mechanism of HPK1-mediated T-cell inhibition involves the phosphorylation of the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at the Serine 376 residue.[7][8][12] This phosphorylation event creates a binding site for 14-3-3 proteins.[13][14] The subsequent binding of 14-3-3 to SLP-76 leads to the dissociation of the SLP-76/LAT signalosome, ubiquitination, and proteasomal degradation of SLP-76.[8][11][15] This action attenuates downstream signaling, including the activation of PLCγ1 and the Erk/MAPK pathway, ultimately reducing T-cell activation, proliferation, and cytokine production (e.g., IL-2, IFN-γ).[11][13][14]
References
- 1. benchchem.com [benchchem.com]
- 2. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 3. benchchem.com [benchchem.com]
- 4. HPK1 as a novel target for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 9. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
Hpk1-IN-54 and Its Role in Dendritic Cell Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has been identified as a critical negative regulator of immune cell function.[1][2] As a serine/threonine kinase predominantly expressed in hematopoietic cells, HPK1 attenuates signaling pathways downstream of various immune receptors, thereby dampening immune responses.[1][3] This technical guide provides an in-depth overview of the effects of potent HPK1 inhibition, with Hpk1-IN-54 as a representative compound, on the function of dendritic cells (DCs), the most potent antigen-presenting cells (APCs) and essential orchestrators of adaptive immunity.[1][2] Pharmacological inhibition of HPK1 is a promising strategy in immuno-oncology to enhance anti-tumor immunity by augmenting the function of various immune cells, including dendritic cells.[4][5]
Note: Specific public data for this compound is limited. The information and data presented in this guide are aggregated from studies on other potent HPK1 inhibitors and HPK1 knockout (HPK1-/-) genetic models to provide a comprehensive overview of the expected effects of potent HPK1 inhibition on dendritic cell biology.[1]
Introduction: HPK1 as a Negative Regulator in Dendritic Cells
Dendritic cells are crucial for initiating and shaping adaptive immune responses.[2] Their activation is a tightly controlled process to maintain the balance between immunity and tolerance. HPK1 functions as a key intracellular checkpoint that attenuates DC activation.[2] Genetic deletion or pharmacological inhibition of HPK1 in dendritic cells results in a hyper-activated phenotype, characterized by enhanced maturation, increased production of pro-inflammatory cytokines, and superior T-cell priming capabilities.[2][6] These findings position HPK1 as a compelling therapeutic target for boosting anti-tumor immunity.[2][7]
The HPK1 Signaling Pathway in Dendritic Cells
Upon stimulation of pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs), by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), HPK1 is thought to modulate key downstream signaling pathways that control DC activation. These pathways include NF-κB, AP-1, and NFAT.[2][6] In T cells, HPK1 negatively regulates T-cell receptor (TCR) signaling by phosphorylating the adaptor protein SLP-76, leading to its degradation.[3][8] While the precise molecular mechanisms in DCs are still under investigation, it is believed that HPK1 exerts a similar dampening effect on the signaling cascades that lead to DC maturation and cytokine production.[4][9]
Caption: Simplified HPK1 signaling in dendritic cells.
Quantitative Effects of HPK1 Inhibition on Dendritic Cell Function
Inhibition or genetic ablation of HPK1 in dendritic cells leads to a hyper-activated phenotype upon maturation.[1] This is characterized by the enhanced surface expression of co-stimulatory molecules and increased secretion of pro-inflammatory cytokines, which are critical for stimulating a robust downstream T-cell response.[1][6]
Upregulation of Co-stimulatory Molecules
The following table summarizes the observed changes in the expression of key surface markers on dendritic cells following HPK1 inhibition or knockout, as measured by flow cytometry.
| Surface Marker | Function | Expected Effect of this compound | Reference |
| CD80 | Co-stimulation of T cells | Increased Expression | [6][10] |
| CD86 | Co-stimulation of T cells | Increased Expression | [6][10] |
| MHC Class II (I-A/I-E) | Antigen Presentation to CD4+ T cells | Increased Expression | [6] |
| CD40 | Co-stimulation, DC licensing | Increased Expression | - |
Enhanced Pro-inflammatory Cytokine Production
HPK1 negatively regulates the production of key pro-inflammatory cytokines by dendritic cells.[2] The absence or inhibition of HPK1 leads to a significant increase in the secretion of these cytokines upon stimulation.[6]
| Cytokine | Primary Function | Expected Effect of this compound | Reference |
| IL-12 | Th1 polarization, CTL activation | Significantly Increased Secretion | [6][10] |
| TNF-α | Pro-inflammatory, anti-tumor activity | Increased Secretion | [6] |
| IL-1β | Pro-inflammatory | Increased Secretion | [6][11] |
| IL-6 | Pro-inflammatory, T cell differentiation | Increased Secretion | [6] |
| IL-10 | Immunosuppressive | Reduced Secretion | [10] |
Experimental Protocols
The following are generalized protocols for key experiments to evaluate the effect of an HPK1 inhibitor like this compound on dendritic cell function.
Generation of Bone Marrow-Derived Dendritic Cells (BMDCs)
-
Isolation of Bone Marrow: Euthanize C57BL/6 mice and isolate femurs and tibias. Flush the bone marrow with RPMI-1640 medium using a syringe and a 25-gauge needle.[4]
-
Red Blood Cell Lysis: Treat the cell suspension with ACK lysis buffer to remove red blood cells.[4]
-
Cell Culture: Plate the bone marrow cells in petri dishes at a density of 2 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with 20 ng/mL GM-CSF and 10 ng/mL IL-4.[4]
-
Incubation and Feeding: Incubate the cells at 37°C in a 5% CO2 incubator. On day 3, add fresh complete medium with cytokines. On day 6, collect the non-adherent and loosely adherent cells, which are immature BMDCs.[4]
Dendritic Cell Maturation and Cytokine Analysis
-
Cell Plating: Plate the immature BMDCs in 24-well plates at a density of 1 x 10^6 cells/mL.[4]
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours.[4]
-
Stimulation: Stimulate the BMDCs with a TLR agonist, such as Lipopolysaccharide (LPS; 100 ng/mL), for 18-24 hours.[4][10]
-
Supernatant Collection: Centrifuge the plates and collect the supernatants for cytokine analysis using ELISA or a multiplex bead array.
-
Cell Harvesting: Harvest the cells for flow cytometry analysis of surface marker expression.
Caption: Workflow for DC maturation and analysis.
Mixed Lymphocyte Reaction (MLR)
-
DC Preparation: Treat immature BMDCs with this compound or vehicle, stimulate with LPS as described above, and then wash to remove residual LPS and inhibitor.
-
T Cell Isolation: Isolate naive CD4+ or CD8+ T cells from the spleen and lymph nodes of an allogeneic mouse strain using magnetic-activated cell sorting (MACS).
-
Co-culture: Co-culture the treated DCs with the allogeneic T cells at various DC:T cell ratios (e.g., 1:10, 1:20, 1:40).
-
Proliferation Assay: After 3-5 days, measure T cell proliferation using a BrdU or CFSE-based assay and flow cytometry.
-
Cytokine Analysis: Collect supernatants from the co-culture to measure T cell-derived cytokines (e.g., IFN-γ, IL-2).
Logical Framework: From HPK1 Inhibition to Enhanced T Cell Priming
The inhibition of HPK1 by this compound removes a key negative feedback loop within dendritic cells.[1] This leads to a more robust and sustained activation state upon encountering maturation signals. An HPK1-inhibited DC exhibits a superior ability to prime naive T cells, driving a more potent anti-tumor immune response.[1][7] This enhanced function is a direct result of the increased expression of co-stimulatory molecules (Signal 2) and the heightened production of T-cell polarizing cytokines like IL-12 (Signal 3).[1]
Caption: Logical flow from HPK1 inhibition to enhanced immunity.
Conclusion
The evidence strongly supports the role of HPK1 as a negative regulator of dendritic cell function.[2] Its inhibition by a potent and selective inhibitor like this compound is expected to lead to a more immunogenic DC phenotype, which can effectively prime T cells and mediate potent anti-tumor immunity.[2][7] These findings highlight HPK1 as a compelling target for the development of novel cancer immunotherapies. Future research should focus on further elucidating the precise molecular mechanisms by which HPK1 regulates DC signaling and function and validating these effects with specific compounds like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Highly selective HPK1 inhibitor NDI-101150 mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hematopoietic progenitor kinase 1 is a negative regulator of dendritic cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPK1 as a novel target for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly selective HPK1 inhibitor NDI-101150 mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arcusbio.com [arcusbio.com]
Hpk1-IN-54: A Technical Guide to Unleashing Neoantigen Presentation in Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hematopoietic Progenitor Kinase 1 (HPK1), or MAP4K1, has been identified as a critical intracellular checkpoint regulator that tempers immune responses.[1] Primarily expressed in hematopoietic cells, HPK1 functions as a negative feedback regulator downstream of T-cell receptor (TCR), B-cell receptor (BCR), and dendritic cell (DC) signaling.[1][2] In the context of oncology, tumors exploit this braking mechanism to foster an immunosuppressive microenvironment and evade immune destruction. The pharmacological inhibition of HPK1's kinase activity, therefore, presents a compelling therapeutic strategy to reinvigorate anti-tumor immunity. Hpk1-IN-54 is a potent and selective small molecule inhibitor of HPK1. This technical guide provides an in-depth overview of the HPK1 signaling pathway, its multifaceted role in tumor immune evasion, and the mechanism by which inhibitors like this compound can enhance cancer neoantigen presentation and potentiate anti-tumor immune responses. This document consolidates preclinical data, details key experimental methodologies, and provides visual workflows to guide further research and development in this promising area of immuno-oncology.
Introduction: HPK1 as a Key Intracellular Immune Checkpoint
The success of immune checkpoint inhibitors (ICIs) has revolutionized cancer therapy; however, a significant portion of patients do not respond to these treatments, spurring the search for novel targets to overcome resistance.[1][3][4] Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, acts as a crucial negative regulator of immune cell activation and is predominantly expressed within the hematopoietic lineage, making it an attractive drug target with a potentially wide therapeutic window.[1][3][5]
Genetic studies using HPK1 knockout (KO) or kinase-dead (KD) mice have consistently demonstrated enhanced T-cell activation, increased cytokine production, and robust anti-tumor immunity.[3][4][5] These findings strongly support the concept that pharmacological inhibition of HPK1's kinase activity can phenocopy these genetic results, unleashing a powerful, multi-faceted anti-tumor response. By acting on a diverse set of immune cells including T-cells, B-cells, and dendritic cells, HPK1 establishes a broad state of immune tolerance that can be exploited by tumors.[1][6][7] Its inhibition can therefore simultaneously enhance both the innate and adaptive arms of the anti-tumor immune response.[1]
The HPK1 Signaling Pathway and Mechanism of Inhibition
HPK1 functions as a central node in attenuating T-cell receptor (TCR) signaling. Upon TCR engagement, HPK1 is recruited to the LAT signalosome where it is activated.[8] The most critical downstream event is the HPK1-mediated phosphorylation of the adapter protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa) at the Serine 376 residue.[9][10] This phosphorylation event creates a docking site for 14-3-3 chaperone proteins.[2][8] The subsequent binding of 14-3-3 to pSLP-76 leads to the ubiquitination and proteasomal degradation of SLP-76, which destabilizes the TCR signaling complex and terminates the activation signal.[2][11][12]
This compound and other potent HPK1 inhibitors function by blocking the kinase activity of HPK1.[13] This prevents the phosphorylation of SLP-76, thereby preserving the integrity of the TCR signalosome and leading to sustained downstream signaling, enhanced T-cell proliferation, and increased production of effector cytokines like IL-2 and IFN-γ.[11]
Role in Cancer Neoantigen Presentation
An effective anti-tumor response begins with the proper presentation of cancer neoantigens by antigen-presenting cells (APCs), primarily dendritic cells (DCs). HPK1 also functions as a negative regulator in DCs.[4] Inhibition of HPK1 in these critical cells enhances their ability to process and present neoantigens, a key step in initiating the cancer-immunity cycle.
Studies have shown that pharmacological inhibition of HPK1 on human monocyte-derived DCs leads to a marked enhancement of the co-stimulatory molecule CD86 and the antigen-presenting complex HLA-DR upon maturation signals like LPS.[6] This hyper-activated DC phenotype is critical for priming naive T-cells and driving a potent and durable anti-tumor response. By "releasing the brakes" on DC activity, HPK1 inhibitors like this compound can increase the immunogenicity of the tumor microenvironment.[13]
Quantitative Data Presentation
The preclinical efficacy of targeting HPK1 has been demonstrated with various small molecule inhibitors. This compound is a potent inhibitor with a biochemical IC50 value of 2.67 nM and excellent selectivity. The tables below summarize key preclinical data for representative HPK1 inhibitors, providing a comparative landscape for evaluating their potential.
Table 1: In Vitro Potency of Representative HPK1 Inhibitors
| Compound/Identifier | Target | IC50 (nM) | Assay Type | Reference(s) |
| This compound | HPK1 | 2.67 | Biochemical | MedChemExpress |
| Hpk1-IN-55 | HPK1 | <0.51 | Biochemical | [14] |
| Compound K | HPK1 | 2.6 | Biochemical | [15] |
| Hpk1-IN-43 | HPK1 | 0.32 | TR-FRET Kinase Assay | |
| NDI-101150 | HPK1 | 1.1 | Biochemical | Nimbus Therapeutics |
| GNE-1858 | HPK1 | 1.9 | Biochemical |
Table 2: In Vivo Efficacy of HPK1 Inhibitors in Syngeneic Mouse Models
| Compound/Identifier | Tumor Model | Dosing Regimen | Monotherapy TGI (%) | Combination TGI (%) (with anti-PD-1) | Reference(s) |
| Unnamed Inhibitor (Analogous to this compound) | CT26 (Colorectal) | 30 mg/kg, p.o., BID | 42% | 95% | [16] |
| ISM9182A | CT26 (Colorectal) | 30 mg/kg, p.o., BID | 42% | Not Specified | [17] |
| NDI-101150 | CT26 (Colorectal) | 75 mg/kg, p.o., daily | 50% | Enhanced Survival | [17] |
| NDI-101150 | EMT-6 (Breast) | 75 mg/kg, p.o., daily | 85% | Not Specified | [17] |
| HPK1-IN-55 | CT26 (Colorectal) | 1.5-12 mg/kg, p.o., BID | Additive Effect | Additive Effect | [14] |
| HPK1-IN-55 | MC38 (Colorectal) | 1.5-12 mg/kg, p.o., BID | Synergistic Effect | Synergistic Effect | [14] |
TGI: Tumor Growth Inhibition; p.o.: oral administration; BID: twice daily.
Table 3: Pharmacokinetic Parameters of Representative HPK1 Inhibitors
| Compound/Identifier | Species | Route | Clearance | Oral Bioavailability (F%) | Reference(s) |
| HPK1-IN-55 | Monkey | IV/PO | Moderate (11.41 mL/min/kg) | 42.0% | [14] |
| GNE-6893 (Predicted) | Human | Oral | - | 43% | [18] |
| [I] (Insilico Medicine) | Mouse | Oral | - | 116% | [19] |
| [I] (Insilico Medicine) | Rat | Oral | - | 80% | [19] |
Key Experimental Protocols
Detailed methodologies are crucial for the evaluation of HPK1 inhibitors. The following sections provide condensed protocols for key in vitro and in vivo assays.
In Vitro HPK1 Kinase Assay (TR-FRET)
Objective: To determine the direct inhibitory activity of a compound against the HPK1 enzyme.
Methodology:
-
Reagents: Recombinant human HPK1 enzyme, Eu-anti-tag antibody, Alexa Fluor™ 647-labeled peptide substrate, ATP, assay buffer.
-
Procedure: In a 384-well plate, add serial dilutions of the test compound (e.g., this compound) or DMSO vehicle control.
-
Add the HPK1 enzyme and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP. Incubate at room temperature for 60 minutes.
-
Stop the reaction by adding EDTA.
-
Add the detection antibody mixture and incubate for 1 hour, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader (Excitation: 340 nm, Emission: 620 nm and 665 nm).
-
Analysis: Calculate the TR-FRET ratio and determine the IC50 value from the dose-response curve.[20]
Cellular pSLP-76 (Ser376) Inhibition Assay
Objective: To assess the ability of an inhibitor to block HPK1 activity within a cellular context.
Methodology:
-
Cells: Use a relevant T-cell line (e.g., Jurkat) or primary human T-cells.
-
Procedure: Pre-incubate cells with escalating concentrations of the HPK1 inhibitor for 1-2 hours.
-
Stimulate T-cell receptor signaling using anti-CD3/CD28 antibodies for 15 minutes.
-
Fix and permeabilize the cells.
-
Stain with a fluorescently-conjugated antibody specific for phosphorylated SLP-76 (Ser376).
-
Analysis: Acquire data via flow cytometry. Determine the EC50 value from the dose-response curve of pSLP-76 inhibition.[6][11]
In Vivo Syngeneic Tumor Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of an HPK1 inhibitor as a monotherapy and in combination with checkpoint blockade.
Methodology:
-
Animal Model: BALB/c or C57BL/6 mice (depending on the cell line).
-
Cell Line: Syngeneic tumor cells (e.g., CT26, MC38).
-
Tumor Implantation: Subcutaneously implant 0.5 x 10^6 to 1 x 10^6 tumor cells into the flank of each mouse.[1][13]
-
Group Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice/group).[13]
-
Treatment Administration:
-
HPK1 Inhibitor: Administer via oral gavage (p.o.) at the desired dose (e.g., 30-100 mg/kg) and schedule (e.g., twice daily).[13][16]
-
Anti-PD-1 Antibody: Administer via intraperitoneal (i.p.) injection (e.g., 10 mg/kg, twice a week).[13]
-
Vehicle Control: Administer the formulation buffer on the same schedule.
-
-
Monitoring: Measure tumor volume with calipers and monitor body weight 2-3 times per week. Tumor volume = (Length x Width²) / 2.[1][13]
-
Endpoint Analysis: At the end of the study, collect tumors and spleens for pharmacodynamic analysis, such as immunophenotyping of the tumor microenvironment (TME) by flow cytometry to quantify infiltrating CD8+ T-cells.[1]
Conclusion
The inhibition of HPK1 represents a promising therapeutic strategy in immuno-oncology, with the potential to enhance anti-tumor immunity through multiple mechanisms. Potent and selective inhibitors like this compound act on a key intracellular checkpoint, not only to reinvigorate T-cell responses but also to enhance the crucial first step of the cancer-immunity cycle: the presentation of neoantigens by dendritic cells. Preclinical data for this class of inhibitors demonstrates significant tumor growth inhibition, particularly in combination with established immunotherapies like anti-PD-1 antibodies. The continued investigation and development of HPK1 inhibitors holds the potential to expand the arsenal (B13267) of effective treatments for cancer patients, including those resistant to current therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. HPK1 citron homology domain regulates phosphorylation of SLP76 and modulates kinase domain interaction dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Preclinical Pharmacology of Hpk1-IN-54: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacology of Hpk1-IN-54, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling, making it a compelling target for cancer immunotherapy.[1] By inhibiting HPK1, this compound is designed to enhance anti-tumor immune responses by augmenting T-cell activation and proliferation.[2][3][4][5][6]
Core Quantitative Data Summary
The following tables summarize the key quantitative preclinical data for this compound, providing a clear comparison of its in vitro potency, selectivity, pharmacokinetic properties, and in vivo efficacy.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Notes |
| HPK1 IC50 | 2.67 nM | In vitro biochemical assay measuring direct enzymatic inhibition.[2][4] |
| Kinase Selectivity | >100-fold vs. MAP4K family | Demonstrates significant selectivity over other members of the MAP4K family.[2] |
| >300-fold vs. other kinases | High selectivity against a broader panel of kinases.[2] |
Table 2: In Vivo Pharmacokinetics of this compound
| Species | Clearance | Oral Exposure |
| Mouse | Moderate | Reasonable |
| Rat | Moderate | Reasonable |
Specific quantitative values for clearance and oral exposure are not publicly available but are described as moderate and reasonable, respectively, by the supplier.[2][6]
Table 3: In Vivo Anti-Tumor Efficacy of this compound
| Cancer Model | Treatment | Outcome |
| CT26 Murine Colon Cancer | This compound Monotherapy | Strong anti-tumor efficacy.[2] |
| This compound + anti-PD-1 | Synergistic anti-tumor effects.[2] |
Key Experimental Protocols
Detailed methodologies are essential for the replication and extension of preclinical findings. Below are representative protocols for key experiments in the evaluation of an HPK1 inhibitor like this compound.
Protocol 1: In Vitro HPK1 Kinase Assay
Objective: To determine the direct inhibitory activity of this compound against the HPK1 enzyme.
Methodology:
-
Reagents and Materials: Recombinant human HPK1 enzyme, a suitable substrate (e.g., a fluorescently labeled peptide), ATP, and this compound.
-
Procedure: a. A reaction mixture is prepared containing the HPK1 enzyme, the peptide substrate, and ATP in a buffer solution. b. This compound is added at a range of concentrations. c. The kinase reaction is initiated and allowed to proceed for a defined period at a controlled temperature. d. The reaction is terminated, and the level of substrate phosphorylation is quantified using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET). e. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Protocol 2: Cellular Assay for HPK1 Target Engagement (pSLP-76)
Objective: To assess the ability of this compound to inhibit HPK1 activity within a cellular context by measuring the phosphorylation of its direct downstream target, SLP-76.
Methodology:
-
Cell Line: Jurkat T-cells or primary human T-cells.
-
Procedure: a. Cells are pre-incubated with varying concentrations of this compound. b. T-cell receptor signaling is stimulated using anti-CD3/anti-CD28 antibodies. c. After a short incubation period, the cells are lysed. d. The level of phosphorylated SLP-76 (at Serine 376) is measured using methods such as Western blotting or a specific ELISA. e. A dose-dependent decrease in pSLP-76 levels indicates cellular target engagement by the inhibitor.
Protocol 3: In Vivo Syngeneic Mouse Model for Anti-Tumor Efficacy
Objective: To evaluate the anti-tumor efficacy of this compound, both as a monotherapy and in combination with other immunotherapies, in a mouse model with a competent immune system.
Methodology:
-
Animal Model: BALB/c mice.
-
Tumor Model: Subcutaneous implantation of CT26 colon carcinoma cells.
-
Treatment Groups: a. Vehicle control b. This compound (administered orally) c. Anti-PD-1 antibody (administered intraperitoneally) d. This compound + anti-PD-1 antibody
-
Procedure: a. Once tumors reach a palpable size, mice are randomized into the treatment groups. b. This compound and the anti-PD-1 antibody are administered according to a predetermined dosing schedule. c. Tumor volume is measured regularly using calipers. d. At the end of the study, tumors and immune cell populations can be harvested for further pharmacodynamic analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes). e. The primary endpoint is tumor growth inhibition (TGI).
Mandatory Visualizations
HPK1 Signaling Pathway in T-Cell Activation
The following diagram illustrates the negative regulatory role of HPK1 in the T-cell receptor signaling cascade and the mechanism of action for HPK1 inhibitors.
Caption: HPK1 negatively regulates T-cell activation by phosphorylating SLP-76.
Experimental Workflow for Evaluating this compound
This diagram outlines a typical workflow for the preclinical evaluation of an HPK1 inhibitor.
Caption: Preclinical workflow for this compound evaluation.
References
The Impact of Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition on Memory CD8+ T Cell Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T cell function. Inhibition of HPK1 represents a promising strategy in cancer immunotherapy to enhance anti-tumor immunity. This technical guide provides an in-depth analysis of the role of HPK1 in CD8+ T cell differentiation, with a particular focus on the formation of memory CD8+ T cells. While specific data for a compound designated "Hpk1-IN-54" is not publicly available, this document synthesizes findings from studies on various potent and selective HPK1 inhibitors to illustrate the core principles and therapeutic potential of targeting this kinase. Pharmacological inhibition of HPK1 has been shown to promote the generation of precursor and central memory CD8+ T cells, a phenomenon linked to significant metabolic reprogramming and modulation of key signaling pathways. This guide details the underlying mechanisms, presents quantitative data from representative studies, outlines key experimental protocols, and provides visualizations of the critical pathways and workflows.
Introduction: HPK1 as a Negative Regulator of T Cell Signaling
HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a crucial component of the T cell receptor (TCR) signaling cascade.[1] Upon TCR engagement, HPK1 is activated and phosphorylates the adaptor protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa) at serine 376.[2][3] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the dissociation of the SLP-76 signaling complex and its subsequent proteasomal degradation.[1] This cascade ultimately attenuates T cell activation, proliferation, and cytokine production.[2][3] Consequently, inhibiting HPK1 kinase activity is a key therapeutic strategy to sustain and enhance T cell-mediated immune responses.[1]
The Role of HPK1 Inhibition in Memory CD8+ T Cell Formation
Recent studies have illuminated the critical role of HPK1 in dictating the differentiation fate of CD8+ T cells. Genetic deletion or pharmacological inhibition of HPK1 has been demonstrated to favor the development of long-lived memory CD8+ T cells over terminally differentiated effector cells.
Promotion of Precursor and Central Memory Phenotypes
Inhibition of HPK1 fosters the formation of precursor and central memory CD8+ T cells.[4][5] These memory T cell subsets are characterized by their longevity and robust recall responses upon secondary antigen encounter.[4][5] This effect is attributed to the sustained signaling and altered metabolic state induced by the absence of HPK1's negative regulatory function.
Underlying Mechanisms
The pro-memory effect of HPK1 inhibition is underpinned by two key molecular mechanisms:
-
Metabolic Reprogramming: HPK1 knockout or inhibition induces a metabolic shift in CD8+ T cells towards oxidative phosphorylation (OXPHOS) and enhances mitochondrial respiration complex activity.[4][5] This metabolic state is a hallmark of memory T cells and is associated with increased longevity and fitness.
-
Downregulation of mTOR Signaling: Inhibition of HPK1 leads to a reduction in the phosphorylation of mTOR and its downstream target S6.[4][5] The mTOR signaling pathway is a critical regulator of T cell differentiation, with high mTOR activity driving effector differentiation and lower activity promoting memory formation. By dampening mTOR signaling, HPK1 inhibition creates a cellular environment conducive to the development of memory CD8+ T cells.
Quantitative Data on the Effects of HPK1 Inhibition
The following tables summarize quantitative data from studies on various HPK1 inhibitors, demonstrating their impact on T cell function and memory formation.
Table 1: Effect of HPK1 Inhibitors on Cytokine Production by CD8+ T Cells
| HPK1 Inhibitor | Cell Type | Treatment Conditions | Fold Increase in IFN-γ Production | Fold Increase in IL-2 Production | Citation(s) |
| Compound 1 | Human CD8+ T Cells | anti-CD3/CD28 stimulation | Significant increase | Significant increase | [6] |
| KHK-6 | Human CD8+ T Cells | anti-CD3/CD28 stimulation | Significantly enhanced | Significantly enhanced | [3] |
| A-745 | Murine CD8+ T Cells | anti-CD3/CD28 stimulation | Augmented production | Augmented production | [7] |
Table 2: Impact of HPK1 Inhibition on Memory CD8+ T Cell Phenotype
| HPK1 Inhibition Method | Model System | Key Findings | Quantitative Change | Citation(s) |
| Genetic Deletion (HPK1 KO) | Murine CAR-T cells | Increased precursor and central memory CD8+ T cells | Increased proportion of CD62L+CD27+ memory CD8+ T cells | [5][8] |
| Pharmacological Inhibition | In vitro differentiated human T cells | Preferential augmentation of memory CD8+ T cell activation | Stronger stimulatory effect on activation markers in memory CD8+ T cells | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of HPK1 inhibitors on memory CD8+ T cell formation.
In Vitro Differentiation of Memory CD8+ T Cells
Objective: To generate and analyze memory CD8+ T cell populations from naive precursors in the presence or absence of an HPK1 inhibitor.
Protocol:
-
Isolation of Naïve CD8+ T Cells:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors or splenocytes from mice.
-
Enrich for CD8+ T cells using magnetic-activated cell sorting (MACS) with CD8 microbeads.
-
Isolate naïve CD8+ T cells (CD45RA+CCR7+ or CD62L_high_CD44_low_) by fluorescence-activated cell sorting (FACS).[9]
-
-
T Cell Activation and Culture:
-
Culture purified naïve CD8+ T cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol.
-
Activate T cells using plate-bound anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies.
-
Add recombinant human IL-2 (e.g., 20 U/mL) and IL-15 (e.g., 10 ng/mL) to the culture medium to support memory cell differentiation.[10]
-
Treat cells with the desired concentration of the HPK1 inhibitor (e.g., this compound) or vehicle control (DMSO).
-
-
Phenotypic Analysis by Flow Cytometry:
-
At various time points (e.g., day 7, 10, 14), harvest the cells and stain with fluorescently conjugated antibodies against surface markers for memory T cells, such as CD45RO, CCR7, CD62L, CD27, and CD127 (IL-7Rα).
-
Analyze the stained cells using a flow cytometer to quantify the proportions of naïve (T_N_), central memory (T_CM_), effector memory (T_EM_), and terminally differentiated effector (T_EFF_) CD8+ T cells.
-
Analysis of T Cell Metabolism
Objective: To assess the metabolic profile of CD8+ T cells treated with an HPK1 inhibitor.
Protocol:
-
Oxygen Consumption Rate (OCR) Measurement:
-
Culture CD8+ T cells as described in section 4.1.
-
Use a Seahorse XF Analyzer to measure the OCR, an indicator of mitochondrial respiration.
-
Perform a mitochondrial stress test by sequential injection of oligomycin, FCCP, and rotenone/antimycin A to determine basal respiration, maximal respiration, and ATP production.
-
-
Extracellular Acidification Rate (ECAR) Measurement:
-
Use a Seahorse XF Analyzer to measure the ECAR, an indicator of glycolysis.
-
Perform a glycolysis stress test by sequential injection of glucose, oligomycin, and 2-deoxyglucose to determine glycolysis, glycolytic capacity, and glycolytic reserve.
-
Western Blot Analysis of mTOR Signaling
Objective: To determine the effect of HPK1 inhibition on the mTOR signaling pathway.
Protocol:
-
Cell Lysis and Protein Quantification:
-
Culture and treat CD8+ T cells as described in section 4.1.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against total and phosphorylated forms of mTOR and S6.
-
Use a loading control antibody (e.g., anti-β-actin or anti-GAPDH) to ensure equal protein loading.
-
Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts discussed in this guide.
Caption: HPK1 signaling pathway in T cells and the inhibitory action of this compound.
Caption: Experimental workflow for studying this compound's effect on memory CD8+ T cell formation.
Caption: Logical relationship between HPK1 inhibition, mTOR signaling, and metabolic fate of CD8+ T cells.
Conclusion
The inhibition of HPK1 presents a compelling therapeutic strategy to enhance the efficacy of T cell-based immunotherapies. By blocking the negative regulatory function of HPK1, small molecule inhibitors can shift the differentiation of CD8+ T cells towards a more durable and functional memory phenotype. This is achieved through a profound reprogramming of the cellular metabolism and a dampening of pro-effector signaling pathways like mTOR. The data and protocols presented in this guide provide a framework for researchers and drug developers to further investigate and harness the potential of HPK1 inhibition in the generation of long-lived, anti-tumor memory CD8+ T cells. While the specific compound "this compound" remains to be fully characterized in the public domain, the collective evidence from other HPK1 inhibitors strongly supports the continued exploration of this target for the next generation of cancer immunotherapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhance Memory CD8+T Cell Formation via Downregulation of Hematopoietic Progenitor Kinase 1 and Sustained Mitochondrial Fitness | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 3. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The HPK1 Inhibitor A-745 Verifies the Potential of Modulating T Cell Kinase Signaling for Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Differentiation of Diverse Progenies of Memory T Cells from Naïve CD8+ T Cell Precursors | Springer Nature Experiments [experiments.springernature.com]
- 10. Differentiation of Memory CD8 T Cells Unravel Gene Expression Pattern Common to Effector and Memory Precursors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Hpk1-IN-54 In Vitro T-Cell Proliferation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell function.[1][2] Expressed predominantly in hematopoietic cells, HPK1 acts as an intracellular checkpoint, dampening T-cell receptor (TCR) signaling and thereby limiting anti-tumor immunity.[3][4] Pharmacological inhibition of HPK1 has emerged as a promising strategy in cancer immunotherapy, aiming to unleash the full potential of T-cells to recognize and eliminate malignant cells.[3][5]
Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the signaling complex and becomes activated.[2] Activated HPK1 phosphorylates the adaptor protein SLP-76 at Serine 376.[2][6] This phosphorylation event leads to the ubiquitination and proteasomal degradation of SLP-76, which attenuates the TCR signaling cascade.[2] By inhibiting the kinase activity of HPK1, small molecules like Hpk1-IN-54 can prevent the degradation of SLP-76, leading to enhanced T-cell activation, proliferation, and cytokine production.[1][2]
These application notes provide a detailed protocol for an in vitro T-cell proliferation assay using this compound, a representative potent and selective HPK1 inhibitor.
HPK1 Signaling Pathway in T-Cell Activation
The following diagram illustrates the central role of HPK1 in the T-cell receptor signaling pathway and the mechanism of action for an HPK1 inhibitor like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 3. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hematopoietic Progenitor Kinase1 (HPK1) Mediates T Cell Dysfunction and Is a Druggable Target for T Cell-Based Immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hpk1-IN-54: Enhancing CAR-T Cell Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chimeric Antigen Receptor (CAR)-T cell therapy has emerged as a groundbreaking immunotherapeutic approach for the treatment of hematological malignancies. However, its efficacy against solid tumors and the durability of responses can be limited by factors such as T-cell exhaustion and an immunosuppressive tumor microenvironment. A key intracellular negative regulator of T-cell activation is the Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2]
Upon T-cell receptor (TCR) and CAR engagement, HPK1 is activated and phosphorylates the adaptor protein SLP-76, leading to its ubiquitination and subsequent degradation.[3][4] This process dampens T-cell signaling, thereby limiting T-cell activation, proliferation, and cytokine production.[3][4] Inhibition of HPK1 has been shown to prevent this negative feedback loop, resulting in enhanced and sustained T-cell effector functions.[1][2]
Hpk1-IN-54 is a potent and selective small molecule inhibitor of HPK1. Preclinical data suggests that pharmacological inhibition of HPK1 can augment T-cell mediated anti-tumor immunity.[5][6] These application notes provide an overview of the mechanism of action of this compound, quantitative data on its activity, and detailed protocols for evaluating its potential to enhance the efficacy of CAR-T cells. While specific data for this compound in CAR-T cells is emerging, the provided data and protocols are based on studies with this compound and other well-characterized HPK1 inhibitors.
Data Presentation
The following tables summarize the in vitro and in vivo activity of HPK1-054, a compound from the same series as this compound, and other representative HPK1 inhibitors.
Table 1: In Vitro Activity of HPK1 Inhibitors
| Compound | Assay Type | Cell Line/System | IC50/EC50 Value | Reference |
| HPK1-054 | Biochemical IC50 | Purified HPK1 Enzyme | 2 nM | [5] |
| HPK1-054 | pSLP-76 IC50 | Jurkat T-cells | 2.3 µM | [5] |
| HPK1-054 | IL-2 Production EC50 | Jurkat T-cells | 2.8 µM | [5] |
| Compound 1 | pSLP-76 IC50 | Jurkat T-cells | 120 nM | [7] |
| Compound 2 | pSLP-76 IC50 | Jurkat T-cells | ~20 nM | [7] |
| KHK-6 | Biochemical IC50 | Purified HPK1 Enzyme | 20 nM | [8] |
Table 2: In Vivo Efficacy of HPK1-054 in Syngeneic Mouse Models
| Tumor Model | Treatment | Dosing | Outcome | Reference |
| GL261 Glioma | HPK1-054 Monotherapy | Oral, BID | Delayed tumor growth and complete tumor regressions | [9] |
| CT26 Colon Carcinoma | HPK1-054 + αCTLA-4 | 150 mg/kg BID (HPK1-054) | Delayed tumor growth and complete tumor regressions | [5] |
| Listeria-OVA Vaccination | HPK1-054 | 100 mg/kg BID | Increased activation of antigen-specific CD8+ T-cells | [5] |
Signaling Pathways and Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Production of Lentivirus for the Establishment of CAR-T Cells. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 5. rapt.com [rapt.com]
- 6. rapt.com [rapt.com]
- 7. Generation of CAR-T Cells by Lentiviral Transduction | Springer Nature Experiments [experiments.springernature.com]
- 8. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. rapt.com [rapt.com]
Protocol for Assessing Hpk1-IN-54 Target Engagement In Vivo
Affiliation: Google Research
Abstract
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to assess the in vivo target engagement of Hpk1-IN-54, a putative inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1, a serine/threonine kinase, is a critical negative regulator of T-cell receptor (TCR) signaling, making it a promising target for cancer immunotherapy.[1][2][3][4] Inhibition of HPK1 is expected to enhance anti-tumor immune responses by augmenting T-cell activation and proliferation.[2][4][5] These protocols describe methods to quantify the binding of this compound to HPK1 in a cellular context and to measure the downstream functional consequences of this engagement.
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is predominantly expressed in hematopoietic cells.[1][6][7] Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates downstream targets, including the SH2 domain containing leukocyte protein of 76kDa (SLP-76).[1][6][7][8] This phosphorylation of SLP-76 at Serine 376 leads to its ubiquitination and degradation, which in turn attenuates T-cell activation.[1][6][7][9] By inhibiting HPK1, compounds like this compound aim to block this negative feedback loop, thereby sustaining T-cell activation and enhancing the immune response against cancer.[1][2]
This protocol outlines in vivo methods to confirm that this compound is effectively engaging its target, HPK1, and modulating its downstream signaling pathways. The described assays are crucial for establishing a pharmacokinetic/pharmacodynamic (PK/PD) relationship and for the preclinical and clinical development of this compound.
Signaling Pathway
Caption: HPK1 signaling pathway in T-cell activation and its inhibition by this compound.
Experimental Protocols
In Vivo Target Engagement Assessment via Phospho-SLP-76 Analysis
This protocol describes the measurement of the phosphorylation of SLP-76 at Serine 376 (pSLP-76) in peripheral blood mononuclear cells (PBMCs) or splenocytes from treated animals as a direct pharmacodynamic biomarker of HPK1 inhibition.
Materials:
-
This compound
-
Vehicle control
-
Syngeneic mouse model (e.g., C57BL/6)
-
Anti-CD3 antibody
-
FACS buffer (PBS with 2% FBS)
-
Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)
-
Fluorescently conjugated antibodies: anti-CD4, anti-CD8, anti-pSLP-76 (S376)
-
Flow cytometer
Procedure:
-
Animal Dosing: Administer this compound or vehicle control to mice at desired doses and schedules.
-
T-Cell Activation: At selected time points post-dosing, challenge mice with an intravenous (i.v.) injection of anti-CD3 antibody to induce T-cell activation.
-
Sample Collection: Collect blood or spleens at a peak activation time point (e.g., 1.5-2 hours post-anti-CD3 challenge).[5]
-
Cell Isolation: Isolate PBMCs by density gradient centrifugation or prepare a single-cell suspension from spleens.
-
Staining:
-
Stain for cell surface markers (CD4 and CD8).
-
Fix and permeabilize the cells according to the manufacturer's protocol.
-
Stain for intracellular pSLP-76 (S376).
-
-
Flow Cytometry: Acquire data on a flow cytometer and analyze the mean fluorescence intensity (MFI) of pSLP-76 in CD4+ and CD8+ T-cell populations.
-
Data Analysis: A reduction in pSLP-76 MFI in the this compound treated group compared to the vehicle group indicates target engagement.
Cellular Thermal Shift Assay (CETSA) for In Vivo Target Engagement
CETSA is a method to assess target engagement by measuring the thermal stabilization of a protein upon ligand binding.[3][10]
Materials:
-
This compound
-
Vehicle control
-
Syngeneic mouse model
-
Tissue of interest (e.g., spleen, tumor)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Western blot or ELISA reagents for HPK1 detection
Procedure:
-
Animal Dosing and Sample Collection: Dose animals with this compound or vehicle. At the desired time point, collect tissues and prepare cell lysates.
-
Heat Treatment: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.
-
Separation of Soluble and Precipitated Fractions: Centrifuge the heated lysates at high speed to pellet the denatured, aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction.
-
HPK1 Detection: Quantify the amount of soluble HPK1 in each sample using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble HPK1 as a function of temperature. A shift in the melting curve to a higher temperature for the this compound treated group compared to the vehicle group indicates target engagement.
Experimental Workflow
References
- 1. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 2. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 7. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vjoncology.com [vjoncology.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Hpk1-IN-54 in a Syngeneic Tumor Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has been identified as a critical negative regulator of immune responses, making it a compelling target for cancer immunotherapy.[1] Predominantly expressed in hematopoietic cells, HPK1 functions as an intracellular checkpoint that attenuates T-cell receptor (TCR) signaling, thereby dampening anti-tumor immunity.[1] Pharmacological inhibition of HPK1 is a promising strategy to reinvigorate the immune system to recognize and eliminate cancer cells.[1][2]
Hpk1-IN-54 (also referred to as Compound 16) is a novel, potent, and highly selective small molecule inhibitor of HPK1.[2][3] It has demonstrated significant anti-tumor efficacy in preclinical syngeneic tumor models, both as a monotherapy and in combination with immune checkpoint inhibitors such as anti-PD-1 antibodies.[2][3] These application notes provide a comprehensive guide for the utilization of this compound in syngeneic mouse tumor models to evaluate its therapeutic potential.
Mechanism of Action
HPK1 is a serine/threonine kinase that acts as a crucial negative feedback regulator in T cells.[1] Upon engagement of the T-cell receptor (TCR) with an antigen, HPK1 is activated and subsequently phosphorylates key adaptor proteins, most notably the SH2 domain-containing leukocyte protein of 76kDa (SLP-76) at the Serine 376 residue.[1] This phosphorylation event leads to the ubiquitination and subsequent proteasomal degradation of SLP-76. The degradation of SLP-76 destabilizes the TCR signaling complex, which in turn attenuates downstream signaling cascades, ultimately suppressing T-cell activation, proliferation, and cytokine production.[1]
This compound functions by competitively binding to the ATP-binding pocket of HPK1, thereby inhibiting its kinase activity.[2][3] This blockade prevents the phosphorylation and subsequent degradation of SLP-76, leading to sustained TCR signaling, enhanced T-cell activation and proliferation, increased production of effector cytokines like IL-2 and IFN-γ, and a more robust anti-tumor immune response.[1][2]
Application in Syngeneic Tumor Models
Syngeneic tumor models, which utilize immunocompetent mice, are essential for evaluating the efficacy of immuno-oncology agents like this compound. These models allow for the study of the interplay between the inhibitor, the tumor, and the host immune system. This compound has shown significant anti-tumor activity in the CT26 murine colon carcinoma model, a commonly used syngeneic model.[2][3]
A key application of this compound in these models is to assess its potential in combination with other immunotherapies, such as PD-1/PD-L1 checkpoint inhibitors. Preclinical data for this compound has demonstrated a synergistic effect when combined with an anti-PD-1 antibody, leading to more profound tumor growth inhibition than either agent alone.[2][3]
Experimental Protocols
The following protocols provide a general framework for evaluating this compound in a syngeneic tumor model. Researchers should optimize these protocols based on their specific experimental setup and the characteristics of the tumor model.
In Vivo Anti-Tumor Efficacy Study in a CT26 Syngeneic Model
This protocol describes a typical workflow for assessing the anti-tumor efficacy of this compound as a monotherapy and in combination with an anti-PD-1 antibody.
1. Materials and Reagents:
-
This compound
-
Vehicle for formulation (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
CT26 murine colon carcinoma cells
-
6-8 week old female BALB/c mice
-
Anti-PD-1 antibody (clone RMP1-14 or equivalent)
-
Isotype control antibody
-
Sterile PBS
-
Matrigel (optional)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Calipers for tumor measurement
2. Cell Culture and Tumor Implantation:
-
Culture CT26 cells in appropriate media and maintain in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during the logarithmic growth phase and ensure high viability (>95%).
-
Resuspend the CT26 cells in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 1 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each BALB/c mouse.
3. Treatment Regimen:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose, administered orally, daily)
-
Group 2: this compound (dose to be determined by pharmacokinetic studies, e.g., 30 mg/kg, administered orally, once or twice daily)
-
Group 3: Anti-PD-1 antibody (e.g., 10 mg/kg, administered intraperitoneally, twice a week)
-
Group 4: this compound + Anti-PD-1 antibody (combination of the above regimens)
-
-
Continue treatment for a specified period (e.g., 14-21 days) or until tumors in the control group reach the predetermined endpoint.
-
Monitor animal body weight and overall health throughout the study.
4. Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.
-
Tumor Regression: Record the number of mice with partial or complete tumor regression.
-
Survival: In some studies, treatment may continue, and overall survival can be monitored as a primary endpoint.
Note on Dosing and Formulation: The optimal dose and schedule for this compound should be determined through pharmacokinetic (PK) and pharmacodynamic (PD) studies. The formulation should be optimized to ensure adequate solubility and oral bioavailability.
Pharmacodynamic (PD) Biomarker Analysis
To confirm target engagement in vivo, the phosphorylation of SLP-76 (pSLP-76) in T cells can be measured.
1. Sample Collection:
-
At the end of the efficacy study, or in a separate satellite group of mice, collect tumors and spleens.
-
Peripheral blood can also be collected at various time points post-dosing.
2. Sample Processing:
-
Prepare single-cell suspensions from tumors and spleens.
-
Isolate tumor-infiltrating lymphocytes (TILs) and splenocytes.
-
Isolate peripheral blood mononuclear cells (PBMCs) from blood samples.
3. Flow Cytometry Analysis:
-
Stimulate T cells ex vivo (e.g., with anti-CD3/CD28) to induce TCR signaling.
-
Stain the cells with antibodies against T-cell markers (e.g., CD3, CD4, CD8) and an antibody specific for phosphorylated SLP-76 (Ser376).
-
Analyze the samples by flow cytometry to determine the level of pSLP-76 in different T-cell populations. A reduction in pSLP-76 levels in the this compound treated groups compared to the vehicle control indicates target engagement.
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: In Vitro and In Vivo Properties of this compound
| Parameter | Value | Reference |
| In Vitro Potency | ||
| HPK1 IC₅₀ | 2.67 nM | [2][3] |
| Kinase Selectivity | ||
| vs. MAP4K family | >100-fold | [2][3] |
| vs. other selected kinases | >300-fold | [2][3] |
| In Vivo Pharmacokinetics | ||
| Clearance (mice and rats) | Moderate | [2][3] |
| Oral Exposure (mice and rats) | Reasonable | [2][3] |
Table 2: In Vivo Efficacy of this compound in the CT26 Syngeneic Model
| Treatment Group | Dosing Regimen* | Tumor Growth Inhibition (TGI) | Synergistic Effect (CDI)** | Reference |
| This compound | To be determined | Moderate efficacy as monotherapy | N/A | [2] |
| Anti-PD-1 | To be determined | Moderate efficacy as monotherapy | N/A | [2] |
| This compound + Anti-PD-1 | To be determined | 62.7% | 0.66 | [2] |
*Detailed dosing regimens are described in the source publication. **Coefficient of Drug Interaction (CDI) < 1 indicates synergism.
Mandatory Visualization
Conclusion
This compound is a potent and selective HPK1 inhibitor with promising anti-tumor activity in preclinical syngeneic models. Its ability to enhance T-cell function and synergize with checkpoint inhibitors makes it a valuable tool for immuno-oncology research. The protocols and data presented in these application notes provide a foundation for researchers to design and execute in vivo studies to further explore the therapeutic potential of this compound.
References
Application Notes and Protocols for Assessing Cytokine Production (IL-2, IFN-γ) with Hpk1-IN-54
For Researchers, Scientists, and Drug Development Professionals
Introduction: Hpk1 as a Key Regulator of T-Cell Activation
Hematopoietic Progenitor Kinase 1 (Hpk1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of T-cell receptor (TCR) signaling, thereby playing a crucial role in maintaining immune homeostasis.[1][3][4] Upon TCR engagement, Hpk1 is activated and phosphorylates downstream adaptor proteins, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[1][4][5] This phosphorylation event leads to the recruitment of 14-3-3 proteins and subsequent ubiquitination and degradation of SLP-76, which effectively dampens the T-cell activation cascade, inhibiting T-cell proliferation and cytokine production.[1][5][6]
In the context of oncology, Hpk1 acts as an intracellular checkpoint that can limit the immune system's ability to recognize and eliminate cancer cells.[3] Therefore, inhibiting Hpk1 has emerged as a promising therapeutic strategy in immuno-oncology to enhance anti-tumor immunity by augmenting T-cell responses.[1][2] Pharmacological inhibition of Hpk1 has been shown to increase the production of key pro-inflammatory and T-cell activating cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[7][8] Hpk1-IN-54 is a potent and selective inhibitor of Hpk1, and these application notes provide a framework for assessing its impact on IL-2 and IFN-γ production in T-cells.
Hpk1 Signaling Pathway
The diagram below illustrates the central role of Hpk1 in the negative regulation of the T-Cell Receptor (TCR) signaling pathway. Inhibition of Hpk1 by this compound is expected to block this negative feedback loop, resulting in enhanced downstream signaling and increased cytokine production.
Caption: Hpk1 signaling cascade in T-cell activation and its inhibition.
Data Presentation: Expected Effects of this compound on Cytokine Production
While specific quantitative data for this compound is not publicly available, extensive research on other potent Hpk1 inhibitors and genetic knockout models provides a strong indication of its expected effects. The following tables summarize representative data on the impact of Hpk1 inhibition on IL-2 and IFN-γ production by human T-cells. It is anticipated that this compound will produce similar dose-dependent increases in cytokine secretion.
Table 1: Representative Effect of Hpk1 Inhibition on IL-2 Production in Activated Human CD8+ T-Cells
| Treatment Condition | Hpk1 Inhibitor Concentration | Mean IL-2 Concentration (pg/mL) | Standard Deviation (pg/mL) | Fold Increase vs. Vehicle |
| Unstimulated | 0 µM | < 10 | - | - |
| Stimulated (Vehicle Control) | 0 µM | 500 | 75 | 1.0 |
| Stimulated + Hpk1 Inhibitor | 0.01 µM | 850 | 110 | 1.7 |
| Stimulated + Hpk1 Inhibitor | 0.1 µM | 1500 | 200 | 3.0 |
| Stimulated + Hpk1 Inhibitor | 1 µM | 2500 | 350 | 5.0 |
Table 2: Representative Effect of Hpk1 Inhibition on IFN-γ Production in Activated Human CD8+ T-Cells
| Treatment Condition | Hpk1 Inhibitor Concentration | Mean IFN-γ Concentration (pg/mL) | Standard Deviation (pg/mL) | Fold Increase vs. Vehicle |
| Unstimulated | 0 µM | < 20 | - | - |
| Stimulated (Vehicle Control) | 0 µM | 1200 | 150 | 1.0 |
| Stimulated + Hpk1 Inhibitor | 0.01 µM | 2000 | 250 | 1.7 |
| Stimulated + Hpk1 Inhibitor | 0.1 µM | 3500 | 400 | 2.9 |
| Stimulated + Hpk1 Inhibitor | 1 µM | 5800 | 600 | 4.8 |
Note: The data presented are illustrative and based on published findings for potent Hpk1 inhibitors.[9][10][11] Actual results with this compound may vary depending on the experimental conditions.
Experimental Protocols
The following protocols provide a detailed methodology for assessing the in vitro effects of this compound on IL-2 and IFN-γ production by primary human T-cells.
Experimental Workflow
Caption: Workflow for assessing this compound's impact on cytokine production.
Detailed Protocol: IL-2 and IFN-γ Measurement by ELISA
1. Materials and Reagents:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Primary human peripheral blood mononuclear cells (PBMCs) or isolated CD8+ T-cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin
-
96-well flat-bottom cell culture plates
-
Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)
-
Human IL-2 and IFN-γ ELISA kits
-
Microplate reader
2. Cell Preparation:
-
Isolate primary human T-cells from healthy donor blood using standard density gradient centrifugation (e.g., Ficoll-Paque) followed by magnetic-activated cell sorting (MACS) for CD8+ T-cells, if desired.[12]
-
Resuspend the cells in complete RPMI-1640 medium.
-
Determine cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Plate the cells in a 96-well flat-bottom plate at a density of 1 x 10^5 to 2 x 10^5 cells per well in 100 µL of media.[12]
3. Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a serial dilution of this compound in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).
-
Include a DMSO vehicle control with the same final concentration of DMSO as the highest inhibitor concentration wells.
-
Add 50 µL of the diluted inhibitor or vehicle control to the appropriate wells.
-
Pre-incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.[12]
4. T-Cell Stimulation:
-
Prepare a stimulation cocktail containing anti-CD3 and anti-CD28 antibodies in complete RPMI-1640 medium. The optimal concentration of antibodies should be determined empirically (e.g., 1 µg/mL for plate-bound anti-CD3 and 1 µg/mL for soluble anti-CD28).
-
Add 50 µL of the stimulation cocktail to each well, except for the unstimulated control wells. The final volume in each well should be 200 µL.
5. Incubation and Sample Collection:
-
Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may need to be determined empirically for maximal cytokine production.[12]
-
After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant (150-180 µL) from each well without disturbing the cell pellet.
-
Samples can be analyzed immediately or stored at -80°C until the ELISA is performed.[12]
6. ELISA Protocol:
-
Follow the manufacturer's instructions provided with the specific Human IL-2 and IFN-γ ELISA kits.[12][13][14][15]
-
A general procedure includes:
-
Coating the plate with capture antibody (if not pre-coated).
-
Washing the plate and blocking non-specific binding sites.
-
Adding standards, controls, and collected supernatants to the wells and incubating.
-
Washing the plate and adding the biotinylated detection antibody.
-
Washing the plate and adding streptavidin-horseradish peroxidase (HRP) conjugate.
-
Washing the plate and adding the TMB substrate.
-
Stopping the reaction with a stop solution and reading the absorbance at 450 nm.[12][13][14]
-
7. Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Use the standard curve to interpolate the concentration of IL-2 and IFN-γ in each experimental sample.
-
Calculate the mean and standard deviation for each treatment group.
-
Plot the cytokine concentration as a function of the this compound concentration to visualize the dose-response relationship.
Conclusion
The inhibition of Hpk1 with this compound is expected to significantly enhance the production of IL-2 and IFN-γ in activated T-cells. The protocols and information provided herein offer a comprehensive guide for researchers to effectively design, execute, and interpret experiments aimed at quantifying the immunomodulatory effects of this novel inhibitor. These studies are crucial for advancing our understanding of Hpk1's role in immune regulation and for the development of new immuno-oncology therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 5. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 6. academic.oup.com [academic.oup.com]
- 7. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly selective HPK1 inhibitor NDI-101150 mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. arcusbio.com [arcusbio.com]
- 11. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. bdbiosciences.com [bdbiosciences.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Hpk1-IN-54: Overcoming Immunosuppression Mediated by PGE2 and Adenosine
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of immuno-oncology, overcoming the immunosuppressive tumor microenvironment remains a critical challenge. Two key soluble factors that contribute to this immunosuppression are prostaglandin (B15479496) E2 (PGE2) and adenosine (B11128). These molecules dampen T-cell activity, hindering the body's natural anti-tumor immune response. Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a key intracellular negative regulator of T-cell activation. Pharmacological inhibition of HPK1 presents a promising strategy to reinvigorate anti-tumor immunity. Hpk1-IN-54 is a potent and selective inhibitor of HPK1 designed to reverse the suppressive effects of the tumor microenvironment.
These application notes provide a comprehensive overview of the mechanism of this compound and detailed protocols for its use in overcoming PGE2- and adenosine-mediated immunosuppression.
Mechanism of Action: Reversing Immune Brakes
HPK1 acts as a crucial negative feedback regulator downstream of the T-cell receptor (TCR). Upon TCR engagement, HPK1 is activated and phosphorylates the adaptor protein SLP-76 at Serine 376. This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the ubiquitination and subsequent degradation of SLP-76. This cascade ultimately attenuates T-cell activation, proliferation, and cytokine production.[1]
Both PGE2 and adenosine exert their immunosuppressive effects in part through the activation of signaling pathways that converge on HPK1.[2] High concentrations of PGE2 and adenosine in the tumor microenvironment lead to increased intracellular cyclic AMP (cAMP) levels, which in turn can activate HPK1.[3] This provides a mechanism for these immunosuppressive molecules to directly dampen T-cell responses.
This compound, by inhibiting the kinase activity of HPK1, prevents the phosphorylation of SLP-76. This action effectively shields T-cells from the negative regulatory signals initiated by PGE2 and adenosine, restoring their ability to mount a robust anti-tumor response. Studies with HPK1 knockout mice and other potent HPK1 inhibitors have demonstrated that T-cells lacking HPK1 activity are resistant to the suppressive effects of PGE2 and adenosine.[1][2]
Quantitative Data on the Reversal of Immunosuppression
The efficacy of HPK1 inhibition in overcoming PGE2- and adenosine-mediated immunosuppression can be quantified by measuring the restoration of T-cell functions such as cytokine production and proliferation. While specific data for this compound is proprietary, the following tables summarize representative data from studies using other potent HPK1 inhibitors and HPK1 knockout models, which are expected to be comparable to the effects of this compound.
Table 1: Reversal of PGE2-Mediated Immunosuppression by HPK1 Inhibition
| Parameter | Condition | Wild-Type T-Cells (% Inhibition by PGE2) | HPK1 Knockout T-Cells (% Inhibition by PGE2) | Reference |
| IL-2 Production | Anti-CD3/CD28 Stimulation + PGE2 | 88% | 26% | [1] |
| T-Cell Proliferation | Anti-CD3/CD28 Stimulation + PGE2 | 77% | 24% | [4] |
Table 2: Reversal of Adenosine-Mediated Immunosuppression by HPK1 Inhibition
| Parameter | Condition | T-Cells + Adenosine Analog (NECA) | T-Cells + NECA + HPK1 Inhibitor | T-Cells + NECA + HPK1 Inhibitor + Adenosine Receptor Antagonist | Reference | |---|---|---|---|---| | T-Cell Activation (CD69+) | % of Control | Reduced | Increased | Fully Restored |[5] | | IFN-γ Production | % of Control | Reduced | Increased | Fully Restored |[5] | | IL-2 Production | % of Control | Reduced | Increased | Fully Restored |[5] |
Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in PGE2- and adenosine-mediated immunosuppression and the point of intervention for this compound.
Experimental Workflow
The following diagram outlines a general workflow for assessing the ability of this compound to overcome PGE2- or adenosine-mediated immunosuppression.
References
- 1. Hematopoietic progenitor kinase 1 is a critical component of prostaglandin E2-mediated suppression of the anti-tumor immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine and IFN-{alpha} synergistically increase IFN-gamma production of human NK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. researchgate.net [researchgate.net]
- 5. arcusbio.com [arcusbio.com]
Application Notes and Protocols: Assessing T-Cell Activation Following Hpk1-IN-54 Treatment Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell function.[1][2][3] It acts as an intracellular checkpoint, dampening T-cell receptor (TCR) signaling and thereby limiting anti-tumor immunity.[1][4] Pharmacological inhibition of HPK1 has emerged as a promising strategy in cancer immunotherapy to enhance T-cell-mediated anti-tumor responses.[1][2][4] Hpk1-IN-54 is a small molecule inhibitor of HPK1. This document provides a detailed flow cytometry panel and protocol to assess the activation status of T-cells following treatment with this compound.
Mechanism of Action of Hpk1 Inhibition
Upon T-cell receptor (TCR) engagement with an antigen, HPK1 is activated and subsequently phosphorylates downstream signaling molecules, leading to the attenuation of T-cell activation and proliferation.[3][4][5] Specifically, activated HPK1 phosphorylates the adaptor protein SLP-76 at Ser376, which leads to its ubiquitination and proteasomal degradation.[2][5][6][7] This degradation of SLP-76 destabilizes the TCR signaling complex and dampens downstream signaling cascades, including the phosphorylation of PLCγ1 and ERK.[6][8] By inhibiting the kinase activity of HPK1, this compound prevents the phosphorylation and subsequent degradation of SLP-76.[1] This "releases the brakes" on T-cell activation, leading to a more potent and sustained immune response characterized by increased T-cell proliferation, cytokine production, and enhanced effector functions.[1][2]
Hpk1 Signaling Pathway
Caption: Hpk1 signaling pathway in T-cell activation and its inhibition by this compound.
Experimental Workflow
Caption: Experimental workflow for assessing T-cell activation with this compound treatment.
Recommended Flow Cytometry Panel
This panel is designed to identify major T-cell subsets and key markers of early, intermediate, and late-stage activation.
| Marker | Fluorochrome | Purpose | Cellular Location |
| Viability Dye | e.g., Ghost Dye™ Violet 510 | Exclusion of dead cells | Surface/Intracellular |
| CD3 | e.g., PE-Cyanine7 | Pan T-cell marker | Surface |
| CD4 | e.g., APC | Helper T-cell marker | Surface |
| CD8 | e.g., FITC | Cytotoxic T-cell marker | Surface |
| CD69 | e.g., PE | Early activation marker | Surface |
| CD25 (IL-2Rα) | e.g., PerCP-Cyanine5.5 | Activation & regulatory T-cell marker | Surface |
| HLA-DR | e.g., BV605 | Late activation marker | Surface |
| CD45RA | e.g., BV786 | Naïve T-cell marker | Surface |
| CCR7 (CD197) | e.g., BV421 | Naïve/Central Memory T-cell marker | Surface |
| pSLP-76 (Ser376) | e.g., Alexa Fluor 647 | Direct target of HPK1 (intracellular) | Intracellular |
| IFN-γ | e.g., Alexa Fluor 700 | Effector cytokine (intracellular) | Intracellular |
| IL-2 | e.g., BV650 | Key T-cell growth factor (intracellular) | Intracellular |
Experimental Protocol
This protocol is intended for human peripheral blood mononuclear cells (PBMCs).
1. T-Cell Isolation and Culture:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
(Optional) Purify CD4+ or CD8+ T-cells using magnetic-activated cell sorting (MACS) with negative selection kits for higher purity.[1]
-
Culture cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
2. This compound Treatment and T-Cell Stimulation:
-
Pre-treat cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.
-
Transfer cells to plates pre-coated with anti-CD3 (e.g., 1 µg/mL) and soluble anti-CD28 (e.g., 1 µg/mL) antibodies to stimulate TCR signaling.[1]
-
Incubate for 24-72 hours. The exact time will depend on the activation markers of interest (e.g., 24 hours for early markers like CD69, 72 hours for later markers and cytokine production).
3. Staining for Flow Cytometry:
a. Surface Staining:
- Harvest cells and wash with FACS buffer (PBS with 2% FBS).
- Resuspend cells in FACS buffer containing a viability dye and incubate for 20 minutes at 4°C in the dark.
- Wash the cells.
- Add the cocktail of surface antibodies (CD3, CD4, CD8, CD69, CD25, HLA-DR, CD45RA, CCR7) at pre-titrated concentrations.
- Incubate for 30 minutes at 4°C in the dark.
- Wash cells twice with FACS buffer.
b. Intracellular Staining (for pSLP-76 and Cytokines):
- For cytokine analysis, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last 4-6 hours of stimulation.
- After surface staining, fix the cells with a fixation buffer (e.g., Cytofix/Cytoperm) for 20 minutes at 4°C.
- Wash cells with permeabilization buffer.
- Add the cocktail of intracellular antibodies (pSLP-76, IFN-γ, IL-2) diluted in permeabilization buffer.
- Incubate for 30-45 minutes at room temperature in the dark.
- Wash cells twice with permeabilization buffer.
- Resuspend cells in FACS buffer for acquisition.
4. Flow Cytometry Acquisition and Analysis:
-
Acquire samples on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorochromes.
-
Collect a sufficient number of events for robust statistical analysis.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express).
Gating Strategy
Caption: A representative gating strategy for analyzing T-cell activation markers.
Expected Outcomes and Data Presentation
Treatment with this compound is expected to enhance T-cell activation in response to TCR stimulation. The following tables provide a structured way to present the quantitative data obtained from the flow cytometry analysis.
Table 1: Effect of this compound on T-Cell Activation Marker Expression
| Treatment Group | T-Cell Subset | % CD69+ | % CD25+ | % HLA-DR+ |
| Unstimulated | CD4+ | |||
| Unstimulated | CD8+ | |||
| Vehicle (DMSO) + Stim | CD4+ | |||
| Vehicle (DMSO) + Stim | CD8+ | |||
| This compound (Low Dose) + Stim | CD4+ | |||
| This compound (Low Dose) + Stim | CD8+ | |||
| This compound (High Dose) + Stim | CD4+ | |||
| This compound (High Dose) + Stim | CD8+ |
Table 2: Effect of this compound on Intracellular Signaling and Cytokine Production
| Treatment Group | T-Cell Subset | pSLP-76 (MFI) | % IFN-γ+ | % IL-2+ |
| Unstimulated | CD4+ | |||
| Unstimulated | CD8+ | |||
| Vehicle (DMSO) + Stim | CD4+ | |||
| Vehicle (DMSO) + Stim | CD8+ | |||
| This compound (Low Dose) + Stim | CD4+ | |||
| This compound (Low Dose) + Stim | CD8+ | |||
| This compound (High Dose) + Stim | CD4+ | |||
| This compound (High Dose) + Stim | CD8+ |
MFI: Median Fluorescence Intensity
Conclusion
This application note provides a comprehensive framework for assessing the impact of the Hpk1 inhibitor, this compound, on T-cell activation. The detailed flow cytometry panel and protocol will enable researchers to quantify changes in key activation markers, intracellular signaling events, and effector cytokine production. The expected outcome is that this compound will augment T-cell activation, as evidenced by increased expression of activation markers and cytokines, and decreased phosphorylation of SLP-76.[2][6][8] These methods are crucial for the preclinical evaluation of Hpk1 inhibitors as potential immunotherapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 6. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
Application Notes and Protocols for Hpk1-IN-54 in Adoptive Cell Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell activation.[1][2] Predominantly expressed in hematopoietic cells, HPK1 acts as an intracellular immune checkpoint, dampening T-cell receptor (TCR) signaling and thereby limiting the intensity and duration of an immune response.[3][4] In the context of cancer, this inhibitory function can be exploited by tumors to evade immune surveillance.[5] The inhibition of HPK1 has emerged as a promising therapeutic strategy to enhance anti-tumor immunity by "releasing the brakes" on T-cells, making it a compelling target for adoptive cell therapy, including CAR-T cell approaches.[6][7]
Hpk1-IN-54 is a small molecule inhibitor of HPK1. By blocking the kinase activity of HPK1, this compound is designed to enhance T-cell effector functions, including activation, proliferation, cytokine production, and cytotoxic activity. These application notes provide a comprehensive overview of the use of this compound in adoptive cell therapy studies, including its mechanism of action, protocols for key experiments, and representative data.
Mechanism of Action: The HPK1 Signaling Pathway
Upon engagement of the T-cell receptor (TCR) with an antigen, a signaling cascade is initiated that leads to T-cell activation. HPK1 functions as a negative feedback regulator in this pathway.[1] Activated HPK1 phosphorylates the adaptor protein SLP-76 at Serine 376, which leads to the recruitment of 14-3-3 proteins and subsequent ubiquitination and proteasomal degradation of SLP-76.[8][9] The degradation of SLP-76 dismantles the TCR signaling complex, attenuating downstream pathways and reducing T-cell activation.[8][9] this compound, by inhibiting HPK1, prevents this phosphorylation of SLP-76, thereby sustaining TCR signaling and enhancing T-cell anti-tumor responses.[10]
Quantitative Data Summary
Disclaimer: Specific quantitative data for this compound is not publicly available. The following tables provide representative data for potent and selective HPK1 inhibitors from preclinical studies to illustrate the expected effects.
Table 1: In Vitro Activity of Representative HPK1 Inhibitors
| Parameter | Value | Cell Type | Assay |
| Biochemical IC50 | 0.1 - 10 nM | Recombinant HPK1 | Kinase Assay |
| pSLP-76 (Ser376) Inhibition (IC50) | 10 - 100 nM | Human PBMCs | Flow Cytometry |
| IL-2 Production (EC50) | 50 - 500 nM | Human PBMCs | ELISA/CBA |
| IFN-γ Production (EC50) | 50 - 500 nM | Human PBMCs | ELISA/CBA |
| T-Cell Proliferation (EC50) | 100 - 1000 nM | Human T-cells | CFSE Dilution |
Table 2: In Vivo Anti-Tumor Efficacy of a Representative HPK1 Inhibitor in a Syngeneic Mouse Model
| Treatment Group | Tumor Growth Inhibition (TGI) |
| Vehicle Control | 0% |
| HPK1 Inhibitor (monotherapy) | 40 - 60% |
| Anti-PD-1 (monotherapy) | 30 - 50% |
| HPK1 Inhibitor + Anti-PD-1 | 70 - 90% |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the effect of this compound on T-cells in the context of adoptive cell therapy.
Protocol 1: T-Cell Proliferation Assay (CFSE Dilution)
Objective: To measure the effect of this compound on the proliferation of primary human T-cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human T-Cell Enrichment Cocktail (or similar)
-
Ficoll-Paque PLUS
-
RPMI 1640 medium with 10% FBS, Penicillin-Streptomycin, and L-glutamine (complete medium)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Anti-CD3 antibody (clone OKT3)
-
Anti-CD28 antibody (clone CD28.2)
-
This compound
-
DMSO (vehicle control)
-
96-well flat-bottom plates
-
Flow cytometer
Procedure:
-
T-Cell Isolation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for T-cells using a negative selection kit (e.g., RosetteSep™) according to the manufacturer's protocol. Purity of CD3+ T-cells should be >95% as confirmed by flow cytometry.
-
-
CFSE Staining:
-
Resuspend purified T-cells at 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete medium and incubate on ice for 5 minutes.
-
Wash the cells twice with complete medium.
-
-
T-Cell Stimulation and Inhibitor Treatment:
-
Coat a 96-well plate with anti-CD3 antibody (1 µg/mL in PBS) overnight at 4°C or for 2 hours at 37°C. Wash the plate three times with sterile PBS before use.
-
Prepare serial dilutions of this compound in complete medium. A typical starting concentration range is 0.1 nM to 10 µM. Include a DMSO vehicle control with the same final DMSO concentration as the highest this compound concentration (not to exceed 0.1%).
-
Add 100 µL of CFSE-labeled T-cells (1 x 10^5 cells) to each well.
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Add soluble anti-CD28 antibody to a final concentration of 1-2 µg/mL to all stimulated wells.
-
Include unstimulated control wells (T-cells with vehicle but no anti-CD3/CD28).
-
-
Incubation and Analysis:
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.
-
Protocol 2: Cytokine Release Assay (ELISA or Cytometric Bead Array)
Objective: To quantify the effect of this compound on the production of key cytokines (e.g., IL-2, IFN-γ) by activated T-cells.
Materials:
-
Isolated human T-cells or PBMCs
-
Complete RPMI 1640 medium
-
Anti-CD3 and anti-CD28 antibodies
-
This compound
-
DMSO
-
96-well round-bottom plates
-
ELISA or Cytometric Bead Array (CBA) kits for human IL-2 and IFN-γ
Procedure:
-
Cell Plating and Inhibitor Treatment:
-
Plate 1-2 x 10^5 T-cells or PBMCs per well in a 96-well round-bottom plate in 100 µL of complete medium.
-
Pre-treat the cells with serial dilutions of this compound or vehicle control for 1-2 hours at 37°C.
-
-
T-Cell Stimulation:
-
Stimulate the T-cells with plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies.
-
-
Incubation and Supernatant Collection:
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant and store at -80°C until analysis.
-
-
Cytokine Quantification:
-
Measure the concentration of IL-2 and IFN-γ in the supernatants using ELISA or CBA kits according to the manufacturer's instructions.
-
Protocol 3: In Vitro Cytotoxicity Assay
Objective: To assess the ability of this compound-treated T-cells or CAR-T cells to kill target tumor cells.
Materials:
-
Effector cells: this compound-treated T-cells or CAR-T cells
-
Target cells: A tumor cell line expressing the relevant antigen (e.g., CD19+ for CD19-CAR-T cells)
-
Complete cell culture medium
-
Calcein-AM or a luciferase-based cytotoxicity assay kit
-
96-well U-bottom plates
-
Plate reader (fluorescence or luminescence)
Procedure:
-
Effector Cell Preparation:
-
Culture T-cells or CAR-T cells and treat with an optimal concentration of this compound (determined from previous assays) or vehicle control for 24-48 hours prior to the assay.
-
-
Target Cell Labeling:
-
Label the target tumor cells with Calcein-AM or transfect with a luciferase reporter gene according to the manufacturer's protocol.
-
-
Co-culture:
-
Plate the labeled target cells in a 96-well plate.
-
Add the pre-treated effector cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).
-
Include control wells with target cells only (for spontaneous release) and target cells with a lysis agent (for maximum release).
-
-
Incubation and Analysis:
-
Incubate the co-culture for 4-18 hours at 37°C.
-
Measure the release of Calcein-AM into the supernatant (fluorescence) or the luciferase activity (luminescence).
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
Conclusion
The inhibition of HPK1 with small molecules like this compound represents a promising strategy to enhance the efficacy of adoptive cell therapies. By blocking this negative regulator of TCR signaling, this compound can augment T-cell activation, proliferation, cytokine production, and cytotoxic function. The provided protocols offer a framework for the preclinical evaluation of this compound in the context of adoptive cell therapy research and development.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Multiple conformational states of the HPK1 kinase domain in complex with sunitinib reveal the structural changes accompanying HPK1 trans-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Hematopoietic Progenitor Kinase1 (HPK1) Mediates T Cell Dysfunction and Is a Druggable Target for T Cell-Based Immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Targeting hematopoietic progenitor kinase 1 (HPK1) for tumor immunotherapy: advances in small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
Application Notes and Protocols: Combining Hpk1-IN-54 with Chemotherapy or Radiotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a critical negative regulator of T-cell receptor (TCR) signaling, acting as an intracellular immune checkpoint.[1][2] By dampening T-cell activation and function, HPK1 can be exploited by tumors to evade immune surveillance.[3] Pharmacological inhibition of HPK1 has emerged as a promising immuno-oncology strategy to enhance anti-tumor immunity by lowering the T-cell activation threshold.[1][4] Preclinical studies have shown that HPK1 inhibitors can enhance T-cell activation and cytokine production, leading to more effective tumor cell killing.[5][6]
Hpk1-IN-54 is a potent and selective small molecule inhibitor of HPK1. These application notes provide a framework for evaluating the therapeutic potential of combining this compound with standard-of-care chemotherapy and radiotherapy. The rationale for these combinations lies in the potential for synergistic effects: chemotherapy and radiotherapy can induce immunogenic cell death, releasing tumor antigens and creating a more favorable tumor microenvironment for an enhanced anti-tumor immune response mediated by HPK1 inhibition.
Part 1: Combining this compound with Chemotherapy
The combination of HPK1 inhibitors with chemotherapy is currently being explored in clinical trials. For instance, the HPK1 inhibitor BGB-15025 is under investigation in a Phase 1 trial (NCT04649385) in combination with tislelizumab (an anti-PD-1 antibody) and chemotherapy regimens such as oxaliplatin (B1677828) plus capecitabine (B1668275) or carboplatin (B1684641) plus paclitaxel/nab-paclitaxel for advanced solid tumors.[7][8] This provides a strong rationale for preclinical investigation of similar combinations with this compound.
Data Presentation: In Vitro Synergy
The following table summarizes representative quantitative data from in vitro experiments designed to assess the synergistic effects of this compound and various chemotherapy agents on cancer cell lines.
| Cell Line | Chemotherapy Agent | This compound IC50 (nM) | Chemotherapy IC50 (µM) | Combination Index (CI) |
| CT26 (Colon Carcinoma) | Oxaliplatin | 150 | 2.5 | 0.6 |
| 4T1 (Breast Cancer) | Paclitaxel | 200 | 0.1 | 0.7 |
| A549 (Lung Carcinoma) | Carboplatin | 180 | 15 | 0.5 |
| PANC-1 (Pancreatic Cancer) | Gemcitabine | 220 | 0.5 | 0.8 |
Note: The data presented in this table is representative and for illustrative purposes. Actual values must be determined experimentally.
Experimental Protocols
1. In Vitro Cell Viability and Synergy Analysis
Objective: To determine the anti-proliferative effects of this compound combined with chemotherapy and to quantify synergy.
Methodology:
-
Cell Culture: Culture cancer cell lines (e.g., CT26, 4T1, A549, PANC-1) in appropriate media.
-
Treatment: Seed cells in 96-well plates. After 24 hours, treat with a dose matrix of this compound and the chosen chemotherapeutic agent (e.g., oxaliplatin, paclitaxel) for 72 hours.
-
Viability Assay: Assess cell viability using a resazurin-based assay or CellTiter-Glo®.
-
Data Analysis: Calculate IC50 values for each agent alone and in combination. Determine the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI < 1 indicates synergy.
2. Apoptosis Assay
Objective: To measure the induction of apoptosis by the combination treatment.
Methodology:
-
Treatment: Seed cells in 6-well plates and treat with this compound and/or chemotherapy at their respective IC50 concentrations for 48 hours.
-
Staining: Harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[9]
3. In Vivo Efficacy in Syngeneic Mouse Models
Objective: To evaluate the anti-tumor efficacy of this compound combined with chemotherapy in an immunocompetent mouse model.
Methodology:
-
Tumor Implantation: Subcutaneously implant CT26 colon carcinoma cells into the flank of BALB/c mice.
-
Treatment Groups: When tumors reach a volume of 100-150 mm³, randomize mice into four groups: Vehicle control, this compound alone, Chemotherapy alone (e.g., oxaliplatin), and this compound + Chemotherapy.
-
Dosing Regimen:
-
This compound: Administer daily via oral gavage.
-
Oxaliplatin: Administer intraperitoneally once a week.
-
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., immunophenotyping).
Visualization
Caption: Rationale for combining this compound with chemotherapy.
Caption: Experimental workflow for in vivo chemotherapy combination study.
Part 2: Combining this compound with Radiotherapy
Radiotherapy can induce systemic anti-tumor immune responses, a phenomenon known as the abscopal effect, although this is rare.[10] Combining radiotherapy with immunotherapy, such as HPK1 inhibition, may enhance the frequency and magnitude of these responses.[11] Radiotherapy can increase the presentation of tumor antigens and modulate the tumor microenvironment, making it more susceptible to T-cell-mediated killing.[11]
Data Presentation: In Vivo Efficacy
The following table presents representative quantitative data from in vivo experiments designed to assess the efficacy of this compound combined with radiotherapy.
| Mouse Model | Treatment Group | Tumor Growth Inhibition (%) | Complete Responders |
| MC38 (Colon) | This compound | 35% | 0/10 |
| Radiotherapy (8 Gy) | 50% | 1/10 | |
| This compound + Radiotherapy | 85% | 5/10 | |
| GL261 (Glioma) | This compound | 20% | 0/10 |
| Radiotherapy (2 Gy x 5) | 40% | 0/10 | |
| This compound + Radiotherapy | 75% | 4/10 |
Note: The data presented in this table is representative and for illustrative purposes. Actual values must be determined experimentally.
Experimental Protocols
1. In Vitro Radiosensitization Assay
Objective: To determine if this compound can sensitize cancer cells to radiation-induced cell death.
Methodology:
-
Cell Culture and Treatment: Seed cancer cells (e.g., MC38, GL261) in 96-well plates. Pre-treat with this compound for 24 hours.
-
Irradiation: Irradiate the cells with a single dose of radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
Colony Formation Assay: After irradiation, re-seed a known number of cells into 6-well plates and culture for 10-14 days until colonies are visible.
-
Analysis: Stain colonies with crystal violet, count them, and calculate the surviving fraction. Determine the sensitizer (B1316253) enhancement ratio.
2. DNA Damage Response Assay (γ-H2AX Staining)
Objective: To assess the effect of this compound on the repair of radiation-induced DNA double-strand breaks.
Methodology:
-
Treatment and Irradiation: Grow cells on coverslips, pre-treat with this compound for 2 hours, and then irradiate (e.g., 4 Gy).
-
Immunofluorescence: At various time points post-irradiation (e.g., 1, 6, 24 hours), fix, permeabilize, and stain the cells for γ-H2AX (a marker of DNA double-strand breaks) and with DAPI for nuclear counterstaining.[9]
-
Microscopy and Quantification: Visualize and quantify the number of γ-H2AX foci per nucleus using a fluorescence microscope. A delayed clearance of foci in the combination group suggests impaired DNA repair.
3. In Vivo Efficacy in Syngeneic Mouse Models with Localized Radiotherapy
Objective: To evaluate the anti-tumor efficacy of this compound combined with localized tumor irradiation.
Methodology:
-
Tumor Implantation: Establish subcutaneous MC38 tumors in C57BL/6 mice.
-
Treatment Groups: Randomize mice into four groups: Vehicle control, this compound alone, Radiotherapy alone, and this compound + Radiotherapy.
-
Dosing and Irradiation:
-
This compound: Administer daily via oral gavage, starting one day before radiotherapy.
-
Radiotherapy: Deliver a single dose of focused radiation (e.g., 8 Gy) to the tumor using a small animal irradiator when tumors reach the target size.
-
-
Tumor Measurement: Monitor tumor growth in both the irradiated (primary) and a non-irradiated (abscopal) contralateral tumor, if applicable.
-
Endpoint Analysis: At the study endpoint, perform immunophenotyping of tumors and spleens to assess changes in T-cell populations (e.g., CD8+/CD4+ ratio, memory T-cells) and myeloid cells.
Visualization
Caption: Rationale for combining this compound with radiotherapy.
Caption: Experimental workflow for in vivo radiotherapy combination study.
References
- 1. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 2. Facebook [cancer.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Highly selective HPK1 inhibitor NDI-101150 mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly selective HPK1 inhibitor NDI-101150 mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. beonemedinfo.com [beonemedinfo.com]
- 8. beonemedinfo.com [beonemedinfo.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Effective Combinations of Immunotherapy and Radiotherapy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacodynamic Biomarker Analysis in Hpk1-IN-54 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase that functions as a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] In the context of oncology, HPK1 acts as an intracellular immune checkpoint, dampening anti-tumor immune responses. Pharmacological inhibition of HPK1 is a promising therapeutic strategy to enhance T-cell-mediated immunity. Hpk1-IN-54 is a small molecule inhibitor designed to target the kinase activity of HPK1.
These application notes provide a comprehensive guide to the pharmacodynamic (PD) biomarker analysis for studies involving this compound or other potent HPK1 inhibitors. The core of this analysis is to demonstrate target engagement and downstream modulation of T-cell function. The primary proximal biomarker for HPK1 inhibition is the phosphorylation of its direct substrate, SH2 domain-containing leukocyte protein of 76 kDa (SLP-76), at serine 376 (pSLP-76).[3][4] Distal, functional biomarkers include the secretion of key T-cell effector cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[1][5]
HPK1 Signaling Pathway and Mechanism of Inhibition
Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates SLP-76 at Ser376.[2] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76.[2][6] This process attenuates the T-cell activation signal. This compound, by inhibiting the kinase activity of HPK1, prevents the phosphorylation of SLP-76, thereby sustaining TCR signaling and enhancing T-cell activation, proliferation, and cytokine production.[1][2]
Data Presentation: Pharmacodynamic Effects of HPK1 Inhibition
While specific quantitative data for this compound is not publicly available, the following tables summarize representative data from studies of other potent and selective HPK1 inhibitors. This data illustrates the expected dose-dependent effects on key pharmacodynamic biomarkers.
Table 1: Representative Potency of HPK1 Inhibitors
| Parameter | Representative Value | Assay Type |
| Biochemical IC₅₀ | 0.2 - 20 nM | In vitro HPK1 Kinase Assay |
| Cellular pSLP-76 IC₅₀ | 3 - 132 nM | Phospho-Flow Cytometry (Jurkat or PBMCs) |
Data compiled from studies on various potent HPK1 inhibitors.[7][8][9]
Table 2: Effect of HPK1 Inhibition on T-Cell Cytokine Secretion
| Inhibitor Concentration | IL-2 Secretion (EC₅₀) | IFN-γ Secretion (EC₅₀) | Cell Type |
| 1.5 - 43.3 nM | 1.5 - 43.3 nM | 49.2 nM | Human PBMCs/Pan T-cells |
Data represents the effective concentration to induce half-maximal cytokine secretion and is based on representative potent HPK1 inhibitors.[7][10]
Experimental Protocols
Protocol 1: Western Blot for Phospho-SLP-76 (Ser376)
This protocol details the detection of pSLP-76 in T-cells treated with this compound as a measure of target engagement.
Materials:
-
Jurkat T-cells or purified human peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 medium with 10% FBS
-
This compound (dissolved in DMSO)
-
Anti-CD3 and Anti-CD28 antibodies for T-cell stimulation
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-pSLP-76 (Ser376), Rabbit anti-total SLP-76, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
ECL chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture Jurkat cells or PBMCs in RPMI-1640 medium.
-
Seed 5 x 10⁶ cells per well in a 6-well plate.
-
Pre-treat cells with a dose range of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
T-Cell Stimulation:
-
Stimulate the T-cells with anti-CD3 (1-10 µg/mL) and anti-CD28 (1-2 µg/mL) antibodies for 15-30 minutes at 37°C. Include an unstimulated control.
-
-
Cell Lysis:
-
Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse cells in 100 µL of ice-cold RIPA buffer for 30 minutes on ice.
-
Clarify the lysate by centrifugation at 16,000 x g for 20 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations for all samples and prepare for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
Immunoblotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against pSLP-76 (Ser376) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe for total SLP-76 and a loading control (β-actin) to normalize the pSLP-76 signal.
-
Protocol 2: Phospho-Flow Cytometry for pSLP-76 (Ser376)
This protocol provides a method for the quantitative analysis of pSLP-76 at the single-cell level.
Materials:
-
Human PBMCs
-
RPMI-1640 medium with 10% FBS
-
This compound (dissolved in DMSO)
-
Anti-CD3 and Anti-CD28 antibodies
-
Fixation/Permeabilization Buffer
-
Fluorochrome-conjugated antibodies: anti-CD4, anti-CD8, anti-pSLP-76 (Ser376)
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Stimulation:
-
Isolate and culture PBMCs.
-
Pre-treat cells with a dose range of this compound or vehicle control for 1-2 hours.
-
Stimulate cells with anti-CD3/CD28 antibodies for 15 minutes at 37°C.
-
-
Fixation and Permeabilization:
-
Fix the cells immediately after stimulation using a fixation buffer.
-
Permeabilize the cells according to the manufacturer's protocol.
-
-
Intracellular Staining:
-
Stain for cell surface markers (e.g., CD4, CD8) and intracellular pSLP-76 by incubating with fluorochrome-conjugated antibodies.
-
-
Data Acquisition and Analysis:
-
Acquire samples on a flow cytometer.
-
Gate on specific T-cell populations (e.g., CD4+ or CD8+) and quantify the median fluorescence intensity (MFI) of pSLP-76.
-
Protocol 3: ELISA for IL-2 and IFN-γ
This protocol measures the secretion of effector cytokines from T-cells as a functional readout of this compound activity.
Materials:
-
Human PBMCs or purified T-cells
-
RPMI-1640 medium with 10% FBS
-
This compound (dissolved in DMSO)
-
Anti-CD3 and Anti-CD28 antibodies
-
Human IL-2 and IFN-γ ELISA kits
Procedure:
-
Cell Culture and Treatment:
-
Seed PBMCs or T-cells in a 96-well plate.
-
Pre-treat cells with a dose range of this compound or vehicle control for 1-2 hours.
-
-
T-Cell Stimulation:
-
Stimulate cells with anti-CD3/CD28 antibodies.
-
Incubate for 24-72 hours at 37°C.
-
-
Supernatant Collection:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the cell-free supernatant.
-
-
ELISA:
-
Perform the IL-2 and IFN-γ ELISA on the collected supernatants according to the manufacturer's instructions.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the concentration of IL-2 and IFN-γ in each sample based on the standard curve generated.
-
Conclusion
The pharmacodynamic biomarker analysis for this compound studies is centered on demonstrating a dose-dependent inhibition of HPK1 kinase activity and a corresponding enhancement of T-cell function. The protocols and representative data provided here offer a robust framework for assessing the biological activity of this compound and other potent HPK1 inhibitors. A multi-tiered approach, combining the measurement of a proximal biomarker (pSLP-76) with functional distal biomarkers (IL-2 and IFN-γ), will provide a comprehensive understanding of the compound's mechanism of action and its potential for enhancing anti-tumor immunity.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]
- 8. An updated review of small-molecule HPK1 kinase inhibitors (2016-present) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Troubleshooting & Optimization
Hpk1-IN-54 solubility and stability in DMSO and culture media
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Hpk1-IN-54 in their experiments. Below you will find detailed information on the solubility and stability of the compound, answers to frequently asked questions, comprehensive troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: While specific quantitative solubility data for this compound is not publicly available, based on the properties of other Hpk1 inhibitors, the primary recommended solvent is Dimethyl Sulfoxide (DMSO).[1][2][3] For cellular assays, it is critical to first prepare a concentrated stock solution in 100% anhydrous DMSO and then dilute it to the final working concentration in the aqueous culture medium.[1][2][4] Using fresh, anhydrous DMSO is important as DMSO is hygroscopic, and absorbed moisture can reduce the solubility of the compound.[4][5]
Q2: My this compound precipitated when I diluted the DMSO stock in my culture medium. What should I do?
A2: Precipitation upon dilution in aqueous solutions is a common issue for hydrophobic small molecules like Hpk1 inhibitors.[2][3][6] To avoid this, ensure the final DMSO concentration in your culture medium is kept low, typically at or below 0.1% to minimize solvent toxicity and solubility issues.[2][7] If precipitation persists, you can try the following:
-
Perform a stepwise or serial dilution of the DMSO stock into the pre-warmed culture medium with thorough mixing.[6]
-
Gentle warming (to 37°C) and vortexing or sonication can aid in dissolution.[2][3]
-
For in vivo applications, consider using a co-solvent system. A common formulation involves dissolving the compound in DMSO first, then diluting it in a vehicle containing agents like PEG300, Tween-80, and saline or corn oil.[1][2][5]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Stock solutions of Hpk1 inhibitors in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[4][8][9] It is recommended to store these aliquots at -80°C for long-term storage (up to 6 months or longer) or at -20°C for short-term storage (up to 1 month).[4][8][10] The solid powder form of the inhibitor is typically stable for up to 3 years when stored at -20°C.[4]
Q4: How stable is this compound in culture media at 37°C?
A4: The stability of small molecules in culture media can be variable and is not extensively reported for most Hpk1 inhibitors.[11] Stability is influenced by factors like media composition, pH, and cellular metabolism.[11] Due to the limited stability of compounds in aqueous solutions, it is highly recommended to prepare fresh working dilutions from the DMSO stock solution for each experiment and not to store them for extended periods.[4] For long-term experiments, the media containing the inhibitor may need to be replaced frequently (e.g., every 24-48 hours) to maintain a consistent effective concentration.[11]
Data Presentation: Solubility and Storage of Hpk1 Inhibitors
The following tables summarize solubility and storage information for various Hpk1 inhibitors, which can serve as a guide for this compound.
Table 1: Solubility of Hpk1 Inhibitors in DMSO
| Inhibitor | Solubility in DMSO | Notes |
| HPK1-IN-2 | 76 mg/mL (199.75 mM)[3][5] | Moisture-absorbing DMSO reduces solubility. |
| DS21150768 | 100 mg/mL (161.63 mM)[1] | May require sonication. |
| HPK1-IN-32 | 50 mg/mL (93.17 mM)[1] | May require sonication. |
| HPK1-IN-26 | 100 mg/mL (272.13 mM)[1] | Requires sonication and warming to 80°C. |
Table 2: Recommended Storage Conditions
| Format | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years[4] | Store in a desiccated environment. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month[4][8] | For short-term storage. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months or longer[4][8][10] | Recommended for long-term storage. Avoid repeated freeze-thaw cycles.[4] |
| Aqueous Dilutions | Room Temp / 37°C | Not Recommended | Prepare fresh for each experiment.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.[8]
-
Weigh the required amount of the inhibitor powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution vigorously for 2-5 minutes until the compound is completely dissolved. Gentle warming or brief sonication in a water bath can be used to facilitate dissolution if necessary.[3][8]
-
Once a clear solution is achieved, dispense it into single-use aliquots in sterile, tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage.[8]
Protocol 2: Preparation of a Working Solution for Cell Culture
-
Thaw a single-use aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in 100% DMSO if a range of concentrations is to be tested. This ensures a consistent final DMSO concentration across all treatment groups.[6]
-
Pre-warm your cell culture medium to 37°C.
-
To prepare the final working concentration, dilute the DMSO stock (or the serially diluted stock) directly into the pre-warmed medium. It is crucial to add the DMSO solution to the medium and mix immediately and thoroughly to prevent precipitation.[6]
-
Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).[7]
-
Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest concentration of this compound used.[6][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in cell culture medium | The compound's aqueous solubility limit has been exceeded.[2][6] The final DMSO concentration is too low to maintain solubility. Rapid addition of the DMSO stock to the medium. | Lower the final concentration of this compound. Perform a stepwise dilution of the DMSO stock into the medium.[6] Ensure rapid and thorough mixing upon addition to the medium. Pre-warming the medium may aid in dissolution.[6] |
| Inconsistent or variable experimental results | Incomplete dissolution of the compound leading to inaccurate concentrations. Degradation of the compound due to improper storage or multiple freeze-thaw cycles.[4] Donor-to-donor variability in primary cells.[7] | Ensure the compound is fully dissolved in the stock solution; visually inspect for particulates.[2] Always use freshly thawed aliquots of the stock solution.[4] If using multiple donors for primary cells, analyze the data for each donor separately before pooling results.[7] |
| Low cell viability or unexpected off-target effects | High concentration of this compound or DMSO is toxic to the cells.[7] | Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound. Ensure the final DMSO concentration is ≤ 0.1%.[7] Include a vehicle control (DMSO alone) to assess solvent toxicity.[7] |
Visualizations
Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76, leading to its degradation.
Caption: General experimental workflow for using this compound in cell-based assays.
Caption: Troubleshooting decision tree for compound precipitation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Hpk1-IN-54 Concentration for Primary T-Cell Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Hpk1-IN-54 in primary T-cell assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1).[1] HPK1 is a critical negative regulator of T-cell receptor (TCR) signaling.[2][3] Upon TCR engagement, HPK1 phosphorylates the adaptor protein SLP-76 at Serine 376.[3][4][5] This phosphorylation event leads to the degradation of SLP-76, which dampens downstream signaling required for full T-cell activation.[5][6] By inhibiting the kinase activity of HPK1, this compound prevents the phosphorylation of SLP-76, leading to sustained TCR signaling, which results in enhanced T-cell activation, proliferation, and cytokine production.[1][4][6]
Q2: What are the expected effects of this compound on primary T-cells?
Inhibition of HPK1 with an effective concentration of this compound is expected to:
-
Enhance T-cell activation: This can be observed by an increased expression of activation markers such as CD25 and CD69.[7]
-
Increase cytokine production: Expect higher secretion of key effector cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[2][4][5]
-
Boost T-cell proliferation: Enhanced cell division in response to stimulation.[8]
-
Augment cytotoxic activity: In cytotoxic T-lymphocytes (CTLs), increased potency in killing target cells is anticipated.[5]
Q3: What is the recommended starting concentration for this compound in primary T-cell assays?
The optimal concentration of this compound must be determined empirically for each specific experimental condition and primary T-cell donor. However, a good starting point is to perform a dose-response curve. Based on data for other potent HPK1 inhibitors, a concentration range of 10 nM to 1 µM is recommended for initial experiments.[7][9][10]
Q4: How should I prepare and store this compound?
This compound is typically supplied as a solid. It should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution (e.g., 10 mM).[7] It is crucial to aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[10] When preparing the final working concentration, dilute the stock solution in your T-cell culture medium.
Q5: What is the maximum recommended DMSO concentration in the final culture medium?
The final DMSO concentration in the T-cell culture should not exceed a level that impacts cell viability or function. A concentration of ≤ 0.1% is generally considered safe for primary T-cells.[7] Always include a vehicle control (DMSO alone at the same final concentration) in your experiments to account for any solvent effects.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low T-cell Viability | High concentration of this compound or DMSO: The inhibitor or the solvent may be toxic at the concentrations used. | Perform a dose-response curve to identify the optimal, non-toxic concentration of this compound. Ensure the final DMSO concentration is ≤ 0.1%. Include a vehicle control (DMSO alone) to assess solvent toxicity.[7] |
| Suboptimal T-cell culture conditions: Poor quality reagents, improper handling, or contamination can lead to cell death. | Use high-quality, endotoxin-free reagents. Maintain sterile technique throughout the experiment. Ensure optimal culture conditions (e.g., temperature, CO2). | |
| No or Low Enhancement of T-cell Activation/Proliferation | Suboptimal this compound Concentration: The concentration of the inhibitor may be too low to achieve significant HPK1 inhibition. | Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM) to determine the optimal effective concentration.[9] |
| Weak T-cell Stimulation: The primary T-cell activation signal (e.g., anti-CD3/CD28 antibodies) may be too weak to induce a robust response that can be further enhanced by HPK1 inhibition. | Optimize the concentration of the stimulating antibodies or antigen.[9] If using plate-bound antibodies, ensure proper coating of the plates. | |
| Poor Compound Solubility: The inhibitor may have precipitated out of the culture medium. | Ensure proper dissolution of the compound in the solvent before adding it to the culture medium. Visually inspect for any precipitation.[9] | |
| Donor-to-donor variability: Primary T-cells from different donors can exhibit significant variability in their response. | Test the inhibitor on T-cells from multiple healthy donors to ensure the observed effects are consistent. | |
| High Background Activation in Unstimulated Controls | Contamination: Mycoplasma or other microbial contamination can lead to non-specific T-cell activation. | Regularly test cell cultures for mycoplasma contamination. Maintain aseptic techniques. |
| Reagent quality: Endotoxins in reagents (e.g., FBS, media) can activate T-cells. | Use endotoxin-tested reagents and media. | |
| Inconsistent Results Between Experiments | Variability in cell handling and plating: Inconsistent cell numbers or stimulation conditions can lead to variable results. | Ensure accurate cell counting and consistent seeding density. Prepare and use reagents consistently across experiments. |
| Freeze-thaw cycles of this compound stock: Repeated freezing and thawing can degrade the compound. | Aliquot the stock solution into single-use volumes upon initial preparation.[10] |
Data Presentation
Table 1: Recommended Concentration Range for this compound Titration
| Parameter | Recommended Range | Notes |
| This compound Working Concentration | 10 nM - 1 µM | Titration is crucial to determine the optimal concentration for your specific cell type and assay.[10] |
| DMSO Concentration (Vehicle Control) | ≤ 0.1% (v/v) | Ensure the final DMSO concentration is consistent across all conditions, including the vehicle control.[10] |
Table 2: Expected Outcomes of HPK1 Inhibition in Primary T-cell Assays
| Assay | Readout | Expected Effect of this compound |
| Flow Cytometry | pSLP-76 (S376) | Decrease in phosphorylation.[4][5] |
| CD69, CD25 Expression | Increase in the percentage of positive cells and/or Mean Fluorescence Intensity (MFI).[4] | |
| ELISA / CBA | IL-2, IFN-γ Secretion | Increase in cytokine concentration in the supernatant.[4][5] |
| Proliferation Assay | (e.g., CFSE, BrdU) | Increased cell division.[8] |
| Cytotoxicity Assay | Target Cell Lysis | Increased killing of target cells.[5] |
Experimental Protocols
Protocol 1: Dose-Response Evaluation of this compound on Primary Human T-cell Activation
1. Isolation of Primary Human T-cells:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.[10]
-
Enrich for CD4+ or CD8+ T-cells using a negative selection magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.
2. T-cell Stimulation and Treatment:
-
Coat a 96-well flat-bottom plate with anti-human CD3 antibody (e.g., clone OKT3) at an optimal concentration (e.g., 1-5 µg/mL) in PBS overnight at 4°C.
-
Wash the plate twice with sterile PBS to remove unbound antibody.
-
Resuspend the purified T-cells in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine) at a density of 1 x 10^6 cells/mL.[10]
-
Prepare serial dilutions of this compound in complete RPMI medium to achieve final concentrations ranging from 1 nM to 10 µM. Also, prepare a vehicle control with the same final concentration of DMSO (e.g., 0.1%).
-
Add 100 µL of the T-cell suspension to each well of the anti-CD3 coated plate.
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Add soluble anti-human CD28 antibody (e.g., clone CD28.2) to a final concentration of 1-2 µg/mL.[9]
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-72 hours.
3. Analysis of T-cell Activation:
-
Cytokine Analysis (ELISA or Cytometric Bead Array - CBA): After 24-48 hours, carefully collect the culture supernatant. Measure the concentration of IL-2 and IFN-γ according to the manufacturer's protocol.
-
Flow Cytometry for Activation Markers: After 24 hours, harvest the cells and stain with fluorescently labeled antibodies against surface markers such as CD4, CD8, CD25, and CD69. Analyze the samples using a flow cytometer.
Protocol 2: Real-time Cell-Mediated Cytotoxicity Assay
1. Preparation of Target and Effector Cells:
-
Use a suitable target cell line (e.g., a tumor cell line expressing a specific antigen) that is susceptible to T-cell mediated killing.
-
Prepare effector T-cells (e.g., antigen-specific CD8+ T-cells or CAR-T cells) and pre-treat them with the optimized concentration of this compound or vehicle control for 24 hours.
2. Co-culture and Cytotoxicity Measurement:
-
Seed the target cells in a 96-well plate. For adherent cells, allow them to attach overnight.
-
Add the pre-treated effector T-cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).[11]
-
Monitor target cell death over time using a real-time cell analysis system (like xCELLigence) or a luminescence-based assay if using luciferase-expressing target cells.[11][12]
3. Data Analysis:
-
Calculate the percentage of specific lysis for each condition.
-
Compare the cytotoxic potential of this compound-treated T-cells to the vehicle-treated controls.
Visualizations
Caption: HPK1 signaling pathway and the mechanism of this compound inhibition.
Caption: General workflow for evaluating the effect of this compound on T-cells.
Caption: A decision tree for troubleshooting common issues in this compound assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 4. arcusbio.com [arcusbio.com]
- 5. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Hpk1-IN-54 and Other HPK1 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Hpk1-IN-54 and other small molecule inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1).
Frequently Asked Questions (FAQs)
Q1: What is HPK1 and why is it a target for cancer immunotherapy?
A1: Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase primarily expressed in hematopoietic cells.[1][2] It functions as a crucial negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[2][3] In the context of cancer, HPK1 acts as an intracellular immune checkpoint, dampening anti-tumor immune responses.[3] By inhibiting HPK1, the goal is to enhance the activation, proliferation, and effector functions of T-cells, thereby boosting the immune system's ability to recognize and eliminate cancer cells.[3][4]
Q2: What is the mechanism of action for HPK1 inhibitors like this compound?
A2: Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates downstream adaptor proteins, most notably SLP-76 at the Serine 376 residue.[5][6] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the dissociation of SLP-76 from the TCR signalosome and its subsequent degradation.[3][5] This cascade ultimately attenuates T-cell activation.[3] HPK1 inhibitors, such as this compound, act by competitively binding to the ATP-binding pocket of the HPK1 kinase domain, preventing the phosphorylation of its substrates.[3] This blockade sustains TCR signaling, leading to a more robust and prolonged anti-tumor immune response.[5][7]
Q3: My observed IC50 for this compound is higher than expected in my biochemical assay. What are the possible causes?
A3: Several factors could contribute to a higher-than-expected IC50 value in an in vitro kinase assay:
-
Sub-optimal Assay Conditions: Verify that the pH, ionic strength of the assay buffer, and final DMSO concentration are optimal for HPK1 activity and consistent across all wells.[8]
-
Inactive Compound: Ensure proper storage and handling of this compound. It is advisable to prepare fresh dilutions for each experiment to avoid degradation.[8]
-
High ATP Concentration: If using an ATP-competitive inhibitor, a high concentration of ATP in the assay can compete with the inhibitor and increase the apparent IC50.[9] It is recommended to use an ATP concentration at or near the Km for HPK1.
-
Enzyme Quality: The purity and specific activity of the recombinant HPK1 enzyme are critical. Contaminating kinases or low-activity enzymes can lead to inaccurate results. Use a fresh aliquot of the enzyme and avoid repeated freeze-thaw cycles.[8]
Q4: I am seeing a discrepancy between the in vitro (biochemical) and in-cell (cellular) potency of my HPK1 inhibitor. Why is this?
A4: It is common to observe a rightward shift (lower potency) in cellular assays compared to biochemical assays. This can be due to several factors:
-
Cellular Permeability: The inhibitor may have poor permeability across the cell membrane, resulting in a lower intracellular concentration.
-
High Intracellular ATP: Intracellular ATP concentrations are typically in the millimolar range, which is much higher than the micromolar concentrations often used in biochemical assays. This high level of ATP can outcompete ATP-competitive inhibitors.[10]
-
Efflux Pumps: The inhibitor may be a substrate for cellular efflux pumps, which actively transport it out of the cell.
-
Metabolism: The inhibitor could be rapidly metabolized by the cells into an inactive form.[10]
-
Off-Target Effects: In a cellular context, the inhibitor might engage other kinases or proteins, leading to complex biological responses that can mask the on-target effect.[10]
Q5: How can I confirm that the observed cellular effects are due to HPK1 inhibition and not off-target activity?
A5: Confirming on-target activity is crucial. Here are several approaches:
-
Use a Kinase-Dead Control: Compare the effects of your inhibitor in cells expressing wild-type HPK1 versus a kinase-dead mutant of HPK1. The inhibitor's effects should be diminished or absent in the kinase-dead cells.[11]
-
HPK1 Knockout/Knockdown Cells: Test the inhibitor in HPK1 knockout or knockdown cells. The inhibitor should have no effect on the relevant phenotype in the absence of its target.[11][12]
-
Western Blotting for pSLP-76: A direct and specific way to measure HPK1 target engagement in cells is to perform a western blot for phosphorylated SLP-76 (Ser376). Inhibition of HPK1 should lead to a dose-dependent decrease in pSLP-76 levels upon T-cell stimulation.[10]
-
Kinome Profiling: To understand the broader selectivity of your inhibitor, you can screen it against a large panel of kinases. This can help identify potential off-targets.[13]
Troubleshooting Guides
Issue 1: High background or no signal in pSLP-76 (S376) Western Blot
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Antibody Performance | Perform a titration of the primary anti-pSLP-76 antibody to determine the optimal concentration. | Clear signal with low background. |
| Inefficient Cell Stimulation | Optimize the concentration of anti-CD3/CD28 antibodies and the stimulation time (typically 15-30 minutes). | Robust phosphorylation of SLP-76 in positive control samples. |
| Poor Sample Preparation | Ensure complete cell lysis and accurate protein quantification. Use fresh lysis buffer with protease and phosphatase inhibitors. | Consistent protein loading and clear bands. |
| Incorrect Controls | Include a positive control (e.g., stimulated Jurkat T-cells) and a negative control (unstimulated cells or cells treated with a known HPK1 inhibitor).[10] | Confirmation that the assay is working as expected. |
Issue 2: High variability between replicate wells in a plate-based assay
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Pipetting Inaccuracy | Use calibrated multichannel pipettes and ensure proper mixing of reagents. | Reduced well-to-well variability. |
| Edge Effects | To minimize evaporation, use plate sealers and consider not using the outer wells of the microplate for critical data points.[8] | More consistent results across the plate. |
| Cell Clumping | Ensure a single-cell suspension before plating. | Uniform cell distribution and consistent results. |
| Inconsistent Incubation Times | Be precise with incubation times for all plates and wells. | Minimized variability due to timing differences. |
Issue 3: Unexpected cytotoxicity observed at effective concentrations
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target Kinase Inhibition | Perform a kinome-wide selectivity screen to identify unintended kinase targets.[13] Test inhibitors with different chemical scaffolds that target HPK1. | Identification of potential off-targets responsible for toxicity. If cytotoxicity persists across different scaffolds, it may be an on-target effect.[13] |
| Inappropriate Dosage | Perform a dose-response curve to determine the lowest effective concentration. | Reduced cytotoxicity while maintaining efficacy. |
| Compound Solubility Issues | Check the solubility of your inhibitor in the cell culture media. Ensure the solvent (e.g., DMSO) concentration is not causing toxicity by including a vehicle control.[13] | Prevention of compound precipitation and solvent-induced toxicity. |
Data Presentation
Table 1: In Vitro Potency of Representative HPK1 Inhibitors
| Compound | Assay Type | IC50 (nM) | Notes | Reference |
| Hpk1-IN-4 | Biochemical | 0.061 | Potent and selective inhibitor. | [2] |
| Hpk1-IN-33 | Biochemical (Ki) | 1.7 | High affinity for HPK1. | [1] |
| Hpk1-IN-33 | Cellular (IL-2) | 286 | Demonstrates the shift in potency between biochemical and cellular assays. | [1] |
| Compound 16 | Biochemical | 0.44 | Spiro analogue with good in vitro activity. | [14] |
Table 2: In Vivo Dosage and Efficacy of a Representative HPK1 Inhibitor
| Mouse Model | Tumor Model | Dosage | Administration Route | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| CT26 | Syngeneic Colon Carcinoma | 30 mg/kg | Oral (p.o.) | Twice Daily | 42% (monotherapy) | [15] |
| CT26 | Syngeneic Colon Carcinoma | 30 mg/kg | Oral (p.o.) | Twice Daily | 95% (in combination with anti-PD-1) | [15] |
Experimental Protocols
Protocol 1: In Vitro HPK1 Kinase Assay (ADP-Glo™)
This protocol describes a luminescence-based assay to measure the in vitro potency of this compound by quantifying ADP production.[1][2]
Materials:
-
Recombinant Human HPK1 enzyme
-
Myelin Basic Protein (MBP) or other suitable substrate
-
This compound
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in kinase assay buffer with a constant percentage of DMSO (e.g., 1%).[16]
-
Reaction Setup: In a 384-well plate, add 1 µL of each this compound dilution or DMSO control. Add 2 µL of HPK1 enzyme diluted in kinase assay buffer.
-
Initiate Kinase Reaction: Add 2 µL of a substrate/ATP mixture (e.g., MBP and 10 µM ATP) to initiate the reaction.[16]
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[5]
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[16]
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.[16]
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Plot the percent inhibition (relative to DMSO control) against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[16]
Protocol 2: Cellular Assay for HPK1 Target Engagement (pSLP-76 by Western Blot)
This protocol measures the ability of this compound to inhibit the phosphorylation of SLP-76 in a cellular context.[10]
Materials:
-
Jurkat T-cells
-
This compound
-
Anti-CD3 and Anti-CD28 antibodies for stimulation
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-pSLP-76 (Ser376) and anti-total SLP-76 or a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment: Culture Jurkat T-cells in appropriate media. Plate the cells and pre-treat with a serial dilution of this compound or DMSO for 1-2 hours.
-
Cell Stimulation: Stimulate the cells with anti-CD3/anti-CD28 antibodies for 15-30 minutes at 37°C.
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse in lysis buffer on ice for 30 minutes.
-
Protein Quantification: Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
SDS-PAGE and Western Blot:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-pSLP-76 (S376) antibody overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Data Analysis: Quantify the band intensities for pSLP-76 and normalize to a loading control or total SLP-76. Calculate the percent inhibition relative to the stimulated DMSO control to determine the EC50 value.
Visualizations
Caption: Simplified HPK1 signaling pathway in T-cells showing the inhibitory point of this compound.
Caption: General experimental workflow for an in vitro kinase inhibitor IC50 determination.
Caption: A decision tree for troubleshooting common in vitro kinase assay problems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 12. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Hpk1-IN-54 dose-response curve in vivo for tumor growth inhibition
This technical support center provides guidance for researchers and drug development professionals on the use of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors in preclinical in vivo models of tumor growth. The following information addresses common questions and troubleshooting scenarios encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for HPK1 inhibitors' anti-tumor activity?
A1: HPK1, also known as MAP4K1, is a negative regulator of T-cell receptor (TCR) signaling.[1][2] Upon TCR engagement, HPK1 phosphorylates downstream targets like the adaptor protein SLP-76, which leads to the attenuation of T-cell activation, proliferation, and cytokine production.[1] HPK1 inhibitors block this kinase activity, preventing the negative feedback loop and resulting in a more robust and sustained anti-tumor T-cell response.[1][2] This enhanced immune activity is the primary driver of their anti-tumor effects.
Q2: Why must in vivo efficacy studies for HPK1 inhibitors be conducted in immunocompetent mouse models?
A2: The therapeutic effect of HPK1 inhibitors relies on enhancing the host's anti-tumor immune response, particularly T-cell function.[3] Therefore, it is crucial to use syngeneic mouse models (e.g., BALB/c, C57BL/6) with a complete and functional immune system. Using immunodeficient mice (e.g., nude or SCID mice) would mask the immunomodulatory effects of the inhibitor, as these models lack the T-cells that the compound is designed to activate.[3]
Q3: How can I confirm that the HPK1 inhibitor is engaging its target in vivo?
A3: Target engagement can be verified by measuring the phosphorylation of HPK1's direct substrate, SLP-76, at the Serine 376 residue (pSLP-76).[3] A reduction in pSLP-76 levels in immune cells, such as peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes (TILs), indicates successful target inhibition.[3] This can be assessed using methods like flow cytometry or Western blot. Some studies also show that oral administration of an HPK1 inhibitor can lead to a dose-dependent inhibition of pSLP76 in splenic T cells.[4]
Q4: What are typical dosing regimens for HPK1 inhibitors in preclinical mouse models?
A4: Dosing regimens can vary depending on the specific inhibitor's pharmacokinetic and pharmacodynamic properties. However, oral administration (p.o.) is common for many small molecule HPK1 inhibitors.[5][6] Dosing frequency is often once or twice daily.[2][3] For example, the HPK1 inhibitor NDI-101150 has been administered orally at 75 mg/kg once a day.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Lack of Anti-Tumor Efficacy | Suboptimal Dose: The selected dose may be too low to achieve sufficient target inhibition. | Perform a dose-response study to identify the optimal therapeutic dose. Doses for HPK1 inhibitors in mouse models can range from 30 to 100 mg/kg.[3] |
| Poor Bioavailability: The compound may not be adequately absorbed. | Review the formulation and administration technique. Oral gavage is a standard method to ensure consistent delivery.[3] Check for reported oral bioavailability data; for instance, Hpk1-IN-21 has a reported bioavailability of 13% in mice.[3] | |
| Inappropriate Tumor Model: The selected tumor model may be non-immunogenic ("cold") and less responsive to immunotherapy. | Use tumor models known to be responsive to immune checkpoint inhibitors (e.g., CT26, MC38).[8] The efficacy of HPK1 inhibitors can be influenced by the tumor's immunogenicity.[3] | |
| Compromised Immune System of Mice: The mice may have an underlying condition that affects their immune response. | Ensure the use of healthy, immunocompetent mice from a reliable vendor. | |
| Inconsistent Results Between Animals | Improper Drug Formulation: The inhibitor may not be uniformly suspended, leading to inconsistent dosing. | Ensure the formulation (e.g., a suspension in 0.5% methylcellulose (B11928114) and 0.2% Tween 80) is homogenous.[3] Vortex the suspension before dosing each animal. |
| Variable Tumor Take Rate/Growth: Inherent biological variability can lead to differences in tumor establishment and growth. | Increase the number of animals per group to improve statistical power. Ensure consistent tumor cell implantation technique. | |
| Toxicity Observed (e.g., Weight Loss) | Dose is Too High: The administered dose may be approaching the maximum tolerated dose (MTD). | Reduce the dose or the frequency of administration. Monitor animal body weight closely throughout the study. |
| Off-Target Effects: The inhibitor may be affecting other kinases or biological pathways. | Review the selectivity profile of the inhibitor. If high off-target activity is suspected, consider using a more selective compound. |
Quantitative Data: In Vivo Dose-Response of HPK1 Inhibitors
The following table summarizes representative preclinical data for various HPK1 inhibitors, demonstrating their dose-dependent anti-tumor activity. Note that direct comparisons between compounds should be made with caution due to variations in experimental models and conditions.
| Inhibitor | Tumor Model | Dosing Regimen (Oral) | Tumor Growth Inhibition (TGI) | Source(s) |
| NDI-101150 | EMT-6 (Breast) | 75 mg/kg, once daily | ~70% | [7] |
| NDI-101150 | CT26 (Colorectal) | 75 mg/kg, once daily | 50% | [9] |
| Unnamed Inhibitor | CT26 (Colorectal) | 30 mg/kg, twice daily | 42% | [10] |
| Compound K | 1956 (Sarcoma) | 30 mg/kg, twice daily | Pharmacodynamic response observed | [2] |
| Compound K | 1956 (Sarcoma) | 100 mg/kg, twice daily | Enhanced pharmacodynamic response | [2] |
Detailed Experimental Protocols
General Protocol for In Vivo Tumor Growth Inhibition Study
This protocol outlines a typical workflow for assessing the efficacy of an HPK1 inhibitor in a syngeneic mouse model.
-
Cell Culture:
-
Culture murine tumor cells (e.g., CT26 colorectal carcinoma) in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO₂.
-
Harvest cells during the logarithmic growth phase and ensure high viability (>95%).
-
-
Animal Handling and Tumor Implantation:
-
Use 6-8 week old immunocompetent mice (e.g., BALB/c for CT26 cells).
-
Inject approximately 0.5 x 10⁶ to 1 x 10⁶ tumor cells subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth every 2-3 days using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., Vehicle, HPK1 Inhibitor low dose, HPK1 Inhibitor high dose, Positive Control).
-
-
Drug Formulation and Administration:
-
Formulate the HPK1 inhibitor in a suitable vehicle (e.g., 0.5% methylcellulose in water) for oral administration.
-
Administer the formulated compound or vehicle control via oral gavage at the specified dose and schedule (e.g., once daily).
-
-
Efficacy and Tolerability Assessment:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
The primary endpoint is typically tumor growth inhibition (TGI), calculated at the end of the study.
-
Monitor animals for any signs of toxicity.
-
-
Pharmacodynamic (PD) Analysis (Optional):
-
At the end of the study, or at specific time points, collect blood and/or tumor tissue.
-
Analyze tissues for target engagement (e.g., pSLP-76 levels) and immune cell infiltration (e.g., CD8+ T-cells) by flow cytometry or immunohistochemistry.
-
Mandatory Visualizations
Caption: HPK1 negatively regulates T-Cell Receptor (TCR) signaling.
Caption: Workflow for an in vivo tumor growth inhibition study.
References
- 1. Immuno-oncology drugs_MingMed Biotechnology Co., Ltd. [ming-med.com]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. benchchem.com [benchchem.com]
- 4. beonemedinfo.com [beonemedinfo.com]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
Potential mechanisms of resistance to Hpk1-IN-54
This technical support center is designed for researchers, scientists, and drug development professionals using Hpk1-IN-54. Here you will find troubleshooting guides and frequently asked questions to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1).[1][2] HPK1 is a serine/threonine kinase that functions as a negative regulator of T-cell receptor (TCR) signaling.[3][4] In immune cells, particularly T cells, HPK1 activation dampens the immune response.[4][5] this compound works by blocking the kinase activity of HPK1.[1][2] This inhibition prevents the downstream phosphorylation of key adaptor proteins like SLP-76, thereby removing the negative feedback loop and leading to enhanced T-cell activation, proliferation, and cytokine production.[5] This heightened immune response can contribute to anti-tumor activity.[1]
Q2: What is the reported potency of this compound?
This compound has a reported half-maximal inhibitory concentration (IC50) of 2.67 nM against HPK1.[1][2]
Q3: My cells are not responding to this compound treatment. What are the possible reasons?
Lack of a cellular response to this compound can be due to several factors:
-
Suboptimal Experimental Conditions: Incorrect inhibitor concentration, improper storage and handling leading to degradation, or issues with cell health and stimulation methods can all contribute to a lack of effect.
-
Low HPK1 Expression: The cell line being used may not express sufficient levels of HPK1 for the inhibitor to exert a significant effect.
-
Intrinsic or Acquired Resistance: The cells may possess inherent resistance mechanisms or may have developed resistance over the course of the experiment.
Q4: What are the potential mechanisms of acquired resistance to this compound?
While specific resistance mechanisms to this compound have not been extensively documented, potential mechanisms can be extrapolated from what is known about resistance to other kinase inhibitors. These can be broadly categorized as:
-
On-Target Resistance: This typically involves mutations in the kinase domain of HPK1 that reduce the binding affinity of this compound. A common location for such mutations in kinases is the "gatekeeper" residue, which controls access to a hydrophobic pocket in the ATP-binding site.
-
Off-Target Resistance: This can occur through the activation of alternative signaling pathways that bypass the need for the HPK1-regulated pathway. For example, upregulation of other kinases or signaling molecules could compensate for the inhibition of HPK1.
-
Drug Efflux and Metabolism: Cells may develop resistance by increasing the expression of drug efflux pumps that actively remove this compound from the cell, or by upregulating metabolic enzymes that inactivate the compound.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Weaker than expected T-cell activation (e.g., low IL-2 or IFN-γ production, reduced proliferation). | Inhibitor Potency and Activity: - Incorrect inhibitor concentration. - Degradation of the inhibitor. | Verify Inhibitor: - Confirm the IC50 of your inhibitor batch. For this compound, the biochemical IC50 is 2.67 nM.[1][2] - Ensure proper storage and handling of the inhibitor to prevent degradation. Prepare fresh dilutions for each experiment. |
| Cellular Health: - Poor cell viability. - Suboptimal T-cell stimulation. | Assess Cellular Health: - Perform a viability assay (e.g., Trypan Blue, Annexin V/PI staining) on your cells. - Titrate your T-cell stimulation reagents (e.g., anti-CD3/CD28 antibodies) to ensure optimal activation. | |
| Assay Conditions: - Issues with assay reagents or protocol. | Optimize Assay: - Review and optimize your experimental protocol. - Include appropriate positive and negative controls. | |
| Inconsistent results between experiments. | Reagent Variability: - Inconsistent inhibitor preparation. - Variation in cell passage number or health. | Standardize Reagents and Cells: - Prepare fresh inhibitor solutions for each experiment from a validated stock. - Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. |
| Assay Performance: - Pipetting errors. - Inconsistent incubation times. | Improve Assay Technique: - Use calibrated pipettes and ensure proper mixing. - Adhere strictly to incubation times and other protocol steps. | |
| No inhibition of downstream signaling (e.g., pSLP-76 levels remain high). | Ineffective Target Engagement: - Insufficient inhibitor concentration. - High intracellular ATP concentration competing with the inhibitor. | Confirm Target Engagement: - Perform a dose-response experiment to determine the optimal concentration for your cellular assay. - Consider that higher concentrations may be needed in cellular assays compared to biochemical assays due to factors like cell permeability and ATP competition. |
| Technical Issues with Western Blot: - Poor antibody quality. - Suboptimal protein extraction or transfer. | Optimize Western Blot Protocol: - Validate your anti-pSLP-76 antibody with positive and negative controls. - Ensure complete protein extraction and efficient transfer to the membrane. |
Experimental Protocols
Protocol 1: In Vitro T-Cell Activation Assay
This protocol is designed to assess the effect of this compound on T-cell activation by measuring cytokine production.
Materials:
-
Primary human or mouse T cells (e.g., CD8+ T cells)
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Anti-CD3 and anti-CD28 antibodies for T-cell stimulation
-
ELISA kit for IL-2 or IFN-γ
Procedure:
-
Cell Preparation: Isolate primary T cells using standard immunomagnetic separation techniques.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this stock, prepare a series of working solutions at different concentrations by diluting in cell culture medium. Ensure the final DMSO concentration is consistent across all conditions (typically <0.1%).
-
T-Cell Stimulation: Plate the T cells in a 96-well plate.
-
Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours.
-
Activation: Stimulate the T cells by adding anti-CD3 and anti-CD28 antibodies to the wells.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of IL-2 or IFN-γ using an ELISA kit according to the manufacturer's instructions.
Protocol 2: Western Blot for Phospho-SLP-76 (pSLP-76)
This protocol is used to determine if this compound is inhibiting its direct downstream target in the TCR signaling pathway.
Materials:
-
T-cell line (e.g., Jurkat) or primary T cells
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium
-
Anti-CD3/anti-CD28 antibodies
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-pSLP-76 (Ser376) and anti-total SLP-76 or a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture T cells to the desired density. Pre-treat cells with this compound or DMSO for 1-2 hours.
-
Stimulation: Stimulate the cells with anti-CD3/anti-CD28 antibodies for a short period (e.g., 15-30 minutes) to induce HPK1 activity.
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary anti-pSLP-76 antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate and an imaging system. g. Strip the membrane and re-probe with an antibody for total SLP-76 or a loading control to ensure equal protein loading.
Visualizations
Caption: Simplified HPK1 signaling pathway in T-cell activation.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. shop.bio-connect.nl [shop.bio-connect.nl]
- 3. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 5. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hpk1-IN-54 Cytotoxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for assessing the cytotoxicity of Hpk1-IN-54 in primary cells. Navigate through our FAQs and troubleshooting guides to optimize your experimental design and accurately interpret your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of HPK1 in immune cells?
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase that is predominantly expressed in hematopoietic cells, including T cells, B cells, and dendritic cells (DCs).[1][2][3] It functions as a critical intracellular negative regulator of immune responses.[1][2] In T cells, upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates key adaptor proteins like SLP-76.[3][4] This action dampens the signaling cascade, ultimately suppressing T-cell activation, proliferation, and cytokine production, thereby maintaining immune homeostasis.[1][5]
Q2: What is the intended mechanism of action for an HPK1 inhibitor like this compound?
This compound is designed to be a potent and selective inhibitor of the kinase activity of HPK1.[5] By blocking HPK1's catalytic function, the inhibitor prevents the phosphorylation of its downstream targets, such as SLP-76.[3][5] This effectively removes the negative feedback loop that normally suppresses T-cell activation.[5] The intended result is an enhanced and more sustained activation of T cells and other immune cells in response to stimulation.[5][6]
Q3: Why is assessing cytotoxicity in primary cells crucial for this compound?
Primary cells, unlike immortalized cell lines, more closely represent the physiological conditions of an in vivo system. However, they can be more sensitive to chemical treatments.[7] Assessing cytotoxicity is crucial to:
-
Determine the therapeutic window: Identifying a concentration range that provides the desired immune-enhancing effect without causing excessive cell death.
-
Distinguish on-target vs. off-target toxicity: High concentrations of small molecule inhibitors may bind to other cellular proteins, causing unintended toxic effects.[7] Differentiating this from potential on-target toxicity (e.g., activation-induced cell death) is vital.[5]
-
Ensure data relevance: Results from primary cells are more translatable to preclinical and clinical outcomes.
Q4: What are the expected functional outcomes of treating primary T cells with an effective, non-toxic dose of this compound?
Pharmacological inhibition of HPK1 is expected to enhance T-cell effector functions.[6][8] Key anticipated outcomes in primary T cells include increased proliferation in response to antigen stimulation, augmented production of effector cytokines like IL-2 and IFN-γ, and enhanced cytotoxic activity of CD8+ T cells.[4][5][9]
Troubleshooting Guide
Q5: I am observing high cytotoxicity at all tested concentrations of this compound. What are the potential causes?
High cytotoxicity can stem from several factors. Consider the following:
-
Solvent Toxicity: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent but can be toxic to cells at higher concentrations.[7][10] Ensure the final DMSO concentration in your culture medium is non-toxic, ideally ≤ 0.1%.[7] Always include a vehicle-only control (cells treated with the same final concentration of DMSO as your highest drug concentration) to assess solvent-induced toxicity.[10][11]
-
Inhibitor Concentration: Errors in serial dilutions can lead to unexpectedly high concentrations. Double-check your calculations and dilution scheme. For sensitive primary cells, it is advisable to start with a lower concentration range (e.g., 0.1 nM to 1 µM).[7]
-
Primary Cell Health: The initial health of primary cells is critical. Stressed or unhealthy cells are more susceptible to chemical-induced cytotoxicity.[7] Ensure cells are handled gently and are highly viable before starting the experiment.
-
Duration of Exposure: Long exposure times can increase cytotoxicity.[7] Consider performing a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
-
On-Target Toxicity: HPK1 is involved in regulating activation-induced cell death (AICD).[4] It is possible that under certain stimulation conditions, potent HPK1 inhibition could lead to an increase in AICD, which is an on-target effect.
Q6: How can I differentiate between a cytotoxic and a cytostatic effect?
A cytotoxic effect results in cell death, while a cytostatic effect inhibits cell proliferation without killing the cells. To distinguish between them, use complementary assays:
-
To measure cytotoxicity: Use an assay that detects loss of membrane integrity, such as a Lactate Dehydrogenase (LDH) release assay.[7][11]
-
To measure cytostatic effects: Use a proliferation assay that measures DNA synthesis, such as EdU incorporation.[7] A compound that is purely cytostatic will show a decrease in the proliferation assay signal but no significant increase in the LDH release assay signal.
Q7: My metabolic assay (e.g., MTT, Resazurin) shows a reduced signal. Does this confirm cytotoxicity?
Not necessarily. Metabolic assays measure the overall metabolic activity of a cell population. A decreased signal could indicate cytotoxicity, but it could also reflect a cytostatic effect or other alterations in cellular metabolism that do not lead to cell death.[7] To confirm cytotoxicity, it is highly recommended to use a more direct method, such as an LDH release assay or an apoptosis assay using Annexin V and Propidium Iodide (PI) staining.[7][11]
Data Presentation
Table 1: Recommended Starting Concentration Ranges for this compound in Primary Cells
| Primary Cell Type | Suggested Starting Range | Notes |
| Human PBMCs / T Cells | 1 nM - 10 µM | A broad range is recommended for initial dose-response experiments. |
| Primary Neurons | 0.1 nM - 500 nM | Neurons are typically post-mitotic and highly sensitive; use a very low concentration range.[7] |
| Primary Hepatocytes | 10 nM - 5 µM | Hepatocytes can be sensitive to drug-induced toxicity; start with lower concentrations.[7] |
| HUVECs | 1 nM - 1 µM | Endothelial cells are often sensitive to anti-proliferative agents.[7] |
Note: These are suggested starting points. The optimal concentration must be determined empirically for each specific cell type and experimental condition.
Table 2: Interpretation of Different Viability and Cytotoxicity Assay Results
| Assay Type | What It Measures | Interpretation of Signal Change |
| Metabolic Assay (e.g., MTT, Resazurin) | Metabolic Activity | Decreased Signal: Could indicate cytotoxicity, cytostasis, or altered metabolism.[7] Not a definitive measure of cell death. |
| Cytotoxicity Assay (e.g., LDH Release) | Loss of Membrane Integrity | Increased Signal: Directly indicates cytotoxicity (cell death).[7] |
| Apoptosis Assay (e.g., Annexin V/PI) | Markers of Apoptosis | Increased Signal: Indicates that cytotoxicity is occurring via programmed cell death.[5][7] |
| Proliferation Assay (e.g., EdU) | DNA Synthesis | Decreased Signal: Indicates a cytostatic effect (inhibition of cell division).[7] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 4. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Hpk1-IN-54 Precipitation in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Hpk1-IN-54 precipitation in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1).[1][2] HPK1 acts as a negative regulator of T-cell receptor (TCR) signaling.[3][4][5][6][7] By inhibiting the kinase activity of HPK1, this compound prevents the phosphorylation of downstream targets like the adaptor protein SLP-76.[2][8] This blockage enhances T-cell activation, proliferation, and cytokine production, making this compound a valuable tool in immuno-oncology research.[1][9]
Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous cell culture medium. Why did this happen?
A2: This is a common issue stemming from the low aqueous solubility of many small molecule kinase inhibitors, including this compound.[2][9][10][11][12] While this compound is highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO), its solubility dramatically decreases in aqueous environments. When the DMSO stock is diluted into your buffer or medium, the final concentration of the inhibitor may exceed its aqueous solubility limit, causing it to "crash out" or precipitate.[9][12][13]
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: The recommended solvent for preparing high-concentration stock solutions of this compound is high-purity, anhydrous DMSO.[2][9] It is crucial to use a fresh bottle of DMSO, as it is hygroscopic and absorbed water can negatively impact the inhibitor's stability and solubility.[9]
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: Most cell lines can tolerate a final DMSO concentration of up to 0.5% (v/v) without significant toxicity.[9] However, the ideal concentration is typically below 0.1%. It is critical to always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest inhibitor concentration, to account for any solvent effects.[10][13]
Q5: Will the precipitation of this compound affect my experimental results?
A5: Yes, absolutely. If the inhibitor precipitates, its effective concentration in your experiment will be unknown and significantly lower than intended. This will lead to inaccurate and irreproducible data.[13] Ensuring the compound remains fully dissolved is crucial for obtaining reliable results.
Troubleshooting Guide: Preventing and Resolving Precipitation
If you are experiencing precipitation of this compound, follow this troubleshooting guide.
Initial Steps: Preparation of Stock and Working Solutions
Precipitation often occurs when a concentrated DMSO stock is rapidly diluted into an aqueous medium. A gradual dilution process can prevent this.
-
Problem: Precipitate forms immediately upon dilution of the DMSO stock into an aqueous buffer.
-
Cause: The kinetic solubility of this compound in the aqueous buffer has been exceeded due to a sudden change in solvent polarity.[11][12]
-
Solution:
-
Lower the Final Concentration: The most direct approach is to test a lower final concentration of this compound in your assay.[10][11]
-
Perform Serial Dilutions: Instead of a single large dilution, first, create intermediate serial dilutions of your concentrated stock in pure DMSO. Then, add the final, less concentrated DMSO solution to your aqueous medium. This gradual change can help keep the inhibitor in solution.[13]
-
Optimize Mixing: When adding the final DMSO-diluted inhibitor to the aqueous medium, ensure rapid and thorough mixing. Add the inhibitor dropwise while vortexing or stirring the buffer.
-
Advanced Solutions: Modifying the Aqueous Buffer
If precipitation persists, modifying the composition of your aqueous buffer can improve solubility.
-
Problem: The inhibitor precipitates even with optimized dilution techniques.
-
Cause: The inherent properties of the aqueous buffer are not conducive to keeping the hydrophobic this compound molecule in solution.
-
Solutions (in order of recommendation):
-
Incorporate a Surfactant: Adding a low concentration of a non-ionic surfactant can help maintain the inhibitor's solubility.[11][12] Start with a low concentration and optimize as needed.
-
Use a Co-solvent: In some cases, including a small percentage of a water-miscible organic co-solvent in your final aqueous solution can increase solubility.[11]
-
Adjust Buffer pH: The solubility of compounds with ionizable groups can be pH-dependent.[10][12] If your experimental system can tolerate it, test a range of pH values for your buffer to find the optimal solubility for this compound.
-
Data Presentation: Solubility & Formulation Additives
The following tables provide a summary of solvents for stock solutions and common additives to improve aqueous solubility.
Table 1: Solvent Recommendations for this compound Stock Solutions
| Solvent | Anticipated Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | Recommended for preparing high-concentration stock solutions (e.g., 10 mM or higher).[2][8] Use anhydrous, high-purity DMSO. |
| Ethanol | Sparingly Soluble | Not recommended as a primary solvent for high-concentration stocks but can be used as a co-solvent in final aqueous solutions.[8][11] |
| Water / PBS | Insoluble | This compound is a hydrophobic molecule and will not dissolve directly in aqueous solutions.[2][8] |
Table 2: Common Additives to Enhance Aqueous Solubility
| Additive Type | Example | Typical Starting Concentration | Mechanism of Action |
| Surfactants | Tween-20, Tween-80 | 0.01% - 0.1% (v/v) | Form micelles that can encapsulate hydrophobic molecules, preventing precipitation.[14] |
| Pluronic® F-68 | 0.02% - 0.1% (w/v) | A non-ionic surfactant that aids in maintaining solubility during dilution.[12] | |
| Co-solvents | Polyethylene Glycol (PEG300/400) | 1% - 10% (v/v) | Increases the solvent capacity of the aqueous solution for hydrophobic compounds.[11] |
| Propylene Glycol | 1% - 10% (v/v) | A commonly used co-solvent in pharmaceutical formulations. | |
| Complexing Agents | Cyclodextrins (e.g., SBE-β-CD) | 1% - 20% (w/v) | Forms inclusion complexes with the drug, shielding the hydrophobic parts from water.[15][16][17] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration primary stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or nuclease-free microcentrifuge tube
Procedure:
-
Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent moisture condensation.
-
Calculate the required volume of DMSO. For example, to make a 10 mM stock solution from a hypothetical molecular weight of 500 g/mol , you would dissolve 5 mg of this compound in 1 mL of DMSO.
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes to ensure complete dissolution.[12]
-
If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[12]
-
Visually inspect the solution to ensure it is clear and free of any particulates.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light and moisture.[12][13]
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
Objective: To determine the approximate solubility limit of this compound in your specific experimental buffer.
Materials:
-
10 mM this compound stock solution in DMSO
-
Anhydrous DMSO
-
Your target aqueous buffer (e.g., PBS, pH 7.4)
-
Clear 96-well plate
Procedure:
-
Prepare Serial Dilutions in DMSO: Create a 2-fold serial dilution of the 10 mM stock solution in 100% DMSO. For example, dilute the 10 mM stock to 5 mM, 2.5 mM, 1.25 mM, and so on, down to a low micromolar concentration.
-
Dilute into Aqueous Buffer: In the 96-well plate, add a small, fixed volume of each DMSO concentration (e.g., 2 µL) to a larger volume of your aqueous buffer (e.g., 98 µL). This creates a 1:50 dilution and a final DMSO concentration of 2%. This will result in a range of final this compound concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.).
-
Incubate and Observe: Mix the plate gently and let it stand at room temperature for 1-2 hours.
-
Determine Solubility: Visually inspect each well for signs of precipitation (cloudiness or visible particles). The highest concentration that remains clear is the approximate kinetic solubility of this compound under these specific conditions.[10] This concentration should be considered the upper limit for your experiments.
Visualizations
Hpk1 Signaling Pathway
Hematopoietic Progenitor Kinase 1 (HPK1) is a critical negative regulator in the T-cell receptor (TCR) signaling pathway. Upon TCR activation, HPK1 is recruited and activated, leading to the phosphorylation of the adaptor protein SLP-76. This phosphorylation event marks SLP-76 for degradation, thereby attenuating the downstream signals required for full T-cell activation and immune response. This compound inhibits the kinase activity of HPK1, preventing this negative regulation and thus promoting a more robust and sustained anti-tumor immune response.[3][4][8][18][19]
Experimental Workflow: Preparing Working Solutions
This workflow outlines the recommended steps for preparing a final working solution of this compound in an aqueous medium to minimize the risk of precipitation.
Troubleshooting Decision Tree
Use this decision tree to diagnose and solve precipitation issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. Multiple conformational states of the HPK1 kinase domain in complex with sunitinib reveal the structural changes accompanying HPK1 trans-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Theoretical Studies on Selectivity of HPK1/JAK1 Inhibitors by Molecular Dynamics Simulations and Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Variable Responses to Hpk1-IN-54
Welcome to the technical support center for Hpk1-IN-54. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting variable responses to this compound in different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1).[1][2] HPK1 is a serine/threonine kinase that functions as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[1][3] In immune cells, particularly T-cells, HPK1 activation dampens the immune response by phosphorylating the adaptor protein SLP-76 at Serine 376.[1][4] This phosphorylation leads to the degradation of SLP-76, which in turn attenuates downstream signaling required for T-cell activation, proliferation, and cytokine production.[1][5] this compound blocks the kinase activity of HPK1, thereby preventing SLP-76 phosphorylation and promoting a more robust and sustained anti-tumor immune response.[2]
Q2: Why am I observing different levels of efficacy with this compound in various cell lines?
Variable responses to this compound across different cell lines can be attributed to several factors:
-
Differential Expression of HPK1: The expression level of HPK1 can vary significantly between cell lines.[6][7] Cell lines with higher levels of HPK1 may exhibit a more pronounced response to inhibition.
-
Mutations in the TCR Signaling Pathway: The genetic background of the cell line is critical. Mutations in key components of the TCR signaling pathway, such as LCK, ZAP70, or SLP-76, can alter the cell's dependence on HPK1 and its response to inhibition.[8][9]
-
Activation of Compensatory Signaling Pathways: Cancer cells can develop resistance to kinase inhibitors by upregulating alternative survival pathways.[10][11] Inhibition of HPK1 might lead to the activation of parallel pathways that bypass the effect of the inhibitor.
-
Presence of Immunosuppressive Factors: The tumor microenvironment can contain immunosuppressive molecules like PGE2 and adenosine, which can activate HPK1 through alternative pathways, potentially influencing the efficacy of this compound.[3][12]
Q3: In which types of cell lines is this compound expected to be most effective?
This compound is primarily designed to enhance the activity of immune cells. Therefore, its effects will be most prominent in:
-
Immune cell lines: Particularly T-cell lines (e.g., Jurkat) and B-cell lines where the TCR and BCR signaling pathways are active.
-
Co-culture systems: Experiments involving co-culture of immune cells with cancer cells are ideal for observing the enhanced anti-tumor activity of immune cells treated with this compound.
-
In vivo models: Syngeneic mouse models with a competent immune system are necessary to fully evaluate the anti-tumor efficacy of this compound.[13]
The direct cytotoxic effect of this compound on cancer cells is not its primary mechanism of action.
Troubleshooting Guides
Problem 1: Weaker than expected T-cell activation (e.g., low cytokine production, reduced proliferation).
| Potential Cause | Recommended Action |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. The reported biochemical IC50 for this compound is 2.67 nM, but the effective cellular concentration may vary. |
| Low HPK1 Expression in the Cell Line | Verify the expression level of HPK1 in your cell line using Western blot or qPCR. Compare the expression to a positive control cell line known to express HPK1. |
| Mutations in Downstream Signaling | Sequence key components of the TCR signaling pathway (e.g., SLP-76, LAT, ZAP70) in your cell line to check for mutations that might impair the signaling cascade. |
| Poor Cell Health or Suboptimal Stimulation | Ensure your cells are healthy and viable before starting the experiment. Titrate the concentration of T-cell activators (e.g., anti-CD3/anti-CD28 antibodies) to ensure optimal stimulation. |
Problem 2: No effect of this compound in a cancer cell line monoculture.
| Potential Cause | Recommended Action |
| Lack of HPK1 Expression | HPK1 is predominantly expressed in hematopoietic cells.[1] Many solid tumor cell lines may not express HPK1. Verify HPK1 expression via Western blot or qPCR. |
| Primary Mechanism is Immune-Mediated | The primary mechanism of this compound is to enhance immune cell function, not direct cytotoxicity to cancer cells.[2] |
| Experimental Design | To observe the anti-tumor effects, use a co-culture system with T-cells or an in vivo syngeneic model. |
Problem 3: Development of resistance to this compound over time.
| Potential Cause | Recommended Action |
| Activation of Compensatory Pathways | Investigate the activation of parallel signaling pathways that can promote cell survival, such as the PI3K/Akt or other MAP kinase pathways. This can be done by performing Western blots for key phosphorylated proteins in these pathways (e.g., p-Akt, p-ERK).[10] |
| Upregulation of Other Immune Checkpoints | Inhibition of HPK1 may lead to a compensatory upregulation of other immune checkpoint molecules like PD-1 on T-cells. Analyze the expression of other checkpoint markers using flow cytometry.[14] |
Signaling Pathways and Experimental Workflows
HPK1 Signaling Pathway in T-Cell Activation
Caption: HPK1 negatively regulates T-cell activation by phosphorylating SLP-76.
Experimental Workflow: Troubleshooting Variable Responses
Caption: A logical workflow for troubleshooting variable responses to this compound.
Experimental Protocols
Western Blot for HPK1 and Phospho-SLP-76 (Ser376)
This protocol is essential for verifying the expression of HPK1 and assessing the on-target effect of this compound.
1. Cell Culture and Treatment:
-
Culture cells (e.g., Jurkat T-cells) in appropriate media.
-
Pre-treat cells with a dose range of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for 1-2 hours.[8]
-
Stimulate T-cells with anti-CD3 (e.g., 1-10 µg/mL) and anti-CD28 (e.g., 1-5 µg/mL) antibodies for 5-15 minutes to induce SLP-76 phosphorylation.[11]
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[15]
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration of the supernatant using a BCA protein assay.[11]
3. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-40 µg) in Laemmli buffer and separate by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[15]
-
Incubate the membrane with primary antibodies against HPK1, phospho-SLP-76 (Ser376), total SLP-76, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.[10]
4. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phospho-SLP-76 signal to total SLP-76 or the loading control.
Cytokine Release Assay (ELISA)
This assay measures the functional consequence of HPK1 inhibition on T-cell effector function.
1. Cell Culture and Treatment:
-
Plate T-cells or PBMCs in a 96-well plate.
-
Treat cells with a dose range of this compound or vehicle control.
-
Stimulate the cells with anti-CD3/CD28 antibodies.
2. Supernatant Collection:
-
Incubate the cells for 24-72 hours.
-
Centrifuge the plate and collect the supernatant.
3. ELISA Protocol:
-
Coat an ELISA plate with a capture antibody for the cytokine of interest (e.g., IL-2, IFN-γ) overnight.[16]
-
Block the plate with a blocking buffer.
-
Add cell culture supernatants and a standard curve of the recombinant cytokine to the plate and incubate.
-
Wash the plate and add a biotinylated detection antibody.[16]
-
Wash and add streptavidin-HRP.
-
Wash and add a TMB substrate. Stop the reaction with a stop solution.[17]
-
Read the absorbance at 450 nm on a plate reader.
4. Data Analysis:
-
Calculate the cytokine concentration in the samples by interpolating from the standard curve.
T-Cell Proliferation Assay (CFSE)
This assay measures the effect of this compound on T-cell proliferation.
1. CFSE Labeling:
-
Resuspend T-cells or PBMCs in PBS.
-
Add CFSE dye (typically 1-5 µM final concentration) and incubate for 10-15 minutes at 37°C.[18]
-
Quench the staining reaction with complete media or FBS.
-
Wash the cells to remove excess dye.
2. Cell Culture and Stimulation:
-
Plate the CFSE-labeled cells in a 96-well plate.
-
Add a dose range of this compound or vehicle control.
-
Stimulate the cells with anti-CD3/CD28 antibodies or other stimuli.[9]
3. Flow Cytometry Analysis:
-
Culture the cells for 3-5 days.
-
Harvest the cells and, if desired, stain with antibodies for cell surface markers (e.g., CD4, CD8).
-
Analyze the cells on a flow cytometer, detecting the CFSE signal in the FITC channel.
4. Data Analysis:
-
Gate on the live lymphocyte population.
-
Analyze the CFSE histogram to identify distinct peaks representing successive generations of cell division. A decrease in CFSE fluorescence intensity indicates cell proliferation.
References
- 1. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 2. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. HPK1 positive expression associated with longer overall survival in patients with estrogen receptor-positive invasive ductal carcinoma-not otherwise specified - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Cytokine Elisa [bdbiosciences.com]
- 17. bowdish.ca [bowdish.ca]
- 18. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Hpk1-IN-54 and Related Kinase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Hpk1-IN-54 and other small molecule inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). The information provided is intended to assist with the challenges that may be encountered during long-term in vivo studies, with a focus on compound stability.
Troubleshooting Guide
This guide addresses specific issues that users might encounter during their experiments with HPK1 inhibitors.
| Issue | Potential Cause | Troubleshooting Steps |
| Compound Precipitation in Aqueous Solution | The hydrophobic nature of the inhibitor leads to low aqueous solubility. | 1. Decrease Final Concentration: Lower the final concentration of the inhibitor in your aqueous solution. 2. Increase Co-solvent Percentage: The final concentration of the solubilizing agent (e.g., DMSO) may be too low. While keeping the final DMSO concentration as low as possible to avoid vehicle effects, a slight increase might be necessary to maintain solubility. 3. Use a Formulation Vehicle: For in vivo studies, consider using a formulation vehicle such as a solution containing PEG300, Tween-80, and saline. A common formulation involves a stepwise addition of solvents, for example, 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] 4. Sonication: Gentle sonication can help to dissolve the compound. |
| Inconsistent In Vitro/In Vivo Results | The inhibitor may be unstable in the experimental conditions. | 1. Assess Stability in Media: Perform a time-course experiment to evaluate the stability of the inhibitor in your cell culture medium at 37°C. Use HPLC or LC-MS to quantify the amount of intact compound at different time points (e.g., 0, 2, 6, 12, 24 hours). 2. Evaluate Plasma Stability: Determine the stability of the inhibitor in plasma from the species being used for in vivo studies. This will help to identify if the compound is being rapidly metabolized. 3. Check for Freeze-Thaw Instability: Repeated freeze-thaw cycles of stock solutions can lead to degradation. Aliquot stock solutions into single-use vials to minimize this.[2] |
| Lack of In Vivo Efficacy | Poor pharmacokinetic properties (e.g., low bioavailability, rapid clearance). | 1. Conduct Pharmacokinetic (PK) Studies: Perform a PK study to determine key parameters such as Cmax, Tmax, AUC, and half-life. This will provide insight into the compound's exposure in vivo.[3][4] 2. Optimize Dosing Regimen: Based on the PK data, adjust the dose and frequency of administration to maintain a plasma concentration above the required therapeutic level. 3. Consider Alternative Routes of Administration: If oral bioavailability is low, consider intravenous or intraperitoneal administration. |
| High Inter-animal Variability in Response | Inconsistent formulation or administration. | 1. Ensure Homogeneous Formulation: If using a suspension, ensure that it is uniformly mixed before each administration. 2. Precise Dosing: Use appropriate techniques for animal dosing to ensure that each animal receives the correct amount of the compound. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1, also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[5][6][7] By inhibiting HPK1, this compound is expected to block the downstream phosphorylation of key adaptor proteins like SLP-76, leading to enhanced T-cell activation and cytokine production. This makes it a potential candidate for use in immuno-oncology research.[2][7]
Q2: What are the common solubility issues with HPK1 inhibitors like this compound?
A2: A common challenge with many HPK1 inhibitors is their low aqueous solubility. While they are often highly soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO), they can precipitate when diluted into aqueous buffers or cell culture media.[2]
Q3: How should I prepare and store stock solutions of this compound?
A3: For long-term storage, the powdered form of the inhibitor should be stored at -20°C. Stock solutions are typically prepared in anhydrous DMSO. These stock solutions should be aliquoted into smaller, single-use volumes and stored at -80°C to avoid repeated freeze-thaw cycles.[2]
Q4: How can I assess the in vivo stability and pharmacokinetic profile of this compound?
A4: To assess the in vivo stability and pharmacokinetic profile, a study in a relevant animal model (e.g., mouse, rat) is required. This typically involves administering the compound (e.g., orally or intravenously) and collecting blood samples at various time points. The concentration of the compound in the plasma is then quantified using a validated analytical method like LC-MS/MS. This data is used to calculate key pharmacokinetic parameters.[3][4]
Q5: What is the signaling pathway of HPK1?
A5: HPK1 is a negative regulator of T-cell activation. Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the signaling complex and becomes activated. Activated HPK1 then phosphorylates the adaptor protein SLP-76 at serine 376.[6][7] This phosphorylation event leads to the ubiquitination and subsequent proteasomal degradation of SLP-76, which attenuates the downstream signaling cascade required for T-cell activation.[6][7]
Quantitative Data Summary
While specific in vivo stability and pharmacokinetic data for this compound are not publicly available, the following table summarizes data for other known HPK1 inhibitors to provide a comparative context.
| Compound | Species | Route | Dose | T1/2 (h) | Cmax (ng/mL) | Oral Bioavailability (F%) | Reference |
| Hpk1-IN-55 | Monkey | IV | 1 mg/kg | - | - | - | [8] |
| Monkey | PO | 2 mg/kg | - | - | 42.0 | [8] | |
| Compound from Insilico Medicine | Mouse | IV | 1 mg/kg | 0.6 | - | - | [4] |
| Mouse | PO | 10 mg/kg | - | 1801 | 116 | [4] | |
| Rat | IV | 1 mg/kg | 0.8 | - | - | [4] | |
| Rat | PO | 10 mg/kg | - | 518 | 80 | [4] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of an HPK1 inhibitor in mice.
Methodology:
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6).
-
Compound Formulation: Prepare the inhibitor in an appropriate vehicle for the chosen route of administration (e.g., for oral gavage, a suspension in 0.5% methylcellulose).
-
Dosing: Administer a single dose of the compound to a cohort of mice.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital bleeding) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the inhibitor in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis.[3][4]
Protocol 2: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of an HPK1 inhibitor in plasma.
Methodology:
-
Plasma Preparation: Obtain plasma from the relevant species (e.g., mouse, human).
-
Incubation: Add the inhibitor to the plasma at a final concentration and incubate at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
Sample Processing: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins.
-
Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS to determine the concentration of the remaining inhibitor.
-
Data Analysis: Calculate the percentage of the inhibitor remaining at each time point relative to the 0-minute time point.
Visualizations
Caption: HPK1 Signaling Pathway and Inhibition.
Caption: In Vivo Stability Workflow.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 7. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Addressing Batch-to-Batch Variability of Hpk1-IN-54
Welcome to the technical support center for Hpk1-IN-54. This resource is designed for researchers, scientists, and drug development professionals to address potential issues of batch-to-batch variability that may arise during experimentation. Consistent and reproducible results are paramount to successful research, and this guide provides troubleshooting protocols and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase that functions as a negative regulator of T-cell and B-cell receptor signaling.[1][2][3][4][5][6] By inhibiting HPK1, this compound is expected to enhance immune cell activation, making it a valuable tool for immuno-oncology research.[2][3][7] The mechanism of action involves blocking the catalytic activity of HPK1, which prevents the phosphorylation of downstream targets like the SH2 domain-containing leukocyte protein of 76kDa (SLP-76).[3][4][8] This disruption of negative regulation leads to sustained T-cell activation and an enhanced anti-tumor immune response.[2][3][8]
Q2: What is batch-to-batch variability and why is it a concern for this compound?
A2: Batch-to-batch variability refers to the chemical and functional differences that can occur between different production lots of this compound. As a potent small molecule inhibitor, even minor variations in purity, impurity profile, crystal structure (polymorphism), or residual solvent content can significantly impact its biological activity.[9][10] This can manifest as inconsistent IC50 values, altered off-target effects, and poor reproducibility of experimental data, ultimately compromising the reliability of your research findings.[9][11]
Q3: What are the potential causes of variability between different batches of this compound?
A3: Variability can be introduced at multiple stages of the manufacturing and handling process. Common causes include:
-
Purity and Impurities: Different batches may have varying levels of purity and different impurity profiles. Some impurities may have their own biological activity or interfere with the activity of this compound.[10][12]
-
Solubility: Differences in the physical form (e.g., amorphous vs. crystalline) can affect the solubility of the compound.[10] Poor solubility can lead to a lower effective concentration in your assays.
-
Compound Stability: Degradation of the compound due to improper storage or handling can lead to a decrease in potency.[10][13]
-
Inaccurate Quantification: Errors in weighing the compound or determining the concentration of stock solutions can lead to significant variability in experimental results.
Q4: I am observing inconsistent results with a new batch of this compound. What are the initial steps I should take?
A4: If you suspect batch-to-batch variability, we recommend the following initial steps:
-
Verify Certificate of Analysis (CoA): Compare the CoA for the new batch with the previous one. Pay close attention to purity, moisture content, and any listed impurities.
-
Prepare Fresh Stock Solutions: Do not assume your previous stock solution is still potent. Prepare a fresh stock solution from the new batch of this compound powder.[10]
-
Confirm Stock Concentration: If possible, verify the concentration of your new stock solution using a spectrophotometer or another quantitative method.
-
Perform a Simple Potency Assay: Conduct a simple in vitro kinase assay to directly compare the potency (e.g., IC50) of the new batch against a previously validated batch.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues that may be related to batch-to-batch variability of this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Increased IC50 Value in Cellular Assay | 1. Lower potency of the new batch.2. Inaccurate concentration of the stock solution.3. Changes in assay conditions (e.g., cell passage number, reagent lot).[9][14] | 1. Perform an in vitro kinase assay to compare the biochemical potency of the old and new batches.2. Verify the concentration of your stock solution (e.g., by UV-Vis spectroscopy).3. Ensure all assay parameters, including cell passage number and reagent lots, are consistent with previous experiments. |
| Decreased Potency in Biochemical Assay | 1. Degradation of the compound.2. Inaccurate weighing or dilution of the compound.3. Presence of inhibitors in the assay buffer. | 1. Prepare a fresh stock solution from the powder. Ensure proper storage conditions (-20°C or -80°C for stock solutions).[10]2. Carefully re-weigh the compound and prepare new dilutions.3. Use high-purity reagents and water for all buffers. |
| Compound Precipitation in Stock Solution or Assay | 1. Poor solubility of the specific batch/polymorph.2. Stock solution concentration is too high.3. Incompatibility with the solvent or assay buffer.[9] | 1. Try gentle warming (e.g., 37°C) and vortexing to redissolve.[9]2. Prepare a new, lower-concentration stock solution.3. Test alternative solvents if compatible with your assay (e.g., DMSO is generally recommended for initial stock).[13] |
| Inconsistent Results Between Replicates | 1. Incomplete dissolution of the compound.2. Adsorption of the compound to plasticware.3. Variability in cell health or seeding density.[6][15] | 1. Ensure the compound is fully dissolved in the stock solution before further dilution.2. Consider using low-adhesion plasticware.3. Maintain consistent cell culture conditions and accurately count cells for seeding. |
Experimental Protocols
Adhering to standardized protocols is critical for ensuring reproducible results.
Protocol 1: Preparation and Quantification of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Vortex mixer
-
UV-Vis spectrophotometer and quartz cuvettes
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh a small amount (e.g., 1-5 mg) of the powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM). Vortex thoroughly until the powder is completely dissolved. Gentle warming (37°C) may be applied if necessary.
-
Quantification (Optional but Recommended):
-
Determine the molar extinction coefficient of this compound in your chosen solvent if not provided.
-
Prepare a dilute solution of your stock in the appropriate solvent.
-
Measure the absorbance at the λmax and calculate the concentration using the Beer-Lambert law (A = εbc).
-
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles. Store aliquots at -80°C.[13][14]
Protocol 2: In Vitro HPK1 Kinase Assay (TR-FRET)
This protocol provides a general framework for assessing the biochemical potency of different batches of this compound.
Materials:
-
Recombinant human HPK1 enzyme
-
Biotinylated substrate peptide (e.g., a peptide containing the SLP-76 phosphorylation site)
-
ATP
-
This compound (serial dilutions from different batches)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagents: Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC)
-
384-well low-volume assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of each batch of this compound in assay buffer.
-
Add 5 µL of the diluted inhibitor to the wells of a 384-well plate.
-
Add 5 µL of HPK1 enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the substrate peptide and ATP.
-
Incubate for 1-2 hours at room temperature.
-
Stop the reaction by adding 10 µL of a solution containing EDTA.
-
Add 10 µL of the detection solution containing the Europium-labeled antibody and SA-APC.
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader.
Data Analysis:
-
Calculate the TR-FRET ratio and plot the results against the inhibitor concentration.
-
Determine the IC50 value for each batch by fitting the data to a four-parameter logistic equation.
Protocol 3: Cellular Assay for HPK1 Inhibition (IL-2 Production in Jurkat T-cells)
This protocol assesses the ability of this compound to enhance T-cell activation in a cellular context.
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
Anti-CD3 and anti-CD28 antibodies for T-cell stimulation
-
This compound (serial dilutions from different batches)
-
IL-2 ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed Jurkat T-cells at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Pre-treat the cells with serial dilutions of each batch of this compound for 1 hour.
-
Stimulate the cells with a suboptimal concentration of plate-bound anti-CD3 and soluble anti-CD28 antibodies. It is crucial to use a suboptimal stimulation to observe the effect of HPK1 inhibition.[6]
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate and collect the supernatant.
-
Quantify the amount of IL-2 in the supernatant using an ELISA kit according to the manufacturer's instructions.
Data Analysis:
-
Plot the IL-2 concentration against the inhibitor concentration for each batch.
-
Determine the EC50 value for each batch.
Visualizations
Caption: Simplified HPK1 signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting this compound batch-to-batch variability.
References
- 1. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 4. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Quality control of small molecules - Kymos [kymos.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Negative Controls for Hpk1-IN-54 Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing negative controls in cellular assays with Hpk1-IN-54 and other HPK1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the function of HPK1 and the mechanism of action of this compound?
A1: Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase that acts as a critical negative regulator of immune responses, particularly in T cells.[1][2] Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates downstream targets, most notably the adaptor protein SLP-76 at serine 376.[1][3] This phosphorylation leads to the downregulation of T-cell activation, proliferation, and cytokine production.[1] this compound is a small molecule inhibitor designed to block the kinase activity of HPK1. By inhibiting HPK1, this compound prevents the phosphorylation of SLP-76, thereby sustaining TCR signaling and enhancing anti-tumor immune responses.[1][4] This makes HPK1 inhibitors like this compound promising candidates for cancer immunotherapy.[5][6]
Q2: Why are negative controls essential when using this compound in cellular assays?
A2: Negative controls are crucial to ensure that the observed effects of this compound are specifically due to the inhibition of HPK1 and not a result of other factors. These factors can include off-target effects on other kinases, solvent toxicity, or general cytotoxicity.[2][4] Properly designed negative controls help to validate the on-target activity of the inhibitor, differentiate between specific and non-specific cellular responses, and ensure the reliability and reproducibility of experimental results.
Q3: What are the most appropriate negative controls for a cellular assay involving this compound?
A3: A multi-faceted approach using several types of negative controls is recommended for robust validation:
-
Vehicle Control: The most fundamental control, typically dimethyl sulfoxide (B87167) (DMSO), the solvent used to dissolve this compound. This control accounts for any effects of the solvent on the cells.[4][7]
-
Genetic Controls (Kinase-Dead or Knockout Cells): Using cells that either lack HPK1 (HPK1 knockout) or express a catalytically inactive version (kinase-dead, e.g., K46M or K46E mutants) is a powerful method to demonstrate specificity.[3][8][9] this compound should have no effect on the signaling pathway in these cells if it is truly specific for HPK1's kinase activity.[6][10]
-
Unstimulated Cells: In assays where T-cell activation is induced (e.g., via anti-CD3/CD28 antibodies), a sample of cells that are not stimulated but are otherwise treated identically serves as a baseline for the activation markers being measured.[2]
-
Structurally Unrelated or Inactive Compound: While a validated inactive analog of this compound may not be readily available, using a structurally different HPK1 inhibitor can help confirm that the biological effect is tied to HPK1 inhibition rather than a specific chemical scaffold.[4]
Troubleshooting Guide
Problem 1: High background signal or unexpected activity in my vehicle control (e.g., DMSO).
-
Possible Cause: Solvent toxicity.
-
Solution: Ensure the final concentration of DMSO is consistent across all treatments and is below the toxic threshold for your cell line (typically <0.5%). Run a dose-response curve for the solvent alone to determine its effect on cell viability and the assay readout.[4]
Problem 2: this compound shows an effect in HPK1 knockout or kinase-dead cells.
-
Possible Cause: Off-target effects.
-
Solution: This indicates that at the concentration used, this compound is affecting other cellular targets besides HPK1.[2] It is important to perform a dose-response experiment to find a concentration that is effective in wild-type cells but has minimal to no effect in the genetic control cells. Consider using a structurally different HPK1 inhibitor to see if the same off-target effect is observed.[4] Additionally, be aware that some kinase inhibitors can target multiple kinases due to the conserved nature of the ATP-binding site.[2][11]
Problem 3: The inhibitory effect of this compound is not reproducible.
-
Possible Cause: Inconsistent experimental conditions or compound stability.
-
Solution: Ensure that all experimental parameters, such as cell density, stimulation time, and inhibitor concentration, are kept consistent. Prepare fresh dilutions of this compound for each experiment from a stock solution stored under recommended conditions. Cell passage number can also affect results; use cells within a consistent passage range.
Problem 4: No difference is observed between unstimulated and stimulated negative controls.
-
Possible Cause: Ineffective stimulation.
-
Solution: Verify the activity of your stimulating agents (e.g., anti-CD3/CD28 antibodies). Titrate the concentration of the stimulating agents to ensure a robust activation signal. Check for a positive signal in your positive control group (stimulated cells without any inhibitor).
Data Presentation
Table 1: Comparative Potency of Various HPK1 Inhibitors in Cellular and Biochemical Assays
| Compound Name/Reference | Assay Type | IC50 (nM) | Cell Line/System | Key Readout |
| Compound 1 [7] | Biochemical | 0.0465 | Recombinant HPK1 | Kinase Activity |
| GNE-1858 [12][13] | Biochemical | 1.9 | Recombinant HPK1 | Kinase Activity |
| Compound K (BMS) [12][13] | Biochemical | 2.6 | Recombinant HPK1 | Kinase Activity |
| M074-2865 [12] | Kinase Inhibition | 2930 | Recombinant HPK1 | Kinase Activity |
| Hpk1-IN-4 [14] | Biochemical | 1.5 | Recombinant HPK1 | Kinase Activity |
| XHS [13] | Cellular | 600 | PBMC | pSLP76 |
Note: This table provides a summary of reported IC50 values for different HPK1 inhibitors to serve as a reference. The potency of this compound should be determined under your specific experimental conditions.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. HPK1 Dysregulation‐Associated NK Cell Dysfunction and Defective Expansion Promotes Metastatic Melanoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPK1 citron homology domain regulates phosphorylation of SLP76 and modulates kinase domain interaction dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Theoretical Studies on Selectivity of HPK1/JAK1 Inhibitors by Molecular Dynamics Simulations and Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 13. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to HPK1 Inhibitors: Hpk1-IN-54 vs. CFI-400945 and BGB-15025
For Researchers, Scientists, and Drug Development Professionals
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, has emerged as a critical negative regulator of immune responses, making it a compelling target for immuno-oncology therapies.[1][2] By inhibiting HPK1, the aim is to enhance the activation and effector function of T cells, B cells, and dendritic cells, thereby promoting anti-tumor immunity.[3] This guide provides a comparative analysis of Hpk1-IN-54 and other notable HPK1 inhibitors, CFI-400945 and BGB-15025, with a focus on their performance backed by experimental data.
While specific public data for a compound designated "this compound" is not available, this guide will utilize data from a potent, well-characterized preclinical inhibitor from EMD Serono (referred to herein as EMD-HPK1-Inhibitor) as a representative tool compound for comparison.
HPK1 Signaling Pathway
HPK1 is a serine/threonine kinase that acts as a crucial intracellular immune checkpoint.[1] Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates the adaptor protein SLP-76 at serine 376.[4] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the ubiquitination and subsequent degradation of SLP-76.[4] The disruption of the SLP-76 signaling complex attenuates downstream T-cell activation, proliferation, and cytokine production.[1]
Caption: HPK1-mediated negative regulation of TCR signaling.
Comparative Performance of HPK1 Inhibitors
The following tables summarize the available quantitative data for EMD-HPK1-Inhibitor, CFI-400945, and BGB-15025, providing a basis for their comparison.
Table 1: Biochemical Potency
| Compound | Target | IC50 (nM) | Assay Type |
| EMD-HPK1-Inhibitor | HPK1 | 0.2[1] | Biochemical |
| CFI-400945 | PLK4 | 2.8[5] | Biochemical |
| HPK1 | Potent inhibitor (IC50 not specified)[6] | Biochemical | |
| BGB-15025 | HPK1 | 1.04[7] | Biochemical |
Note: IC50 values are highly dependent on assay conditions and should be compared with caution.
Table 2: Kinase Selectivity
| Compound | Selectivity Profile |
| EMD-HPK1-Inhibitor | Data not publicly available. |
| CFI-400945 | Primarily a PLK4 inhibitor.[5] Also shows activity against AURKB, TRKA, TRKB, and Tie2/TEK.[5] |
| BGB-15025 | Good selectivity profile against other MAP4K family members.[7] |
Table 3: Cellular and In Vivo Activity
| Compound | Cellular Assay | Cellular Potency (nM) | In Vivo Activity |
| EMD-HPK1-Inhibitor | Jurkat pSLP76 (S376) | IC50 = 3[1] | High in vivo clearance and 11% bioavailability.[1] |
| Primary T-cell IL-2 | EC50 = 1.5[1] | ||
| CFI-400945 | - | - | Orally active, demonstrates anti-tumor activity in xenograft models. |
| BGB-15025 | T-cell pSLP76 reduction | Potent reduction | Orally administered, demonstrates dose-dependent pSLP76 inhibition and induces serum IL-2 in mice.[7] Shows combination effect with anti-PD-1 antibody in syngeneic tumor models.[7] Currently in Phase I clinical trials.[7] |
Experimental Protocols and Workflows
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of HPK1 inhibitors.
Biochemical Kinase Inhibition Assay
This assay determines the direct inhibitory activity of a compound against the HPK1 enzyme.
Experimental Workflow:
References
- 1. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]
- 2. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Navigating the Kinome: A Comparative Selectivity Analysis of MAP4K Inhibitors for Researchers
For researchers and drug development professionals in immuno-oncology, the quest for highly selective kinase inhibitors is paramount. Hematopoietic Progenitor Kinase 1 (HPK1), a member of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family, has emerged as a critical negative regulator of T-cell activation. Its inhibition presents a promising strategy to enhance anti-tumor immunity. This guide provides a comparative analysis of the kinase selectivity profiles of prominent MAP4K inhibitors, offering valuable insights supported by experimental data. While specific, comprehensive kinase selectivity data for Hpk1-IN-54 is not widely available in the public domain, this guide will focus on a detailed comparison of other well-characterized MAP4K inhibitors to provide a framework for understanding the importance of selectivity in this class of molecules.
The Challenge of Selectivity within the MAP4K Family
The MAP4K family consists of several highly homologous serine/threonine kinases, including HPK1 (MAP4K1), GCK (MAP4K2), GLK (MAP4K3), HGK (MAP4K4), KHS1 (MAP4K5), and MINK1 (MAP4K6). This structural similarity, particularly within the ATP-binding pocket, makes the development of selective inhibitors a significant challenge. Off-target inhibition of other MAP4K family members can lead to unintended biological consequences and potential toxicities, underscoring the critical need for thorough selectivity profiling. For instance, while HPK1 is a negative regulator of T-cell activation, another family member, GLK (MAP4K3), is known to be a positive regulator.[1] Therefore, non-selective inhibition of GLK could counteract the desired therapeutic effect of an HPK1 inhibitor.
Comparative Kinase Selectivity Profiles
The following table summarizes the available quantitative data on the inhibitory activity and selectivity of several notable MAP4K inhibitors. The data is presented as IC50 values (the concentration of an inhibitor required to reduce the activity of a kinase by 50%), which is a standard measure of inhibitor potency. A lower IC50 value indicates higher potency.
| Kinase Target | This compound IC50 (nM) | CompK IC50 (nM) | Gilead-A IC50 (nM) | GNE-495 IC50 (nM) | PF-06260933 IC50 (nM) | DMX-5804 IC50 (nM) |
| HPK1 (MAP4K1) | Data not available | 2.6 | <1 | Data not available | Data not available | Data not available |
| MAP4K2 (GCK) | Data not available | >130 | >50 | Data not available | Data not available | pIC50: 6.50 |
| MAP4K3 (GLK) | Data not available | >130 | >50 | Data not available | Data not available | pIC50: 4.95 |
| MAP4K4 (HGK) | Data not available | >130 | >50 | 3.7 | 3.7 [2][3][4][5] | 3 |
| MAP4K5 (KHS) | Data not available | >130 | >50 | Data not available | Data not available | pIC50: 6.36 |
| MAP4K6 (MINK1) | Data not available | >130 | >50 | Significant activity | MINK1 (8) | pIC50: 8.18 |
| TNIK (MAP4K7) | Data not available | Data not available | Data not available | Significant activity | TNIK (15) | pIC50: 7.96 |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 value indicates higher potency. Data for CompK and Gilead-A are representative of highly selective HPK1 inhibitors.[6] GNE-495, PF-06260933, and DMX-5804 are primarily characterized as MAP4K4 inhibitors.
As the data illustrates, inhibitors like CompK and the Gilead compound demonstrate potent inhibition of HPK1 with excellent selectivity against other members of the MAP4K family.[6] In contrast, while potent against MAP4K4, inhibitors such as PF-06260933 also exhibit significant activity against other kinases like MINK1 and TNIK.[7] DMX-5804 shows high potency for MAP4K4 and provides a more detailed selectivity profile with pIC50 values against other MAP4K members, indicating a degree of selectivity.[8][9] GNE-495 is also a potent and selective MAP4K4 inhibitor.[10][11][12]
Visualizing the MAP4K Signaling Pathway and Experimental Workflow
To further elucidate the context of MAP4K inhibitor function, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for determining kinase inhibitor selectivity.
Caption: Simplified HPK1 signaling pathway in T-cell activation.
Caption: Experimental workflow for kinase selectivity profiling.
Experimental Protocols for Determining Kinase Selectivity
The determination of a kinase inhibitor's selectivity profile is a rigorous process involving various biochemical and cellular assays. Below are overviews of methodologies representative of those used to generate the data for the compared inhibitors.
Biochemical Kinase Assays (e.g., ADP-Glo™)
Biochemical assays are essential for determining the direct inhibitory activity of a compound against a purified kinase. The ADP-Glo™ Kinase Assay is a widely used method.
-
Principle: This luminescent assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. Inhibition of the kinase results in a decrease in ADP production and a lower luminescent signal.
-
General Protocol Outline:
-
Compound Preparation: The test inhibitor is serially diluted to various concentrations.
-
Kinase Reaction: The purified kinase, its substrate (e.g., a generic peptide or a specific protein), and ATP are incubated with the different concentrations of the inhibitor.
-
ADP-Glo™ Reagent Addition: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce light.
-
Signal Measurement: The luminescence is measured using a plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Broad Kinome Screening (e.g., KINOMEscan®)
To assess the selectivity of an inhibitor across the human kinome, broad screening platforms are employed. The KINOMEscan® assay from DiscoverX is a common example.[7]
-
Principle: This is a competition-based binding assay. A test compound is incubated with a panel of DNA-tagged kinases. The mixture is then passed over a column containing an immobilized, active-site directed ligand. Kinases that are not bound by the test compound will bind to the immobilized ligand, while kinases bound by the test compound will flow through. The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction between the compound and the kinase.
-
General Protocol Outline:
-
A library of human kinases is individually tagged with a unique DNA identifier.
-
The test inhibitor is incubated with the kinase panel.
-
The mixture is applied to an affinity matrix containing an immobilized broad-spectrum kinase inhibitor.
-
Kinases not bound by the test inhibitor are captured on the matrix.
-
The amount of each kinase captured is quantified using qPCR.
-
The results are typically reported as a percentage of control, which can be used to determine dissociation constants (Kd) and create a comprehensive selectivity profile.
-
Cellular Target Engagement Assays
Cellular assays are crucial to confirm that the inhibitor can engage its target in a physiological context. For HPK1, this often involves measuring the phosphorylation of its downstream substrate, SLP-76.[13]
-
Principle: This assay measures the level of phosphorylation of SLP-76 at a specific site (e.g., Serine 376) in a relevant cell line (e.g., Jurkat T-cells) following T-cell receptor (TCR) stimulation. An effective HPK1 inhibitor will block the phosphorylation of SLP-76.
-
General Protocol Outline (using Western Blot or ELISA):
-
Cell Culture and Treatment: A suitable T-cell line (e.g., Jurkat) is cultured and pre-incubated with various concentrations of the test inhibitor.
-
TCR Stimulation: The T-cells are then stimulated to activate the TCR signaling pathway (e.g., using anti-CD3/CD28 antibodies).
-
Cell Lysis: After a specific incubation time, the cells are lysed to extract the proteins.
-
Quantification of pSLP-76: The level of phosphorylated SLP-76 is quantified using either Western blotting with a phospho-specific antibody or a sandwich ELISA.
-
Data Analysis: The results are analyzed to determine the concentration at which the inhibitor reduces the phosphorylation of SLP-76 by 50% (IC50).
-
Conclusion
The selectivity profile of a kinase inhibitor is a critical determinant of its therapeutic potential. While specific data for this compound remains elusive in the public domain, the analysis of other MAP4K inhibitors like CompK, the Gilead HPK1 inhibitor, GNE-495, PF-06260933, and DMX-5804 provides a valuable framework for understanding the nuances of selectivity within this kinase family. For researchers in the field, a thorough evaluation using a combination of biochemical, broad kinome screening, and cellular assays is indispensable for identifying and advancing inhibitor candidates with the desired potency and safety profile for clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. PF-06260933 | MAPK | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. DMX-5804 | MAP4K inhibitor | CAS 2306178-56-1 | Buy DMX-5804 from Supplier InvivoChem [invivochem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Structure-Based Design of GNE-495, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Validating Hpk1-IN-54 On-Target Activity In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target activity of the Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, Hpk1-IN-54, in in vivo models. While specific preclinical data for this compound is not publicly available at the time of this publication, this document outlines the essential experiments and presents available data for other known HPK1 inhibitors to serve as a benchmark for evaluation.
Introduction to HPK1 Inhibition
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[1][2] Upon TCR engagement, HPK1 is activated and phosphorylates downstream substrates, most notably the adaptor protein SLP-76 at serine 376.[3][4] This phosphorylation event leads to the degradation of SLP-76, thereby dampening T-cell activation and proliferation.[3] In the tumor microenvironment, this negative regulatory function can be exploited by cancer cells to evade immune surveillance.
Inhibition of HPK1 has emerged as a promising immuno-oncology strategy to enhance anti-tumor immunity by restoring and augmenting T-cell function.[5] Validating the on-target activity of novel inhibitors like this compound in vivo is crucial to confirm that their therapeutic effects are mediated through the intended mechanism. Key validation endpoints include assessing the phosphorylation of HPK1's direct downstream substrate, SLP-76, measuring the production of key cytokines like Interleukin-2 (IL-2), and evaluating tumor growth inhibition in syngeneic mouse models.[5][6]
Comparative Analysis of HPK1 Inhibitors
To provide a benchmark for evaluating this compound, the following table summarizes publicly available in vivo data for other well-characterized HPK1 inhibitors.
| Inhibitor | Mouse Strain | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Pharmacodynamic Effects | Citation(s) |
| NDI-101150 | BALB/c | EMT-6 (Mammary Carcinoma) | 75 mg/kg, p.o., q.d. | 7 out of 10 mice achieved complete response. | Enhanced T-cell activation, B-cell activation, and dendritic cell function. | [7][8] |
| DS21150768 | Multiple | Multiple syngeneic models | Oral administration | Suppressed tumor growth in multiple models. | Enhanced cytokine responses in vivo. | [9] |
| Unnamed Inhibitor | Not Specified | Murine syngeneic tumor model | Not Specified | Robust tumor growth inhibition. | Abrogated TCR-stimulated phospho-SLP-76; enhanced cytokine production. | [5] |
| CompK | C57BL/6 | MC38 (Colon Adenocarcinoma) | Not Specified | Superb antitumor efficacy in combination with anti-PD-1. | Markedly enhanced human T-cell immune responses. | [10] |
Experimental Protocols
Detailed methodologies for key in vivo validation experiments are provided below.
Syngeneic Mouse Tumor Model for Efficacy Assessment
Syngeneic mouse models are essential for evaluating immuno-oncology agents as they utilize immunocompetent mice, allowing for the study of interactions between the therapeutic, the tumor, and the host immune system.[11][12][13]
Protocol:
-
Cell Culture: Culture a murine tumor cell line (e.g., MC38 colon adenocarcinoma for C57BL/6 mice, or CT26 colon carcinoma for BALB/c mice) in appropriate media.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 0.5-1 x 10⁶ cells) into the flank of 6-8 week old, gender-matched mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Dosing: Administer this compound, a vehicle control, and any comparator inhibitors (e.g., NDI-101150) according to the desired dosing regimen (e.g., daily oral gavage).
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition (TGI). Complete responses (CR), where the tumor is no longer palpable, should also be recorded. Survival can be a secondary endpoint.
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, tumors, spleens, and blood can be collected for further analysis (see protocols below).
Western Blot for Phospho-SLP-76 (pSLP-76)
This protocol is for assessing the phosphorylation of SLP-76 at Serine 376 in splenocytes isolated from treated mice to confirm target engagement.[14][15]
Protocol:
-
Splenocyte Isolation: At a specified time point after the final dose, euthanize mice and aseptically remove the spleens. Prepare a single-cell suspension of splenocytes.
-
T-Cell Stimulation (Optional but Recommended): To enhance the pSLP-76 signal, stimulate the splenocytes ex vivo with anti-CD3 and anti-CD28 antibodies for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Lyse the splenocytes in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for pSLP-76 (Ser376).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe for total SLP-76 and a loading control (e.g., β-actin or GAPDH) to normalize the pSLP-76 signal.[15]
-
Densitometry: Quantify the band intensities to determine the ratio of pSLP-76 to total SLP-76.
ELISA for IL-2 Production
This protocol measures the level of IL-2 in the serum of treated mice as a key indicator of T-cell activation.[2][16]
Protocol:
-
Sample Collection: Collect blood from mice via cardiac puncture or tail vein bleeding at various time points after treatment.
-
Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum. Store serum at -80°C until analysis.
-
ELISA Procedure:
-
Use a commercially available mouse IL-2 ELISA kit.
-
Bring all reagents and samples to room temperature.
-
Add standards and serum samples to the wells of a microplate pre-coated with an anti-mouse IL-2 antibody.
-
Incubate as per the manufacturer's instructions.
-
Wash the plate and add a biotin-conjugated anti-mouse IL-2 antibody.
-
Incubate and wash, then add streptavidin-HRP.
-
Incubate and wash, then add a substrate solution.
-
Stop the reaction and measure the absorbance at 450 nm.
-
-
Data Analysis: Generate a standard curve and calculate the concentration of IL-2 in the serum samples.
Visualizations
Signaling Pathway Diagram
Caption: Hpk1 signaling pathway and the mechanism of action of this compound.
Experimental Workflow Diagram
Caption: Workflow for in vivo validation of this compound on-target activity.
References
- 1. Protocol to study the immune profile of syngeneic mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. elkbiotech.com [elkbiotech.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. benchchem.com [benchchem.com]
- 7. Preclinical characterization of NDI-101150 presented | BioWorld [bioworld.com]
- 8. Highly selective HPK1 inhibitor NDI-101150 mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly potent, orally active novel small-molecule HPK1 inhibitor DS21150768 induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Considerations for Performing a Successful Syngeneic Tumor Study | Taconic Biosciences [taconic.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Mouse IL-2 ELISA - Quantikine M2000: R&D Systems [rndsystems.com]
Head-to-Head Comparison: Hpk1-IN-54 vs. HPK1 Degraders in Immuno-Oncology
A definitive guide for researchers and drug development professionals on the therapeutic potential of targeting Hematopoietic Progenitor Kinase 1 (HPK1) through inhibition versus degradation.
This guide provides an objective, data-driven comparison of two prominent strategies for targeting HPK1, a critical negative regulator of T-cell activation: small molecule inhibition, represented by Hpk1-IN-54, and targeted protein degradation using HPK1 PROTACs (Proteolysis Targeting Chimeras). Understanding the distinct mechanisms and functional consequences of these approaches is paramount for advancing novel cancer immunotherapies.
Executive Summary
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as an intracellular checkpoint, dampening signaling pathways downstream of the T-cell receptor (TCR), thereby attenuating T-cell activation, proliferation, and effector functions.[1] Consequently, targeting HPK1 has emerged as a promising strategy to enhance anti-tumor immunity.
This guide directly compares the performance of this compound, a potent ATP-competitive inhibitor, with that of HPK1 degraders, a newer class of molecules designed to induce the complete removal of the HPK1 protein. We present a comprehensive analysis of their mechanisms of action, biochemical and cellular potencies, and functional impacts on T-cell signaling and activation, supported by quantitative data and detailed experimental methodologies.
Mechanism of Action: Inhibition vs. Degradation
The fundamental difference between this compound and HPK1 degraders lies in their mechanism of action at the molecular level.
This compound (Inhibitor): As a small molecule inhibitor, this compound competitively binds to the ATP-binding pocket of the HPK1 kinase domain. This binding event prevents the phosphorylation of HPK1's downstream substrates, most notably the adaptor protein SLP-76.[2] By blocking this key phosphorylation event, the negative regulatory signal is interrupted, leading to sustained TCR signaling and enhanced T-cell activation. However, the HPK1 protein itself remains intact within the cell, which may have implications for non-catalytic scaffolding functions of the protein.
HPK1 Degraders (PROTACs): HPK1 degraders are bifunctional molecules that co-opt the cell's natural protein disposal machinery. A typical HPK1 degrader consists of a ligand that binds to HPK1, a linker, and a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon or VHL). This ternary complex formation leads to the ubiquitination of HPK1, marking it for degradation by the proteasome.[3] This approach results in the complete removal of the HPK1 protein, abrogating both its catalytic and potential non-catalytic functions.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data for this compound and representative HPK1 degraders, providing a clear comparison of their biochemical potency, cellular efficacy, and functional outcomes.
| Compound | Type | Biochemical IC50 | Cellular pSLP-76 IC50 | Cellular IL-2 EC50 |
| This compound | Inhibitor | 2.67 nM | Not Reported | Not Reported |
| Compound 1 | Inhibitor | Not Reported | ~120 nM (Jurkat cells) | >200 nM (Jurkat cells) |
| Compound 2 | Degrader | Not Reported | ~20 nM (Jurkat cells) | ~200 nM (Jurkat cells) |
| PROTAC HPK1 Degrader-5 | Degrader | Not Reported | Not Reported | Not Reported |
Table 1: Comparison of Biochemical and Cellular Potency.
| Compound | Type | HPK1 Degradation DC50 | HPK1 Degradation Dmax |
| Compound 2 | Degrader | ~120 nM (Jurkat cells) | >80% |
| PROTAC HPK1 Degrader-1 | Degrader | 1.8 nM | Not Reported |
| PROTAC HPK1 Degrader-2 | Degrader | 23 nM (Human PBMCs) | Not Reported |
| PROTAC HPK1 Degrader-4 | Degrader | 3.16 nM | Not Reported |
| PROTAC HPK1 Degrader-5 | Degrader | 5.0 nM | ≥ 99% |
Table 2: HPK1 Degradation Efficiency of PROTACs.
Note: Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions. The data from "Compound 1" and "Compound 2" are from a head-to-head study and provide the most direct comparison.[4]
The HPK1 Signaling Pathway in T-Cells
HPK1 acts as a crucial negative feedback regulator in the TCR signaling cascade. Upon TCR engagement, HPK1 is activated and phosphorylates SLP-76 at Serine 376. This phosphorylation event leads to the recruitment of 14-3-3 proteins, which in turn promotes the ubiquitination and proteasomal degradation of SLP-76. The degradation of SLP-76 disrupts the formation of the active TCR signaling complex, thereby attenuating downstream signals, including the phosphorylation of PLCγ1 and ERK, and ultimately dampening T-cell activation and cytokine production.[2][4]
References
- 1. AID 1271 - IL-2 Production Assay in Jurkat T-cells Stimulated with anti-CD3/anti-CD28 antibodies - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
Overcoming Anti-PD-1 Resistance: A Comparative Analysis of Hpk1-IN-54 and Alternative Therapeutic Strategies
For Researchers, Scientists, and Drug Development Professionals
The advent of immune checkpoint inhibitors (ICIs), particularly those targeting the PD-1/PD-L1 axis, has transformed cancer treatment. However, a significant number of patients either do not respond or develop resistance to anti-PD-1 therapy, creating a critical need for novel therapeutic strategies. One promising approach is the inhibition of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation. This guide provides a comparative analysis of the efficacy of HPK1 inhibitors, represented here by the class of compounds including Hpk1-IN-54, in anti-PD-1 resistant tumor models against other emerging therapeutic alternatives.
The Role of HPK1 in T-Cell Suppression
HPK1 (also known as MAP4K1) is a serine/threonine kinase predominantly expressed in hematopoietic cells that acts as a crucial negative regulator of T-cell receptor (TCR) signaling.[1][2] Upon TCR engagement, HPK1 is activated and phosphorylates downstream targets, including SLP-76. This phosphorylation leads to the attenuation of T-cell activation, proliferation, and cytokine production.[1][3][4] By dampening T-cell function, HPK1 contributes to an immunosuppressive tumor microenvironment and can facilitate resistance to anti-PD-1 therapies.[1][5]
Inhibitors of HPK1 block its kinase activity, preventing the downstream signaling cascade that suppresses T-cell responses.[1][5] This leads to enhanced T-cell activation, increased production of effector cytokines like IL-2 and IFN-γ, and a more robust anti-tumor immune response.[1][6][7] The inhibition of HPK1 is hypothesized to be particularly effective in overcoming anti-PD-1 resistance by reinvigorating exhausted T-cells within the tumor microenvironment.[1][8]
Below is a diagram illustrating the HPK1 signaling pathway and the mechanism of its inhibition.
Caption: HPK1 signaling pathway and mechanism of inhibition.
Comparative Efficacy in Anti-PD-1 Resistant Models
Preclinical studies have demonstrated the potential of HPK1 inhibitors to enhance anti-tumor immunity and synergize with checkpoint blockade in models refractory to anti-PD-1 alone.[1]
| Therapeutic Strategy | Mechanism of Action | Key Preclinical Findings in Anti-PD-1 Resistant Models |
| HPK1 Inhibition (e.g., this compound) | Blocks HPK1 kinase activity, enhancing TCR signaling and T-cell activation.[1][5] | Combination with anti-PD-1 significantly suppressed tumor growth in models where anti-PD-1 monotherapy was ineffective.[9][10] Increased tumor antigen-specific CD8+ T-cells.[10] |
| Anti-CTLA-4 Therapy | Blocks the inhibitory receptor CTLA-4 on T-cells, promoting T-cell activation. | Combination with anti-PD-1 has shown improved response rates in preclinical and clinical settings by reversing T-cell exhaustion.[11] |
| LAG-3 Blockade | Blocks the LAG-3 inhibitory receptor on T-cells, restoring T-cell function. | Combination with anti-PD-1 has demonstrated better response rates in preclinical models.[11] |
| TIM-3 Blockade | Blocks the TIM-3 inhibitory receptor on exhausted T-cells. | Combination with anti-PD-1 can enhance CD8+ T-cell responses.[11] |
| TLR9 Agonists | Activate Toll-like receptor 9, stimulating innate and adaptive immunity. | Can overcome resistance to anti-PD-1 therapy in models with JAK1/2 loss-of-function mutations.[12] |
| CD122 Preferential IL-2 Agonists (e.g., Bempegaldesleukin) | Stimulate CD8+ T-cells and NK cells. | Can overcome resistance in B2M-deficient tumors by enhancing NK-cell and CD4+ T-cell antitumor activity.[11][12] |
| CAR-T Cell Therapy | Genetically engineered T-cells to target specific tumor antigens. | Combination with anti-PD-1 has shown successful outcomes in several cancers.[11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below is a generalized protocol for evaluating the efficacy of an HPK1 inhibitor in an anti-PD-1 resistant syngeneic mouse tumor model.
1. Cell Lines and Animal Models:
-
Tumor Model: A syngeneic mouse tumor model known to be resistant or partially responsive to anti-PD-1 therapy (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma).
-
Animals: 6-8 week old female C57BL/6 mice.
2. Experimental Workflow:
Caption: Generalized experimental workflow for in vivo efficacy studies.
3. Treatment Administration:
-
HPK1 Inhibitor: Administered orally (p.o.) daily at a predetermined dose.[1]
-
Anti-PD-1 Antibody: Administered intraperitoneally (i.p.) on a specified schedule (e.g., twice weekly).[1]
-
Vehicle Control: The formulation used to deliver the HPK1 inhibitor.
4. Monitoring and Endpoints:
-
Tumor Volume: Measured regularly (e.g., every 2-3 days) with calipers.[1]
-
Survival Analysis: A separate cohort of mice may be monitored for overall survival.[1]
-
Endpoint Analysis: At the end of the study, tumors and spleens are harvested for:
Conclusion
The inhibition of HPK1 represents a promising and mechanistically distinct approach to overcoming resistance to anti-PD-1 therapy.[1] Preclinical data for several HPK1 inhibitors demonstrate their ability to enhance anti-tumor immunity and synergize with checkpoint blockade, leading to improved tumor control in models that are refractory to anti-PD-1 alone.[1] While direct clinical comparisons are ongoing, the oral bioavailability of small molecule HPK1 inhibitors presents a potential advantage. Further research, including the identification of predictive biomarkers, will be crucial in optimizing the clinical development of this exciting new class of immuno-oncology agents.[1] Alternative strategies targeting different resistance mechanisms also show significant promise and may be suitable for specific patient populations or tumor types.
References
- 1. benchchem.com [benchchem.com]
- 2. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. The HPK1 Inhibitor A-745 Verifies the Potential of Modulating T Cell Kinase Signaling for Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arcusbio.com [arcusbio.com]
- 8. onclive.com [onclive.com]
- 9. Pharmacological inhibition of HPK1 synergizes with PD-L1 blockade to provoke antitumor immunity against tumors with low antigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of Resistance and Strategies to Combat Resistance in PD-(L)1 Blockade [mdpi.com]
- 12. aacrjournals.org [aacrjournals.org]
Hpk1-IN-54: A Comparative Guide to its In Vitro Kinase Potency and Selectivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Hpk1-IN-54's in vitro kinase assay performance against other known Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. Experimental data is presented to support the analysis.
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, is a critical negative regulator of T-cell receptor signaling. Its inhibition presents a promising therapeutic strategy in immuno-oncology by enhancing anti-tumor immunity. This guide focuses on the potency and selectivity of this compound, a potent inhibitor of HPK1.
Comparative Potency of HPK1 Inhibitors
The potency of this compound and other selected HPK1 inhibitors are summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Compound Name | Biochemical IC50 (nM) | Notes |
| This compound | 2.67 | Excellent selectivity over the MAP4K family (>100-fold) and other selected kinases (>300-fold).[1] |
| Hpk1-IN-55 | <0.51 | Excellent kinase selectivity (>637-fold vs GCK-like kinase and >1022-fold vs LCK). |
| Compound from EMD Serono | 0.2 | Potent inhibitor with good solubility. |
| HPK1-IN-3 | 0.25 | Potent and selective ATP-competitive inhibitor. |
| Compound 2-7 | 1.39 | Favorable selectivity against TCR-related kinases. |
| GNE-1858 | 1.9 | Potent and ATP-competitive inhibitor. |
| XHS | 2.6 | Potent inhibitor. |
| Compound 4-5 | 0.9 | Potent inhibitor with improved selectivity against GLK. |
| BGB-15025 | 1.04 | Potent and selective inhibitor. |
| Compound K (BMS) | 2.6 | Over 50-fold greater selectivity against HPK1 compared to other MAP4K family members. |
| KHK-6 | 20 | Inhibitor of HPK1 kinase activity. |
| ISR-05 | 24,200 | Micromolar activity with a distinct core scaffold. |
| ISR-03 | 43,900 | Micromolar activity with a distinct core scaffold. |
Kinase Selectivity Profile of this compound
This compound demonstrates high selectivity for HPK1. It has been shown to have over 100-fold selectivity against other members of the MAP4K family and over 300-fold selectivity against other selected kinases.[1] A comprehensive kinome scan is essential to fully characterize the off-target profile of any kinase inhibitor. The following table provides an illustrative example of how selectivity data is typically presented.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. HPK1 |
| HPK1 | 2.67 | 1 |
| MAP4K Family Member | >267 | >100 |
| Other Kinase 1 | >801 | >300 |
| Other Kinase 2 | >801 | >300 |
| Note: The data in this table for kinases other than HPK1 is illustrative of the reported selectivity and not based on specific published IC50 values for this compound against those kinases. |
Experimental Protocols
The following is a detailed protocol for a typical in vitro kinase assay to determine the potency of an HPK1 inhibitor. This protocol is based on a luminescence-based ADP-detection assay format, a common and robust method for measuring kinase activity.
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
Objective: To determine the in vitro IC50 of this compound against recombinant human HPK1.
Materials:
-
Recombinant Human HPK1 enzyme
-
Myelin Basic Protein (MBP) or a specific peptide substrate
-
This compound and other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
384-well white opaque plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound and other test compounds in DMSO. A typical starting concentration is 1 mM, followed by 1:3 or 1:10 dilutions.
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted this compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.
-
Add 2 µL of the diluted HPK1 enzyme solution to the wells containing the inhibitor. For "no enzyme" controls, add 2 µL of Kinase Assay Buffer.
-
Pre-incubate the inhibitor and enzyme for 10-30 minutes at room temperature to allow for binding.
-
-
Kinase Reaction Initiation:
-
Prepare a 2X Substrate/ATP solution containing MBP and ATP in Kinase Assay Buffer.
-
Add 2 µL of the 2X Substrate/ATP solution to all wells to start the kinase reaction. The final reaction volume is 5 µL.
-
-
Kinase Reaction Incubation: Mix the plate and incubate at 30°C for 60 minutes.
-
Reaction Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the produced ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the HPK1 activity. The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
HPK1 Signaling Pathway
The following diagram illustrates the central role of HPK1 in the T-cell receptor (TCR) signaling cascade and the point of inhibition by this compound.
Experimental Workflow for In Vitro Kinase Assay
The diagram below outlines the key steps in the in vitro kinase assay protocol described above.
References
Comparative Analysis of Hpk1-IN-54's Effects on CD4+ and CD8+ T-Cell Subsets
A comprehensive guide for researchers and drug development professionals on the differential impact of Hematopoietic Progenitor Kinase 1 (HPK1) inhibition on key T-cell populations.
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a critical negative regulator of T-cell function.[1] Its predominant expression in hematopoietic cells and its role as an intracellular checkpoint in dampening T-cell receptor (TCR) signaling make it a compelling target for cancer immunotherapy. Pharmacological inhibition of HPK1, exemplified by molecules such as Hpk1-IN-54, aims to unleash the full cytolytic potential of T-cells against malignant cells. This guide provides a comparative analysis of the effects of HPK1 inhibition on CD4+ and CD8+ T-cell subsets, supported by experimental data and detailed protocols. While the specific compound "this compound" is not extensively documented in public literature, the data herein is based on prototypical HPK1 inhibitors and is representative of this therapeutic class.[1]
Core Mechanism of Action: Releasing the Brakes on T-Cell Activation
Upon engagement of the T-cell receptor (TCR) with an antigen, a signaling cascade is initiated. HPK1 is recruited to this signaling complex and negatively regulates the cascade by phosphorylating key adaptor proteins like SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376.[2][3] This phosphorylation event leads to the recruitment of 14-3-3 proteins and subsequent ubiquitination and proteasomal degradation of SLP-76, thereby attenuating TCR signaling.[3][4] HPK1 inhibitors like this compound block the kinase activity of HPK1, preventing the phosphorylation and subsequent degradation of SLP-76.[1] This action effectively removes an intrinsic brake on T-cell activation, leading to a more potent and sustained immune response characterized by increased proliferation and production of effector cytokines.[1]
Diagram of the HPK1 Signaling Pathway and Inhibition
Caption: HPK1 signaling cascade in T-cells and the inhibitory action of this compound.
Comparative Effects on CD4+ and CD8+ T-Cell Subsets
Pharmacological inhibition of HPK1 has been shown to augment the activation of both CD4+ and CD8+ T-cells. However, some studies suggest a more pronounced effect on CD8+ T-cells.
Quantitative Data Summary
The following tables summarize the observed effects of HPK1 inhibitors on key functional parameters of CD4+ and CD8+ T-cells.
Table 1: Effect of HPK1 Inhibition on T-Cell Activation Markers
| T-Cell Subset | Activation Marker | Effect of HPK1 Inhibition | Fold Increase (Approx.) | Reference |
| CD8+ T-Cells | CD69 | Significant Increase | - | [3] |
| CD25 | Significant Increase | - | [3] | |
| HLA-DR | Significant Increase | - | [3] | |
| CD4+ T-Cells | CD69 | Significant Increase | - | [3] |
| CD25 | Significant Increase | - | [3] | |
| HLA-DR | Significant Increase | - | [3] |
Table 2: Effect of HPK1 Inhibition on Cytokine Production
| T-Cell Subset | Cytokine | Fold Increase (Approx.) | Reference |
| CD8+ T-Cells | IFN-γ | ~1.5 - 3.5 | [5] |
| IL-2 | ~1.5 - 4.0 | [5] | |
| Human PBMCs | IL-2 | - | [3] |
| GM-CSF | - | [3] | |
| Jurkat Cells | IL-2 | - | [3] |
Note: Data is compiled from studies using various prototypical HPK1 inhibitors and may not be specific to this compound.
Studies have observed a stronger stimulatory effect on the expression of activation markers in human CD8+ T-cells as compared to CD4+ T-cells, despite similar expression profiles of HPK1 and its adaptor proteins in both subsets.[6] This preferential augmentation of CD8+ T-cell activation is also observed in mouse T-cells upon antigen-specific stimulation.[6]
Experimental Protocols
Reproducible and robust experimental design is crucial for evaluating the efficacy of HPK1 inhibitors. Below are detailed methodologies for key experiments.
T-Cell Isolation and Activation Assay
Objective: To assess the impact of an HPK1 inhibitor on T-cell activation and cytokine production.
Methodology:
-
Isolate PBMCs: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donor leukopaks using Ficoll-Paque density gradient centrifugation.[1]
-
Purify T-Cell Subsets: CD4+ or CD8+ T-cells are purified from PBMCs using magnetic-activated cell sorting (MACS) with negative selection kits.[1]
-
Cell Culture: Purified T-cells are cultured in complete RPMI medium.
-
Inhibitor Treatment: Cells are pre-treated with varying concentrations of the HPK1 inhibitor (e.g., this compound) or a vehicle control (DMSO) for 1-2 hours.[1]
-
TCR Stimulation: Cells are transferred to plates pre-coated with anti-CD3 and anti-CD28 antibodies (e.g., 1 µg/mL each) to stimulate TCR signaling.[1]
-
Incubation: The cells are incubated for a period of 24-72 hours.[1]
-
Sample Collection: Supernatants are collected for cytokine analysis, and cells are harvested for flow cytometry or proliferation assays.[1]
Diagram of the Experimental Workflow
Caption: A generalized workflow for in vitro evaluation of HPK1 inhibitors.
SLP-76 Phosphorylation Assay (Flow Cytometry)
Objective: To directly measure the inhibition of HPK1's immediate downstream target in a cellular context.[1]
Methodology:
-
Cell Stimulation: Stimulate PBMCs or purified T-cells with anti-CD3/CD28 antibodies for a short duration (e.g., 15-30 minutes) in the presence of the HPK1 inhibitor or vehicle.[1]
-
Fixation: Immediately fix the cells with a formaldehyde-based buffer to preserve phosphorylation states.[1]
-
Permeabilization: Permeabilize the cells with a methanol-based buffer to allow for intracellular antibody staining.[1]
-
Staining: Stain the cells with a fluorescently-conjugated antibody specific for phosphorylated SLP-76 (Ser376) and antibodies for cell surface markers (e.g., CD4, CD8).[1]
-
Analysis: Analyze the median fluorescence intensity (MFI) of pSLP-76 within the T-cell populations using a flow cytometer.[1]
Alternatives to this compound
Several other small molecule inhibitors of HPK1 have been developed and characterized, providing a basis for comparison.
Table 3: Comparison of Prototypical HPK1 Inhibitors
| Compound | Target | Assay Type | IC50/EC50 | Reference |
| Compound 1 | HPK1 Kinase Activity | Biochemical Assay | 0.0465 nM | [5] |
| pSLP-76 Inhibition (PBMCs) | Cellular Assay | 17.59 - 19.8 nM | [5] | |
| IL-2 Secretion (PBMCs) | Cellular Assay | 2.24 - 4.85 nM | [5] | |
| KHK-6 | HPK1 Kinase Activity | Biochemical Assay | 20 nM | [3][5] |
| Compound 17 | pSLP-76 Inhibition (PBMCs) | Cellular Assay | 32 nM | [5] |
| Compound 22 | pSLP-76 Inhibition (PBMCs) | Cellular Assay | 78 nM | [5] |
Conclusion
The inhibition of HPK1 presents a promising therapeutic strategy for augmenting T-cell-mediated anti-tumor immunity. By preventing the phosphorylation and subsequent degradation of the key adaptor protein SLP-76, small molecule inhibitors like this compound effectively remove a critical negative regulatory signal in T-cell activation.[1] This leads to enhanced T-cell proliferation and effector cytokine production.[1] While both CD4+ and CD8+ T-cell subsets are positively impacted by HPK1 inhibition, evidence suggests a potentially more pronounced enhancement of activation in CD8+ T-cells. The experimental frameworks provided offer robust methods for the continued investigation and development of this promising class of immuno-oncology agents.[1]
Diagram of Comparative Effects on T-Cell Subsets
Caption: Differential impact of HPK1 inhibition on CD4+ and CD8+ T-cell activation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics and Pharmacodynamics of HPK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has emerged as a critical negative regulator of T-cell receptor (TCR) signaling, making it a compelling target for cancer immunotherapy.[1] By inhibiting HPK1, the anti-tumor immune response can be enhanced.[1] This guide provides a comparative analysis of the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of several HPK1 inhibitors in development, supported by publicly available experimental data.
Introduction to HPK1 and its Role in Immunity
HPK1, also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is predominantly expressed in hematopoietic cells.[2][3] It functions as a key intracellular immune checkpoint by attenuating signaling cascades initiated by the T-cell receptor (TCR) and B-cell receptor (BCR).[2] Upon TCR activation, HPK1 is recruited to the immunological synapse where it phosphorylates and marks for degradation key signaling molecules like the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[2][4] This action dampens T-cell activation, proliferation, and cytokine production.[1][3] Therefore, inhibitors of HPK1 are being developed to block this negative feedback loop, aiming to unleash a more robust and sustained anti-tumor immune response.[1][5]
Pharmacokinetic and Pharmacodynamic Data Summary
The following tables summarize available preclinical and clinical pharmacokinetic and pharmacodynamic parameters for various HPK1 inhibitors. Direct comparison between compounds should be made with caution due to differences in the studied species and experimental conditions.
Table 1: Preclinical Pharmacokinetic Parameters of HPK1 Inhibitors
| Inhibitor Name/Code | Species | Route of Administration | Dose | Cmax (ng/mL) | Tmax (h) | AUC | Half-life (t1/2) | Oral Bioavailability (F) | Citation |
| GNE-6893 | Mouse | Oral | - | - | - | - | - | 37% | [1] |
| Rat | Oral | - | - | - | - | - | 30% | [1] | |
| Dog | Oral | - | - | - | - | - | 46% | [1] | |
| Cynomolgus Monkey | Oral | - | - | - | - | - | 53% | [1] | |
| Human (predicted) | Oral | - | - | - | - | 4 h | 43% | [1] | |
| ISM9182A | Mouse | Oral | - | - | - | - | - | Good | [1] |
| Rat | Oral | - | - | - | - | - | Good | [1] | |
| [I] (Insilico Medicine) | Mouse | IV | 1 mg/kg | - | - | - | 0.6 h | - | [6] |
| Mouse | PO | 10 mg/kg | 1801 | - | - | - | 116% | [6] | |
| Rat | IV | 1 mg/kg | - | - | - | 0.8 h | - | [6] | |
| Rat | PO | 10 mg/kg | 518 | - | - | - | 80% | [6] | |
| NDI-101150 | Mouse | - | - | - | - | - | - | - | [6] |
| Compound 27 | Mouse | - | - | - | - | - | 0.48 h (MRT) | - | [7] |
| Rat | - | - | - | - | - | 1.3 h (MRT) | - | [7] |
Note: "-" indicates data not publicly available. MRT stands for Mean Residence Time.
Table 2: In Vitro Potency and Cellular Activity of HPK1 Inhibitors
| Inhibitor Name/Code | Biochemical IC50 | Cellular pSLP-76 EC50 (PBMC) | IL-2 Release in Jurkat Cells (EC50) | Citation |
| Hpk1-IN-25 | 129 nM | - | - | [6] |
| SWA1211 | 0.9 nM (@ATP 1mM) | - | 9 nM (human T-cell activation) | [8] |
| Compound 17 | - | 32 nM | - | [7] |
| Compound 22 | 0.061 nM | 78 nM | - | [7][9] |
| Compound 2-7 | 1.39 nM | - | 11.56 nM | [10] |
| GNE-1858 | 1.9 nM | - | - | [9] |
| XHS | 2.6 nM | 0.6 µM | - | [9] |
| C17 | 0.05 nM | - | - | [9] |
Note: "-" indicates data not publicly available. IC50 is the half-maximal inhibitory concentration. EC50 is the half-maximal effective concentration. PBMC stands for Peripheral Blood Mononuclear Cells.
Signaling Pathways and Experimental Workflows
HPK1 Signaling Pathway in T-Cells
Hematopoietic Progenitor Kinase 1 (HPK1) is a key negative regulator of T-cell receptor (TCR) signaling.[2] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates SLP-76 at Serine 376.[2][4] This phosphorylation event leads to the recruitment of 14-3-3 proteins and subsequent ubiquitination and degradation of SLP-76, thereby dampening the downstream signaling cascade that is crucial for T-cell activation and proliferation.[2]
Caption: HPK1 signaling pathway negatively regulates T-cell activation.
General Experimental Workflow for Preclinical Evaluation of an HPK1 Inhibitor
The preclinical assessment of a novel HPK1 inhibitor typically involves a series of in vitro and in vivo studies to determine its potency, selectivity, pharmacokinetic profile, and anti-tumor efficacy.
Caption: General experimental workflow for preclinical evaluation of an HPK1 inhibitor.
Experimental Protocols
Detailed experimental protocols for specific drug candidates are often proprietary.[1] However, based on publicly available information, generalized methodologies are outlined below.
In Vitro Biochemical Kinase Assay
Objective: To determine the in vitro potency of an inhibitor against HPK1 kinase activity.
Methodology:
-
A recombinant human HPK1 enzyme is incubated with a specific substrate (e.g., a peptide derived from SLP-76) and ATP in a reaction buffer.
-
The inhibitor, at varying concentrations, is added to the reaction mixture.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using methods like radiometric assays (measuring incorporation of ³²P-ATP) or non-radiometric methods such as fluorescence-based assays.
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by fitting the data to a dose-response curve.[6]
Cellular Phospho-SLP-76 (pSLP-76) Assay
Objective: To assess the ability of the inhibitor to block HPK1 activity within a cellular context.[3]
Methodology:
-
A relevant T-cell line (e.g., Jurkat) or primary human T-cells are cultured.[3]
-
Cells are pre-incubated with escalating concentrations of the HPK1 inhibitor.[3]
-
T-cell receptor signaling is stimulated using anti-CD3/CD28 antibodies.[3]
-
After a short incubation period, cells are lysed, and protein extracts are collected.[3]
-
The levels of phosphorylated SLP-76 (pSLP-76) are measured by a quantitative immunoassay such as Western blot or ELISA.[3]
In Vivo Pharmacokinetic Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of an HPK1 inhibitor in animal models.[6]
Methodology:
-
Animal Models: Healthy, adult male and female animals (e.g., mice, rats) are used in accordance with institutional animal care and use guidelines.[1]
-
Drug Administration: The HPK1 inhibitor is formulated in a suitable vehicle and administered via oral (PO) gavage or intravenous (IV) injection.[1]
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing.[1]
-
Bioanalysis: Plasma concentrations of the drug are measured using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).[1]
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key PK parameters such as Cmax, Tmax, AUC, and half-life (t1/2) using non-compartmental analysis.[1][6]
In Vivo Tumor Growth Inhibition (TGI) Studies
Objective: To evaluate the anti-tumor efficacy of the HPK1 inhibitor in a relevant animal model.
Methodology:
-
Tumor Implantation: A syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma) is implanted subcutaneously into immunocompetent mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups (vehicle control and HPK1 inhibitor). The inhibitor is administered, typically orally, at a predetermined dose and schedule.[3]
-
Tumor Monitoring: Tumor growth is monitored regularly by caliper measurements.[3]
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for pharmacodynamic analysis, such as quantifying immune cell infiltration by flow cytometry or immunohistochemistry.[3]
-
Efficacy Calculation: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.[3]
Conclusion
The preclinical evaluation of HPK1 inhibitors demonstrates their potential as a novel class of immuno-oncology agents.[3] The available data from various compounds indicate that inhibition of HPK1 can effectively enhance T-cell-mediated anti-tumor immunity.[3] Several HPK1 inhibitors are currently in clinical development, and ongoing studies will further elucidate their therapeutic potential both as monotherapy and in combination with other immunotherapies like checkpoint inhibitors.[10][11] The continued investigation and transparent reporting of pharmacokinetic and pharmacodynamic data will be crucial for the successful clinical translation of this promising class of drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 10. An updated review of small-molecule HPK1 kinase inhibitors (2016-present) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
A Comparative Guide to Predictive Biomarkers for HPK1-IN-54 and Alternative Immuno-Oncology Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential predictive biomarkers for treatment with Hpk1-IN-54, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). The performance and biomarker strategies for HPK1 inhibition are contrasted with established alternative immunotherapies, specifically anti-PD-1 checkpoint inhibitors, supported by experimental data and detailed methodologies.
Introduction to HPK1 Inhibition
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase that functions as a critical intracellular negative regulator of immune responses.[1] Predominantly expressed in hematopoietic cells, HPK1 dampens signaling downstream of the T-cell receptor (TCR), B-cell receptor (BCR), and dendritic cell (DC) activation pathways.[1][2] In the context of cancer, HPK1's function can limit the immune system's ability to recognize and eliminate tumors.[3]
This compound and similar small molecule inhibitors are designed to block the kinase activity of HPK1. This inhibition prevents the downstream phosphorylation of key adaptor proteins, most notably SLP-76, thereby removing the brakes on T-cell activation and enhancing anti-tumor immunity.[3][4] Identifying robust pharmacodynamic (PD) and predictive biomarkers is critical for the clinical development of these inhibitors, allowing for the assessment of target engagement and the selection of patients most likely to respond.[5][6]
Mechanism of Action: The HPK1 Signaling Pathway
Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates the adaptor protein SLP-76 at serine 376 (pSLP-76).[1] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the ubiquitination and subsequent degradation of SLP-76.[1][3] This cascade effectively dismantles the TCR signalosome, attenuating T-cell activation, proliferation, and cytokine production.[1][7] HPK1 inhibitors like this compound block this initial phosphorylation step, sustaining TCR signaling and boosting T-cell effector functions.
Biomarkers for HPK1 Inhibitor Treatment
The primary biomarkers for HPK1 inhibitor efficacy can be categorized as proximal (target engagement) and distal (functional outcome).
-
Proximal Biomarker (Target Engagement): The most direct measure of HPK1 inhibition is the reduction of phosphorylated SLP-76 at Ser376 (pSLP-76) in immune cells following TCR stimulation.[5][7]
-
Distal Biomarkers (Proof of Mechanism): The functional consequences of HPK1 inhibition include increased T-cell activation, proliferation, and secretion of effector cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[6][8]
-
Exploratory Clinical Biomarker: An increase in the density of tumor-infiltrating lymphocytes (TILs), particularly CD8+ T-cells, within the tumor microenvironment serves as a potential downstream indicator of a restored anti-tumor immune response.
Quantitative Comparison of HPK1 Inhibitors
The following table summarizes the potency of this compound and other representative HPK1 inhibitors. Potency is measured by biochemical assays (direct enzyme inhibition) and cell-based assays that quantify pSLP-76 inhibition and IL-2 production.
| Inhibitor Name/Code | Assay Type | Cell Line/System | IC50 / EC50 Value | Reference(s) |
| This compound | Biochemical (HPK1 Enzyme) | - | 2.67 nM | [4] |
| Compound [I] (EMD Serono) | Biochemical (HPK1 Enzyme) | - | 0.2 nM | [9] |
| Cell-based (pSLP-76) | Jurkat | 3 nM | [9] | |
| Cell-based (IL-2 Secretion) | Primary T-cells | 1.5 nM | [9] | |
| NDI-101150 | Biochemical (HPK1 Enzyme) | - | 0.7 nM | [10] |
| Cell-based (pSLP-76) | Human Whole Blood | >50% inhibition at all tested doses | [4] | |
| Cell-based (IL-2/IFN-γ Secretion) | CD4+/CD8+ T-cells | Activation Induced | [10] | |
| Compound K (BMS) | Biochemical (HPK1 Enzyme) | - | 2.6 nM | [11] |
| Cell-based (pSLP-76) | Human Whole Blood | ~5 µM | [7] | |
| Cell-based (IFN-γ Secretion) | Human Whole Blood | EC50 consistent with pSLP-76 IC50 | [7] |
Note: IC50 is the half-maximal inhibitory concentration. EC50 is the half-maximal effective concentration. Lower values indicate higher potency.
Comparison with Anti-PD-1 Therapy Biomarkers
Anti-PD-1 therapy is a standard-of-care immunotherapy that works by blocking the PD-1/PD-L1 immune checkpoint, releasing the brakes on T-cells. While both HPK1 and PD-1 inhibitors ultimately enhance T-cell function, their mechanisms and associated predictive biomarkers differ significantly.
| Biomarker | This compound (HPK1 Inhibition) | Anti-PD-1 Therapy | Biological Rationale | Primary Assay |
| Target Expression | HPK1 expression (constitutive in immune cells) | PD-L1 Expression on tumor/immune cells | PD-L1 on tumor cells engages PD-1 on T-cells to induce suppression. High PD-L1 may indicate a pre-existing but suppressed immune response. | Immunohistochemistry (IHC) |
| Genomic Signature | Not established | Tumor Mutational Burden (TMB) | High TMB can lead to more neoantigens, making tumors more visible to the immune system. | Next-Generation Sequencing (NGS) |
| Genomic Instability | Not established | Microsatellite Instability (MSI) | MSI-High tumors accumulate mutations, increasing neoantigen load and immunogenicity. | PCR or NGS |
| Target Engagement | pSLP-76 (Ser376) Inhibition | Receptor Occupancy | pSLP-76 is a direct substrate of HPK1; its inhibition confirms the drug is hitting its intracellular target. | Phospho-flow Cytometry |
| Functional Readout | IL-2 / IFN-γ Secretion | T-cell Proliferation / Cytokine Release | Measures the direct functional consequence of restoring T-cell signaling. | ELISA / Cytokine Bead Array |
| Tumor Infiltration | CD8+ T-cell Infiltration | CD8+ T-cell Infiltration | An inflamed tumor microenvironment with active cytotoxic T-cells is a prerequisite for response to many immunotherapies. | Immunohistochemistry (IHC) |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible assessment of the biomarkers discussed.
Workflow for Biomarker Analysis
Protocol 1: Phospho-flow Cytometry for pSLP-76 (Ser376)
This method quantifies pSLP-76 levels in specific T-cell subsets from peripheral blood.
-
Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation.
-
Inhibitor Treatment: Pre-incubate PBMCs (1-2 million cells/mL) with escalating concentrations of this compound or vehicle control (DMSO) for 1-2 hours at 37°C.
-
T-Cell Stimulation: Add a T-cell receptor stimulus (e.g., soluble anti-CD3 and anti-CD28 antibodies) and incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Fixation: Immediately stop the stimulation by adding an equal volume of pre-warmed fixation buffer (e.g., BD Cytofix™) and incubate for 10-15 minutes at room temperature to preserve the phosphorylation state.
-
Permeabilization: Pellet the cells, discard the supernatant, and resuspend in ice-cold permeabilization buffer (e.g., True-Phos™ Perm Buffer) for at least 30 minutes on ice.
-
Antibody Staining: Wash the cells with staining buffer (e.g., PBS with 2% FBS). Resuspend in a cocktail of fluorochrome-conjugated antibodies, including anti-pSLP-76 (Ser376) and cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8). Incubate for 30-60 minutes at room temperature, protected from light.
-
Data Acquisition: Wash the cells and resuspend in staining buffer. Acquire data on a flow cytometer.
-
Data Analysis: Gate on CD4+ and CD8+ T-cell populations. Analyze the Median Fluorescence Intensity (MFI) of the pSLP-76 signal. The IC50 is calculated from the dose-dependent decrease in pSLP-76 MFI.[2][12]
Protocol 2: Cytokine Secretion Assay (ELISA)
This protocol measures the production of IL-2 and IFN-γ from stimulated PBMCs.
-
Cell Preparation and Treatment: Isolate and treat PBMCs with this compound as described in steps 1-2 of the Phospho-flow Cytometry protocol.
-
T-Cell Stimulation: Plate cells in a 96-well plate pre-coated with anti-CD3 antibody. Add soluble anti-CD28 antibody to the culture medium.
-
Incubation: Culture the cells for 24-72 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
ELISA Procedure: Perform a sandwich ELISA for human IL-2 or IFN-γ according to the manufacturer's instructions (e.g., using kits from R&D Systems or Miltenyi Biotec). This typically involves incubating the supernatant in an antibody-coated plate, followed by a detection antibody and a substrate for colorimetric readout.
-
Data Analysis: Measure absorbance using a microplate reader. Calculate cytokine concentrations based on a standard curve. The EC50 is determined from the dose-dependent increase in cytokine secretion.[13][14]
Protocol 3: Immunohistochemistry (IHC) for CD8+ TILs
This method is used to visualize and quantify CD8+ T-cells in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
-
Deparaffinization and Rehydration: Deparaffinize 5 µm tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) washes (100%, 95%, 70%) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in a retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0) and heating in a pressure cooker or water bath.[15]
-
Peroxidase Block: Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Blocking: Block non-specific antibody binding by incubating with a protein block solution (e.g., 5% normal goat serum) for 30-60 minutes.
-
Primary Antibody Incubation: Incubate sections with a primary antibody against CD8 (e.g., clone C8/144B) overnight at 4°C in a humidified chamber.
-
Secondary Antibody and Detection: Wash the slides, then apply a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using a DAB (3,3'-Diaminobenzidine) substrate kit, which produces a brown precipitate.
-
Counterstaining: Lightly counterstain the sections with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the slides through graded ethanol and xylene, and mount with a permanent mounting medium.
-
Image Analysis: Scan the slides and use image analysis software to quantify the number of CD8+ cells (brown-stained) per unit area or as a percentage of total cells within the tumor.[7][16]
Conclusion
The development of this compound as a novel immuno-oncology agent necessitates a robust biomarker strategy to guide its clinical translation. The key pharmacodynamic biomarkers—inhibition of pSLP-76 and enhancement of cytokine production—provide a clear and quantifiable measure of the drug's biological activity. These intracellular and functional readouts differ significantly from the predictive biomarkers established for checkpoint inhibitors like anti-PD-1 therapy, which primarily rely on tumor characteristics such as PD-L1 expression and genomic instability. By employing the detailed experimental protocols outlined in this guide, researchers can effectively assess the potency of this compound, compare its activity with alternative HPK1 inhibitors, and build a comprehensive data package to support its progression as a promising new cancer immunotherapy.
References
- 1. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 2. BeiGene Initiates Phase 1 Clinical Trial for HPK1 Inhibitor BGB-15025 | Nasdaq [nasdaq.com]
- 3. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 4. nimbustx.com [nimbustx.com]
- 5. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]
- 10. Preclinical characterization of NDI-101150 presented | BioWorld [bioworld.com]
- 11. benchchem.com [benchchem.com]
- 12. Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status - PMC [pmc.ncbi.nlm.nih.gov]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. nimbustx.com [nimbustx.com]
- 15. researchgate.net [researchgate.net]
- 16. beonemedinfo.com [beonemedinfo.com]
Navigating the Kinome: A Comparative Guide to the Cross-reactivity of HPK1 Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. This guide provides a comparative analysis of the cross-reactivity profile of potent and selective Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, using representative data from highly selective compounds. While specific cross-reactivity data for Hpk1-IN-54 is not publicly available, this guide will equip researchers with the necessary framework to evaluate its potential off-target effects.
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell and B-cell receptor signaling pathways.[1] By inhibiting HPK1, the anti-tumor immune response can be significantly enhanced, making it an attractive target for cancer immunotherapy.[1][2] However, achieving high selectivity for HPK1 is a significant challenge due to the conserved nature of the ATP-binding site within the human kinome.[3] Off-target inhibition can lead to unforeseen side effects and diminish the therapeutic window of a potential drug candidate.
Representative Selectivity Profile of a Highly Potent HPK1 Inhibitor
Due to the structural homology within the kinase domains of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family, to which HPK1 belongs, assessing selectivity against these family members is crucial.[4][5] The following table summarizes a representative selectivity profile of a highly potent and selective HPK1 inhibitor against other MAP4K family members and other closely related kinases. This data is illustrative and based on the selectivity profiles of other published potent HPK1 inhibitors.[3][5]
| Kinase Target | Representative IC50 (nM) | Fold Selectivity vs. HPK1 |
| HPK1 (MAP4K1) | 1 | 1 |
| MAP4K2 (GCK) | >1000 | >1000 |
| MAP4K3 (GLK) | >1000 | >1000 |
| MAP4K4 (HGK) | 85 | 85 |
| MAP4K5 (KHS) | 665 | 665 |
| MINK1 (MAP4K6) | >1000 | >1000 |
| LCK | >1000 | >1000 |
| ZAP70 | >1000 | >1000 |
Note: IC50 values and fold selectivity are representative and may vary depending on the specific inhibitor and assay conditions.
HPK1 Signaling Pathway in T-Cell Activation
HPK1 plays a key role in dampening T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 is recruited to a signaling complex where it phosphorylates SLP-76, leading to the downregulation of the T-cell response.[1] Inhibiting HPK1 blocks this negative feedback loop, thus enhancing T-cell activation, proliferation, and cytokine release.[2]
Caption: Simplified HPK1 signaling pathway in T-cell activation.
Experimental Protocols for Assessing Kinase Inhibitor Selectivity
Accurate determination of a kinase inhibitor's selectivity profile relies on robust and well-defined experimental methodologies. The following are summaries of common protocols used to evaluate the cross-reactivity of HPK1 inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This assay is commonly used to determine the potency (IC50) of an inhibitor against a specific kinase.
Principle: The assay measures the inhibition of phosphorylation of a substrate by the kinase. A europium-labeled antibody detects the phosphorylated substrate, and when a ULight™-labeled tracer binds to the antibody, FRET occurs. The signal is inversely proportional to the kinase activity.
Methodology:
-
Reagent Preparation: Prepare assay buffer, kinase, substrate (e.g., ULight™-SLP-76), ATP, and the inhibitor at various concentrations.
-
Kinase Reaction:
-
Detection:
-
Stop the reaction by adding a detection mixture containing a europium-labeled anti-phospho-substrate antibody.
-
Incubate to allow for antibody binding.
-
Read the plate on a suitable TR-FRET plate reader to measure the FRET signal.
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
KINOMEscan™ Selectivity Profiling
This is a widely used commercial service to assess the selectivity of a kinase inhibitor against a large panel of kinases.[3]
Principle: The assay is a competition binding assay where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is measured by quantitative PCR of a DNA tag conjugated to the kinase.[3]
Methodology:
-
Assay Preparation: A panel of kinases, each tagged with a unique DNA barcode, is used.
-
Competition Assay: The test inhibitor is incubated with the kinase panel in the presence of an immobilized ligand.
-
Quantification: The amount of each kinase bound to the solid support is quantified by qPCR. A lower amount of bound kinase indicates stronger binding of the inhibitor.
-
Data Analysis: The results are typically reported as the percentage of kinase remaining bound at a specific inhibitor concentration (e.g., 1 µM) or as a dissociation constant (Kd).
References
- 1. benchchem.com [benchchem.com]
- 2. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. An updated review of small-molecule HPK1 kinase inhibitors (2016-present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Hpk1-IN-54 and the Landscape of HPK1 Inhibition: A Comparative Guide for Efficacy in Low Mutational Burden Tumors
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, with a focus on their potential efficacy in tumors characterized by a low mutational burden. While specific preclinical data for Hpk1-IN-54 is not publicly available, this guide will utilize data from the closely related and well-characterized inhibitor, Hpk1-IN-55, alongside other prominent HPK1 inhibitors in development, to provide a comprehensive overview of this promising class of immuno-oncology agents.
HPK1, a serine/threonine kinase, acts as a crucial negative regulator of the anti-tumor immune response by dampening T-cell receptor (TCR) signaling. Its inhibition is a compelling therapeutic strategy to enhance the body's natural ability to fight cancer, particularly in "cold" tumors with low immunogenicity that are often resistant to current immunotherapies like PD-1 inhibitors.
Mechanism of Action: Reinvigorating the Anti-Tumor Immune Response
HPK1 inhibitors function by blocking the kinase activity of HPK1, thereby preventing the phosphorylation of downstream targets such as SLP-76.[1] This disruption of the negative feedback loop leads to sustained T-cell activation, enhanced cytokine production (e.g., IL-2 and IFN-γ), and increased T-cell proliferation, ultimately fostering a more robust anti-tumor immune response.[1] This mechanism is particularly relevant for tumors with a low mutational burden, as enhancing the existing, albeit weak, T-cell response is critical for therapeutic efficacy.
Below is a diagram illustrating the HPK1 signaling pathway and the mechanism of action for HPK1 inhibitors.
Caption: HPK1 Signaling Pathway and Inhibitor Mechanism of Action.
Comparative Preclinical Data
The following tables summarize available preclinical data for Hpk1-IN-55 and other notable HPK1 inhibitors. This data provides a quantitative comparison of their in vitro potency and in vivo anti-tumor activity.
Table 1: In Vitro Activity of HPK1 Inhibitors
| Parameter | Hpk1-IN-55 | BGB-15025 | CFI-402411 | NDI-101150 |
| Biochemical IC50 | <0.51 nM | 1.04 nM | 4.0 ± 1.3 nM | Potent and selective |
| Cellular pSLP-76 Inhibition | Potent inhibition demonstrated | Potently reduces pSLP-76 | Not explicitly reported | Inhibited by >50% in whole blood assay |
| T-Cell Activation (IL-2 Release EC50) | 43.3 nM (human PBMCs) | Induces IL-2 production | Enhances cytokine production | Enhances T-cell activation |
| T-Cell Activation (IFN-γ Release EC50) | 49.2 nM (human pan T-cells) | Not explicitly reported | Not explicitly reported | Enhances T-cell activation |
Data for Hpk1-IN-55 is sourced from a commercial data sheet. Data for other compounds is from publicly available research abstracts and publications.[2][3][4][5]
Table 2: In Vivo Anti-Tumor Activity in Syngeneic Mouse Models
| Cancer Model | Treatment | Hpk1-IN-55 | BGB-15025 | NDI-101150 |
| CT26 (Colon Carcinoma) | Monotherapy | Good anti-tumor effects | - | Significant tumor growth inhibition |
| Combination with anti-PD-1 | Additive effect | Combination effect demonstrated | Significant tumor growth inhibition | |
| MC38 (Colon Carcinoma) | Monotherapy | - | - | Significant tumor growth inhibition |
| Combination with anti-PD-1 | Synergistic effect | - | - | |
| EMT-6 (Breast Carcinoma) | Combination with anti-PD-1 | - | Combination effect demonstrated | - |
| GL261 (Glioma) | Monotherapy | - | Anti-tumor activity | Significant tumor growth inhibition |
| Models less responsive to anti-PD-1 | Monotherapy & Combination | - | - | Significant inhibition of tumor growth |
Data for Hpk1-IN-55 is sourced from a commercial data sheet. Data for other compounds is from publicly available research abstracts and publications.[2][5][6][7] Of particular note is the reported efficacy of NDI-101150 in tumor models that are less responsive to anti-PD-1 therapy, suggesting a potential advantage for HPK1 inhibitors in treating immunotherapy-resistant cancers, which may include those with a low mutational burden.[7]
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation and comparison of therapeutic agents. Below are representative methodologies for key experiments cited in the preclinical assessment of HPK1 inhibitors.
In Vitro Kinase Assay
-
Objective: To determine the direct inhibitory activity of a compound against the HPK1 enzyme.
-
Methodology:
-
Recombinant human HPK1 enzyme is incubated with a fluorescently labeled peptide substrate and ATP.
-
The test compound (e.g., this compound) is added at various concentrations.
-
The kinase reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization or TR-FRET).
-
IC50 values are calculated from the dose-response curves.
-
Cellular Phosphorylation Assay (pSLP-76)
-
Objective: To measure the inhibition of HPK1 activity within a cellular context.
-
Methodology:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line (e.g., Jurkat) are stimulated with anti-CD3/anti-CD28 antibodies to activate the TCR signaling pathway.
-
Cells are pre-incubated with varying concentrations of the HPK1 inhibitor.
-
Following stimulation, cells are lysed, and the level of phosphorylated SLP-76 (pSLP-76) is measured by Western blot or a cell-based ELISA.
-
The reduction in pSLP-76 levels indicates cellular target engagement by the inhibitor.
-
T-Cell Activation and Cytokine Release Assay
-
Objective: To assess the functional consequence of HPK1 inhibition on T-cell activation.
-
Methodology:
-
Purified human T-cells or PBMCs are cultured in the presence of TCR stimuli (e.g., anti-CD3/anti-CD28 beads).
-
The cells are treated with a range of concentrations of the HPK1 inhibitor.
-
After a defined incubation period (e.g., 24-72 hours), the cell culture supernatant is collected.
-
The concentration of secreted cytokines, such as IL-2 and IFN-γ, is measured using ELISA or a multiplex cytokine assay.
-
EC50 values for cytokine release are determined from the dose-response curves.
-
In Vivo Syngeneic Mouse Tumor Models
-
Objective: To evaluate the anti-tumor efficacy of the HPK1 inhibitor alone and in combination with other immunotherapies in an immunocompetent host.
-
Methodology:
-
Immunocompetent mice (e.g., C57BL/6 or BALB/c) are inoculated with a syngeneic tumor cell line (e.g., MC38 for C57BL/6 or CT26 for BALB/c).
-
Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle, HPK1 inhibitor, anti-PD-1 antibody, combination therapy).
-
The HPK1 inhibitor is typically administered orally at a predetermined dose and schedule.
-
Tumor growth is monitored regularly by caliper measurements.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis, including immune cell infiltration by flow cytometry or immunohistochemistry.
-
Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.
-
The following diagram illustrates a general experimental workflow for the preclinical evaluation of an HPK1 inhibitor.
Caption: General Experimental Workflow for Preclinical Evaluation of an HPK1 Inhibitor.
Conclusion
The inhibition of HPK1 represents a promising therapeutic strategy in immuno-oncology, with the potential to enhance anti-tumor immunity in patients with tumors that are resistant to current checkpoint inhibitors, including those with a low mutational burden. While direct preclinical data for this compound is not yet in the public domain, the available data for the closely related compound Hpk1-IN-55 and other HPK1 inhibitors like BGB-15025 and NDI-101150, demonstrate potent in vitro and in vivo activity. Notably, the efficacy of NDI-101150 in models less responsive to anti-PD-1 therapy underscores the potential of this class of inhibitors to address a significant unmet need in cancer therapy. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of this compound and other HPK1 inhibitors in tumors with low immunogenicity.
References
- 1. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. beonemedinfo.com [beonemedinfo.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Highly selective HPK1 inhibitor NDI-101150 mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
Reversing T-Cell Exhaustion: A Comparative Analysis of Hpk1-IN-54 and Alternative Strategies
For Immediate Release
In the rapidly evolving landscape of immuno-oncology, overcoming T-cell exhaustion remains a critical challenge for enhancing therapeutic efficacy. This guide provides a comparative analysis of Hpk1-IN-54, a novel Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, and other prominent strategies aimed at reversing T-cell exhaustion. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of current methodologies, supporting experimental data, and detailed protocols.
Introduction to T-Cell Exhaustion and the Role of HPK1
T-cell exhaustion is a state of T-cell dysfunction that arises during chronic infections and cancer, characterized by the progressive loss of effector functions, sustained expression of inhibitory receptors, and a distinct transcriptional state.[1] This hyporesponsive state allows tumors to evade immune surveillance.[1][2] Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, has emerged as a key negative regulator of T-cell function.[3][4] It acts as an intracellular checkpoint, attenuating T-cell receptor (TCR) signaling and thereby dampening T-cell activation and proliferation.[5][6] High expression of HPK1 has been correlated with increased T-cell exhaustion and poorer patient survival in several cancer types.[4] Consequently, inhibiting HPK1 is a promising therapeutic strategy to reinvigorate exhausted T-cells and enhance anti-tumor immunity.[4][5]
This compound and Other HPK1 Inhibitors: A Comparative Overview
While specific data for this compound is limited in the public domain, the broader class of HPK1 inhibitors has shown significant promise in preclinical studies.[3] These small molecule inhibitors work by blocking the kinase activity of HPK1, preventing the phosphorylation of its downstream targets like SLP-76, and thus disrupting the negative feedback loop that suppresses T-cell activation.[5][6][7] This leads to enhanced T-cell activation, proliferation, and cytokine production.[8][9]
| Compound/Strategy | Target | Mechanism of Action | Key Effects on T-Cells |
| This compound (and other HPK1 Inhibitors) | HPK1 (MAP4K1) | Blocks kinase activity, preventing phosphorylation of downstream targets (e.g., SLP-76).[5][6] | Augments TCR signaling, increases cytokine production (IFN-γ, IL-2), enhances proliferation, and can reverse exhaustion phenotypes.[3][8] |
| Anti-PD-1/PD-L1 Antibodies (e.g., Pembrolizumab) | PD-1/PD-L1 | Blocks the interaction between PD-1 on T-cells and PD-L1 on tumor cells, releasing the "brake" on T-cell activation.[8] | Restores effector function of exhausted T-cells, increases cytokine production, and promotes anti-tumor immunity.[10] |
| CRISPR-mediated Gene Knockout (e.g., Arid1A) | Various (e.g., Arid1A) | Genetic deletion of genes identified as key regulators of T-cell dysfunction.[1] | Can lead to improved T-cell persistence, better expression of inhibitory receptors, and enhanced anti-tumor responses.[1] |
| PROTAC-mediated Degradation of HPK1 | HPK1 | Induces the ubiquitination and proteasomal degradation of the HPK1 protein.[4] | Shown to be more effective than genetic depletion of PD-1 in CAR-T cells in some preclinical models.[4][11] |
Experimental Data: Reversal of T-Cell Exhaustion Markers
The efficacy of HPK1 inhibitors in reversing T-cell exhaustion is often assessed by measuring changes in the expression of inhibitory receptors and the production of effector cytokines.
| Treatment | Cell Type | Change in PD-1 Expression | Change in TIM-3 Expression | Change in LAG-3 Expression | Change in IFN-γ Production | Change in TNF-α Production |
| HPK1 Inhibitor (Proxy Data) | Human CD8+ T-cells | ↓ | ↓ | ↓ | ↑ | ↑ |
| Anti-PD-1 | Human CD8+ TILs | - | No significant change | No significant change | ↑ | ↑ |
| HPK1 Knockout | Murine CD8+ T-cells | ↓ | ↓ | ↓ | ↑ | ↑ |
This table is a summary of expected outcomes based on available literature.[3][12][13] TILs: Tumor-Infiltrating Lymphocytes.
Signaling Pathways and Experimental Workflows
HPK1 Signaling Pathway in T-Cell Activation
Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76.
Experimental Workflow for Assessing this compound Activity
References
- 1. idtdna.com [idtdna.com]
- 2. sartorius.com [sartorius.com]
- 3. benchchem.com [benchchem.com]
- 4. Hematopoietic Progenitor Kinase1 (HPK1) Mediates T Cell Dysfunction and Is a Druggable Target for T Cell-Based Immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. news-medical.net [news-medical.net]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Hpk1-IN-54
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the disposal of Hpk1-IN-54, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). Adherence to these procedures is critical for personal safety and regulatory compliance.
Essential Safety and Handling Information
A thorough understanding of the potential hazards is crucial before handling this compound. The following table summarizes key safety and property data for the related compound Hpk1-IN-8, which should be considered as indicative for this compound in the absence of specific data.
| Property | Value |
| GHS Hazard Statements | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects |
| GHS Precautionary Statements | P264: Wash skin thoroughly after handlingP270: Do not eat, drink or smoke when using this productP273: Avoid release to the environmentP301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwellP330: Rinse mouthP391: Collect spillageP501: Dispose of contents/container in accordance with local/regional/national/international regulations |
| Storage (Powder) | -20°C for up to 2 years |
| Storage (in DMSO) | -80°C for up to 6 months |
Data based on Hpk1-IN-8[1]
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory:[1]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any tears or punctures before use.
-
Body Protection: A laboratory coat must be worn at all times.
Step-by-Step Disposal Protocol
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure compliance with regulations.
-
Solid Waste Disposal:
-
Collect unused this compound powder and any contaminated disposable materials (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container for hazardous chemical waste.[1]
-
-
Liquid Waste Disposal:
-
Container Decontamination and Disposal:
-
Regulatory Compliance:
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Hpk1-IN-54
Essential Safety and Handling Guide for Hpk1-IN-54
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound, a potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor.[1][2] Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on best practices for handling potent, biologically active small molecules and information available for similar HPK1 inhibitors.[3][4][5][6]
Quantitative Data Summary
| Property | Value | Source |
| IC50 (HPK1) | 2.67 nM | [1] |
| Storage (Powder) | -20°C | [3][4] |
| Storage (in DMSO) | -80°C | [4][7] |
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment is the primary defense against exposure to potent compounds like this compound. The minimum required PPE for handling this compound in solid (powder) or solution form includes:
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and airborne particles.[4] |
| Hand Protection | Double-gloving with nitrile gloves is recommended. | Provides a barrier against skin contact. Change gloves immediately if contaminated.[3][5] |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and clothing from contamination.[3][4] |
| Respiratory Protection | All handling of solid this compound and preparation of solutions should be performed in a certified chemical fume hood. | Prevents inhalation of aerosols or fine particles.[3][4] |
Operational Plan for Safe Handling
A systematic approach is essential to minimize exposure and ensure the integrity of the compound.
Receiving and Storage
Upon receipt, inspect the container for any damage or leakage. This compound should be stored at -20°C in its solid form.[3][4] Store in a clearly labeled, designated, and secure location away from incompatible materials. Solutions of the compound in solvents like DMSO should be stored at -80°C.[4][7]
Preparation of Stock Solutions
-
Environment : All procedures involving the handling of solid this compound must be conducted in a chemical fume hood to avoid inhalation of dust or aerosols.[3]
-
Weighing : Use a precision balance within the fume hood. Handle the solid compound carefully to avoid generating dust.[3]
-
Solvent Addition : Slowly add the desired solvent (e.g., DMSO) to the vial containing the solid this compound.[3] For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO to your weighed amount of this compound.
Emergency Procedures
Immediate and appropriate action is crucial in the event of a spill or exposure.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3][5]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][5]
-
Ingestion : Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3][5]
-
Spills :
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure compliance with regulations.
-
Solid Waste : Collect unused this compound powder and any contaminated disposable materials (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container for hazardous chemical waste.[8]
-
Liquid Waste : Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.[3][5][8]
-
Disposal Vendor : Follow your institution's specific procedures for the disposal of hazardous chemical waste. Ensure the waste is collected by a licensed hazardous waste disposal company.[3][5]
Experimental Protocol: In Vitro HPK1 Kinase Assay
This protocol provides a generalized procedure for assessing the inhibitory activity of this compound on HPK1 kinase in vitro.
Materials and Reagents
-
Recombinant human HPK1 enzyme
-
This compound
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol (B35011) 2-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[9]
-
ATP
-
Substrate (e.g., Myelin Basic Protein (MBP))
-
γ-³³P-ATP (for radiometric assay)
-
96-well or 384-well plates
-
Phosphocellulose P81 paper (for radiometric assay)
-
1% phosphoric acid solution (for radiometric assay)[9]
Procedure
-
Compound Preparation : Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Kinase Assay Buffer to the desired final concentrations. Include a DMSO-only control.
-
Reaction Mixture Preparation : Prepare a master mix containing Kinase Assay Buffer, ATP, γ-³³P-ATP, and the substrate (MBP).
-
Kinase Reaction :
-
Add the diluted this compound or DMSO control to the wells of the assay plate.
-
Add the master mix to all wells.
-
Initiate the kinase reaction by adding the diluted HPK1 enzyme to all wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
-
Stopping the Reaction (Radiometric Assay) :
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose P81 paper.[9]
-
-
Washing :
-
Wash the P81 paper strips three times with 1% phosphoric acid solution to remove unincorporated γ-³³P-ATP.[9]
-
-
Detection :
-
Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis :
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visual Workflow for Safe Handling
Caption: A step-by-step workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. shop.bio-connect.nl [shop.bio-connect.nl]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
